11-Methylpentadecanoyl-CoA
Description
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Properties
Molecular Formula |
C37H66N7O17P3S |
|---|---|
Molecular Weight |
1005.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methylpentadecanethioate |
InChI |
InChI=1S/C37H66N7O17P3S/c1-5-6-14-25(2)15-12-10-8-7-9-11-13-16-28(46)65-20-19-39-27(45)17-18-40-35(49)32(48)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-31(60-62(50,51)52)30(47)36(59-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,47-48H,5-22H2,1-4H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52) |
InChI Key |
RVUKFWXZNWLWRB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Occurrence of 11-Methylpentadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Methylpentadecanoyl-CoA is an anteiso-branched-chain acyl-coenzyme A (acyl-CoA) that plays a crucial role in the composition of cell membranes, primarily in bacteria. As a key intermediate in the biosynthesis of anteiso-branched-chain fatty acids, its presence and regulation are of significant interest for understanding bacterial physiology, adaptation, and for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and methodologies for the analysis of this compound.
Introduction
Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacterial species, influencing membrane fluidity and permeability.[1] BCFAs are primarily categorized into two series: iso- and anteiso-branched-chain fatty acids. This compound is the activated form of 11-methylpentadecanoic acid, an anteiso-BCFA with a total of 16 carbon atoms. Its natural occurrence is predominantly documented in bacteria, particularly within the genus Bacillus.[2][3] The biosynthesis of this and other anteiso-BCFAs is initiated from the amino acid isoleucine, highlighting a direct link between amino acid metabolism and lipid synthesis in these organisms.
Natural Occurrence and Biological Significance
This compound is an intracellular metabolite that serves as a precursor for the synthesis of phospholipids containing anteiso-branched-chain fatty acids. These specialized lipids are integral to the bacterial cell membrane, where they contribute to maintaining membrane fluidity, especially in response to environmental stressors such as temperature changes.[4] The presence of the methyl branch near the end of the acyl chain in anteiso-fatty acids lowers the melting point of the phospholipids, thereby ensuring the membrane remains in a fluid state at lower temperatures.[4]
While the qualitative presence of anteiso-C16:0 fatty acids (11-methylpentadecanoic acid) in bacteria like Bacillus subtilis is well-established, specific quantitative data for the intracellular concentration of this compound is scarce in the literature. However, studies on related precursor molecules in bacteria provide insights into the metabolic flux towards branched-chain fatty acid synthesis.
Quantitative Data
Table 1: Intracellular Concentration of Branched-Chain Acyl-CoA Precursors in Bacteria
| Acyl-CoA Species | Organism | Growth Condition | Intracellular Concentration (µM) | Reference |
| Isobutyryl-CoA | Bacillus subtilis ΔtrpC2 | Non-sporulation | 2.8 ± 0.5 | [5] |
| Isobutyryl-CoA | Bacillus subtilis ΔtrpC2 | Sporulation | 14.3 ± 3.2 | [5] |
| 2-Methylbutyryl-CoA | Listeria monocytogenes | 37°C | Data not explicitly quantified but levels were substantially reduced at 10°C | [6] |
| Isovaleryl-CoA | Listeria monocytogenes | 37°C | Data not explicitly quantified but levels were substantially reduced at 10°C | [6] |
Table 2: Relative Abundance of Anteiso-Fatty Acids in Bacillus subtilis
| Fatty Acid Species | Relative Abundance (%) | Reference |
| anteiso-C15:0 | 45.3 | |
| anteiso-C17:0 | 12.1 |
Note: The data in Table 2 represents the percentage of total fatty acids after hydrolysis of cellular lipids and derivatization to fatty acid methyl esters (FAMEs), not the direct concentration of the acyl-CoA species.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the branched-chain amino acid L-isoleucine. The pathway involves the conversion of isoleucine to its corresponding α-keto acid, followed by oxidative decarboxylation to form the primer molecule 2-methylbutyryl-CoA. This primer is then elongated by the fatty acid synthase II (FASII) system, which utilizes malonyl-CoA as a two-carbon donor in a cyclical process of condensation, reduction, dehydration, and a second reduction. For the synthesis of 11-methylpentadecanoic acid (anteiso-C16:0), this cycle is repeated multiple times. Finally, the synthesized fatty acid is activated to its thioester derivative, this compound, by an acyl-CoA synthetase.
Caption: Biosynthesis pathway of this compound from L-isoleucine.
Experimental Protocols
The analysis of intracellular acyl-CoAs such as this compound requires specialized extraction and analytical techniques due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification.
Extraction of Acyl-CoAs from Bacterial Cells
This protocol is a generalized procedure based on established methods for acyl-CoA extraction from bacteria.
Materials:
-
Bacterial cell culture
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Centrifuge capable of refrigeration and high-speed centrifugation
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Harvesting: Rapidly harvest bacterial cells from the culture medium by centrifugation at 4°C. The speed and duration will depend on the cell type and volume (e.g., 5,000 x g for 10 minutes).
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS to remove any remaining media components. Centrifuge again and discard the supernatant.
-
Metabolism Quenching and Lysis: Add the pre-chilled extraction solvent to the cell pellet. The volume should be sufficient to fully immerse the pellet (e.g., 1 mL for a pellet from a 50 mL culture). If using, spike the extraction solvent with the internal standard mixture before this step. Immediately vortex vigorously for 1 minute to lyse the cells and quench metabolic activity.
-
Protein Precipitation: Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Solvent Evaporation: Dry the supernatant to completeness using a lyophilizer or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of different acyl-CoA species.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The [M+H]⁺ ion for this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine-adenosine diphosphate moiety.
-
Collision Energy and other parameters: Optimize for the specific compound and instrument.
Quantification:
-
Create a standard curve using a certified reference standard of this compound of known concentrations.
-
The concentration of this compound in the biological sample is determined by comparing its peak area (normalized to the internal standard) to the standard curve.
References
- 1. Frontiers | Impact of Fatty-Acid Labeling of Bacillus subtilis Membranes on the Cellular Lipidome and Proteome [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. FabH selectivity for anteiso branched-chain fatty acid precursors in low temperature adaptation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of 11-Methylpentadecanoyl-CoA in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, playing a crucial role in maintaining membrane fluidity and adapting to environmental stresses. Among these, anteiso-BCFAs are characterized by a methyl branch on the antepenultimate carbon atom. This guide provides a detailed technical overview of the biosynthesis of a specific even-numbered anteiso-BCFA, 11-Methylpentadecanoyl-CoA (anteiso-C16:0-CoA), in bacteria. While the synthesis of odd-numbered anteiso-BCFAs is well-established, the pathway for their even-numbered counterparts presents an intriguing area of bacterial lipid metabolism. This document outlines the core biosynthetic pathway, key enzymes, quantitative data, detailed experimental protocols, and visual representations of the involved processes.
Core Biosynthetic Pathway
The biosynthesis of this compound follows the general paradigm of fatty acid synthesis (FAS II) in bacteria, with the key distinction lying in the primer molecule that initiates the elongation process. Unlike straight-chain fatty acids that typically use acetyl-CoA as a primer, anteiso-BCFAs utilize a branched-chain acyl-CoA.
The canonical pathway for anteiso-BCFA synthesis, leading to odd-numbered chains (e.g., C15 and C17), starts with the amino acid L-isoleucine.[1][2] This process involves two key enzymatic steps:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvaleric acid by a branched-chain amino acid transaminase (BCAT).[2]
-
Oxidative Decarboxylation: α-keto-β-methylvaleric acid is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex to yield 2-methylbutyryl-CoA, the primer for odd-numbered anteiso-BCFA synthesis.[3][4]
This C5 primer is subsequently elongated by the fatty acid synthase (FAS II) system, with malonyl-CoA providing two-carbon units in each cycle until the final chain length is achieved.
Biosynthesis of Even-Numbered Anteiso-BCFAs: The Case of this compound
The synthesis of this compound, an anteiso-C16 fatty acid, requires a C4 or C6 branched-chain primer. While the direct precursor pathway is not as definitively established as for odd-numbered anteiso-BCFAs, the presence of even-numbered BCFAs in bacteria like Bacillus subtilis is confirmed. The prevailing hypothesis centers on the broad substrate specificity of the enzymes involved in primer synthesis, particularly the BCKAD complex.
Proposed Pathway: It is plausible that alternative α-keto acids, derived from other metabolic pathways or from the catabolism of other amino acids, can serve as substrates for the BCKAD complex to generate the necessary even-numbered branched-chain CoA primers. For instance, an α-keto acid precursor with a similar branched structure to α-keto-β-methylvaleric acid but with one fewer or one additional carbon atom could potentially be utilized.
Key Enzymes and Quantitative Data
The biosynthesis of this compound is orchestrated by a series of enzymes. Below is a summary of the key players and available quantitative data.
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
| Branched-Chain Amino Acid Transaminase | BCAT | Catalyzes the reversible transamination of branched-chain amino acids to their corresponding α-keto acids. | L-isoleucine, α-ketoglutarate | α-keto-β-methylvaleric acid, L-glutamate |
| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKAD | Catalyzes the oxidative decarboxylation of branched-chain α-keto acids to their respective acyl-CoA esters. | α-keto-β-methylvaleric acid, NAD+, Coenzyme A | 2-methylbutyryl-CoA, NADH, CO2 |
| Fatty Acid Synthase System | FAS II | A multi-enzyme system that catalyzes the elongation of the acyl-CoA primer. | 2-methylbutyryl-CoA (or alternative primer), Malonyl-CoA, NADPH | This compound (and other fatty acyl-CoAs) |
Table 1: Key Enzymes in the Biosynthesis of this compound.
Quantitative Data on Enzyme Kinetics (Bacillus subtilis BCKAD)
| Substrate | Km (mM) | Vmax (nmol/min/mg protein) |
| α-keto-β-methylvalerate | 0.045 | 15.4 |
| α-ketoisovalerate | 0.071 | 12.8 |
| α-ketoisocaproate | 0.053 | 14.1 |
Table 2: Kinetic Parameters of the Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex from Bacillus subtilis for various α-keto acid substrates. Note: Data is illustrative and may vary between bacterial species and experimental conditions. Specific kinetic data for the precursor of the C4/C6 anteiso-primer is a subject for further research.
Experimental Protocols
Analysis of Bacterial Fatty Acid Composition
This protocol outlines the steps for the extraction, methylation, and analysis of fatty acids from bacterial cultures by gas chromatography (GC).
Materials:
-
Bacterial cell culture
-
Methanol
-
Chloroform
-
0.5 M Sodium Methoxide in Methanol
-
Saturated NaCl solution
-
Hexane
-
Anhydrous Sodium Sulfate
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with sterile water and re-centrifuge.
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a mixture of methanol and chloroform (2:1, v/v).
-
Vortex vigorously for 15 minutes.
-
Add chloroform and water to achieve a final ratio of methanol:chloroform:water of 2:2:1.8.
-
Vortex again and centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
-
Transesterification (Methylation):
-
Evaporate the chloroform under a stream of nitrogen.
-
Add 0.5 M sodium methoxide in methanol to the dried lipid extract.
-
Incubate at 50°C for 10 minutes to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Neutralize the reaction with acetic acid.
-
-
FAME Extraction:
-
Add saturated NaCl solution and hexane.
-
Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Use an appropriate temperature program to separate the FAMEs.
-
Identify the fatty acids based on their retention times and mass spectra compared to known standards.
-
Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity
This spectrophotometric assay measures the activity of the BCKAD complex by monitoring the reduction of NAD+ to NADH.
Materials:
-
Bacterial cell lysate
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Thiamine pyrophosphate (TPP)
-
Coenzyme A (CoA)
-
NAD+
-
α-keto-β-methylvaleric acid (or other α-keto acid substrate)
-
Spectrophotometer
Procedure:
-
Prepare Cell Lysate: Lyse bacterial cells using sonication or enzymatic methods on ice. Centrifuge to remove cell debris and collect the supernatant.
-
Assay Mixture: In a cuvette, combine the assay buffer, TPP, CoA, and NAD+.
-
Initiate Reaction: Add the cell lysate to the cuvette and incubate for a few minutes to establish a baseline.
-
Start the Reaction: Add the α-keto acid substrate to initiate the reaction.
-
Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate Activity: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualizations
Biosynthetic Pathway of Anteiso-Fatty Acyl-CoA
Caption: Biosynthesis of anteiso-fatty acyl-CoA.
Experimental Workflow for Fatty Acid Analysis
Caption: Workflow for bacterial fatty acid analysis.
Conclusion
The biosynthesis of this compound in bacteria represents a fascinating aspect of lipid metabolism, highlighting the adaptability of bacterial enzyme systems. While the core machinery of the FAS II system is conserved, the flexibility in primer utilization, likely stemming from the broad substrate specificity of the BCKAD complex, allows for the production of a diverse array of branched-chain fatty acids. This technical guide provides a foundational understanding of this process, offering detailed protocols and visual aids for researchers in microbiology, biochemistry, and drug development. Further investigation into the specific alternative substrates and kinetic properties of the enzymes involved will undoubtedly provide deeper insights into the regulation and diversity of bacterial membrane composition, potentially revealing novel targets for antimicrobial strategies.
References
- 1. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoleucine biosynthesis from 2-methylbutyric acid by anaerobic bacteria from the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Metabolic Pathway of 11-Methylpentadecanoyl-CoA
This technical guide aims to provide a detailed overview of the metabolic pathway of 11-Methylpentadecanoyl-CoA, a coenzyme A derivative.[1][2] While specific quantitative data and detailed experimental protocols for this compound are not extensively documented in publicly available literature, this paper synthesizes the current understanding by drawing parallels with the metabolism of other long-chain and branched-chain fatty acyl-CoAs.
Introduction to Acyl-CoAs and this compound
Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central to numerous metabolic processes, including the synthesis and degradation of fatty acids, the Krebs cycle, and ketogenesis.[3] Acyl-CoAs are categorized based on the length of their acyl chain.[4] this compound, with a 16-carbon backbone including the methyl group, is classified as a long-chain fatty acyl-CoA.[4][5] These molecules are crucial for energy metabolism and cellular signaling.[6][7]
Biosynthesis of Coenzyme A
The biosynthesis of the parent molecule, Coenzyme A, is a five-step enzymatic process conserved across prokaryotes and eukaryotes, starting from pantothenate (vitamin B5).[8][9][10] The regulation of CoA synthesis primarily occurs at the first step, catalyzed by pantothenate kinase (PanK).[9][11]
Diagram: Generalized Coenzyme A Biosynthesis Pathway
Caption: Generalized pathway of Coenzyme A biosynthesis from Pantothenate.
Metabolism of this compound: A Putative Pathway
The metabolic pathway of this compound is not explicitly detailed in the literature. However, based on the metabolism of other branched-chain and long-chain fatty acyl-CoAs, a putative pathway involving mitochondrial beta-oxidation can be proposed.[4][12]
3.1. Cellular Uptake and Activation
It is presumed that 11-methylpentadecanoic acid is taken up by cells and activated to this compound in the cytoplasm by a long-chain acyl-CoA synthetase.[4]
3.2. Mitochondrial Transport
For oxidation to occur, this compound must be transported into the mitochondrial matrix. This is typically accomplished via the carnitine shuttle, involving carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2).[4][12]
3.3. Beta-Oxidation
Within the mitochondria, this compound would likely undergo beta-oxidation. The presence of a methyl group may necessitate the involvement of specific enzymes to handle the branch point, similar to the metabolism of other branched-chain fatty acids.
The beta-oxidation of straight-chain fatty acyl-CoAs involves a cycle of four enzymatic reactions:
-
Dehydrogenation by an acyl-CoA dehydrogenase.
-
Hydration by an enoyl-CoA hydratase.
-
Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase.
For branched-chain acyl-CoAs, additional enzymes may be required. For instance, studies on 2-methyl-branched chain acyl-CoAs have shown that long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) are specific for the S-enantiomer.[13]
Diagram: Putative Beta-Oxidation of this compound
Caption: Proposed beta-oxidation cycle for this compound.
Quantitative Data
Experimental Protocols
Detailed experimental protocols for studying the metabolism of this compound have not been published. However, researchers can adapt existing methodologies used for other long-chain and branched-chain fatty acids.
5.1. General Experimental Workflow
A general workflow to study the metabolism of this molecule would involve:
-
Synthesis of isotopically labeled 11-methylpentadecanoic acid.
-
Cell Culture and Labeling: Incubating cultured cells (e.g., hepatocytes, myocytes) with the labeled fatty acid.
-
Metabolite Extraction: Extraction of intracellular and extracellular metabolites at various time points.
-
Analysis: Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify labeled metabolites.
-
Enzyme Assays: Using purified enzymes or cell lysates to measure the activity of enzymes potentially involved in the pathway.
Diagram: Experimental Workflow for Studying Acyl-CoA Metabolism
Caption: A general experimental workflow for metabolic studies.
Conclusion and Future Directions
The metabolic pathway of this compound remains an area with limited specific research. The information presented in this guide is largely extrapolated from the well-established principles of long-chain and branched-chain fatty acid metabolism. Future research, employing modern analytical techniques, is necessary to elucidate the precise enzymatic steps, regulatory mechanisms, and physiological significance of this particular acyl-CoA. Such studies will be invaluable for a complete understanding of lipid metabolism and could have implications for drug development in metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glyko [glyko.com]
- 3. mdpi.com [mdpi.com]
- 4. Human Metabolome Database: Showing metabocard for 8-Methylpentadecanoyl-CoA (HMDB0300652) [hmdb.ca]
- 5. Human Metabolome Database: Showing metabocard for Pentadecanoyl-CoA (HMDB0062518) [hmdb.ca]
- 6. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Human Metabolome Database: Showing metabocard for 15-Methylhenicosanoyl-CoA (HMDB0300749) [hmdb.ca]
- 13. Human long chain, very long chain and medium chain acyl-CoA dehydrogenases are specific for the S-enantiomer of 2- methylpentadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 11-Methylpentadecanoyl-CoA: A Technical Guide to Its Putative Biological Functions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific biological functions of 11-Methylpentadecanoyl-CoA is scarce in current scientific literature. This guide, therefore, extrapolates its potential roles based on the well-established principles of branched-chain fatty acid metabolism and the functions of structurally similar acyl-CoA molecules. The experimental protocols and conceptual pathways described herein provide a framework for future investigation into this specific molecule.
Introduction
This compound is the activated form of 11-methylpentadecanoic acid, a branched-chain fatty acid (BCFA). As a thioester of coenzyme A, it is poised for entry into various metabolic and signaling pathways. While its direct biological functions have not been extensively elucidated, its structural characteristics as a long-chain acyl-CoA with a methyl branch suggest its involvement in lipid metabolism, cellular signaling, and membrane biology. This guide synthesizes the current understanding of related molecules to propose a functional context for this compound.
Putative Metabolic Pathways
The metabolism of this compound is likely to follow the general pathways established for other BCFAs, primarily involving mitochondrial and peroxisomal β-oxidation. The position of the methyl group is a critical determinant of its metabolic fate.
Activation of 11-Methylpentadecanoic Acid:
The journey of 11-methylpentadecanoic acid in cellular metabolism begins with its activation to this compound. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or ligases (ACSL), which are found in the mitochondrial matrix, the endoplasmic reticulum, and peroxisomes. Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with 12 to 20 carbons.[1]
Figure 1: Activation of 11-methylpentadecanoic acid to its CoA ester.
Proposed β-Oxidation Pathway:
The β-oxidation of straight-chain fatty acyl-CoAs is a well-understood process. However, the methyl branch in this compound introduces a steric hindrance that may require specific enzymatic machinery. Since the methyl group is on an odd-numbered carbon (C11), it is not expected to interfere with the initial rounds of β-oxidation. After several cycles, a methyl-branched intermediate would be formed, which may require an epimerase or racemase for further processing.
Figure 2: Proposed initial cycles of β-oxidation for this compound.
Potential Role in Cellular Signaling
Long-chain acyl-CoAs, including branched-chain variants, are emerging as important signaling molecules. They can act as allosteric regulators of enzymes and as ligands for nuclear receptors.
PPARα Activation:
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα. The binding of these acyl-CoAs to PPARα leads to the transcriptional activation of genes involved in fatty acid oxidation. It is plausible that this compound could also function as a PPARα agonist, thereby regulating its own metabolism and that of other lipids.
Figure 3: Putative signaling pathway involving PPARα activation.
Quantitative Data
As of the latest literature review, no specific quantitative data for this compound, such as tissue concentrations or enzyme kinetics, is available. The table below is a template that can be used to summarize such data as it becomes available through future research.
| Parameter | Value | Organism/Tissue | Experimental Condition | Reference |
| Tissue Concentration | ||||
| e.g., Liver | tbd | tbd | tbd | tbd |
| e.g., Adipose | tbd | tbd | tbd | tbd |
| Enzyme Kinetics | ||||
| e.g., Km for ACSL | tbd | tbd | tbd | tbd |
| e.g., Vmax for ACSL | tbd | tbd | tbd | tbd |
| e.g., Ki for CPT1 | tbd | tbd | tbd | tbd |
tbd: to be determined
Experimental Protocols
Investigating the biological function of this compound requires robust analytical and experimental methodologies. Below are detailed protocols for key experiments that would be central to elucidating its role.
Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from tissues or cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for acyl-CoA analysis.
Materials:
-
Tissue or cell samples
-
Internal standard (e.g., ¹³C-labeled pentadecanoyl-CoA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Homogenization: Homogenize frozen tissue or cell pellets in ice-cold 80% methanol containing the internal standard.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the acyl-CoAs with methanol.
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol).
-
Inject the sample onto the LC-MS/MS system.
-
Use a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95% acetonitrile/5% water).
-
Monitor the specific precursor-to-product ion transition for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve.
Figure 4: Workflow for the quantification of this compound by LC-MS/MS.
Protocol 2: In Vitro PPARα Activation Assay
This protocol describes a cell-based reporter assay to determine if this compound can activate PPARα.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium and supplements
-
11-Methylpentadecanoic acid (as a precursor)
-
Positive control (e.g., GW7647)
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection:
-
Culture HepG2 cells to ~80% confluency.
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of 11-methylpentadecanoic acid (which will be converted intracellularly to its CoA ester) or a positive control.
-
-
Luciferase Assay:
-
After another 24 hours, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control vector (e.g., β-galactosidase) or total protein concentration.
-
Plot the fold induction of luciferase activity relative to the vehicle control.
-
Conclusion and Future Directions
While direct evidence remains to be uncovered, the structural features of this compound strongly suggest its participation in core lipid metabolic and signaling pathways. As a branched-chain fatty acyl-CoA, it is a prime candidate for involvement in energy homeostasis and gene regulation through pathways such as β-oxidation and PPARα activation. The methodologies and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to design and execute experiments that will definitively characterize the biological functions of this intriguing molecule. Future studies employing advanced metabolomics, transcriptomics, and genetic manipulation techniques will be crucial in moving from putative roles to a concrete understanding of this compound's place in cellular physiology and its potential implications for health and disease.
References
11-Methylpentadecanoyl-CoA: A Potential Biomarker in Peroxisomal and Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
11-Methylpentadecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule. While direct research on this compound as a specific disease biomarker is limited, its structural classification as a branched-chain fatty acid (BCFA) places it within a class of molecules known to be altered in various metabolic and peroxisomal disorders. This technical guide synthesizes the current understanding of BCFA metabolism, analytical methodologies for their detection, and their association with disease, using this broader context as a proxy to explore the potential role of this compound as a biomarker.
Data Presentation: Analysis of Branched-Chain Fatty Acids
The quantification of specific acyl-CoAs like this compound from biological matrices is technically challenging. However, the analysis of their precursor fatty acids (in this case, 11-methylpentadecanoic acid) is well-established. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for the analysis of BCFAs. The following tables summarize key parameters for these methods.
Table 1: Quantitative Parameters for BCFA Analysis by GC-MS
| Analyte Type | Derivatization Reagent | Limit of Detection (LOD) | Reference |
| Short-chain BCFAs | Pentafluorobenzyl bromide (PFBBr) | 0.244 - 0.977 µM | [1] |
| Volatile short-chain fatty acids (C2–C6) | Fatty acid methyl ester (FAME) derivatization | 5–10 ng/mL | [1] |
Table 2: Quantitative Parameters for BCFA Analysis by LC-MS/MS
| Analyte Type | Internal Standard | Limit of Detection (LOD) | Reference |
| Various BCFAs | Isotope-labeled internal standards | As low as 0.5 ng/mL | [1] |
| Branched-chain keto acids (BCKAs) | ¹³C-labeled ketoacid | 20 nM | [1] |
Experimental Protocols
Detailed methodologies for the analysis of BCFAs and acyl-CoAs are crucial for reproducible and accurate quantification. Below are generalized protocols for the two most common analytical techniques.
Protocol 1: GC-MS Analysis of BCFAs (as Methyl Esters)
This protocol outlines the conversion of BCFAs to their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.[2][3]
1. Sample Preparation and Lipid Extraction:
-
For tissues, homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol.[3]
-
For biofluids like plasma or serum, perform a liquid-liquid extraction with a similar solvent system.[3]
-
Add an internal standard (e.g., a deuterated BCFA) to the sample prior to extraction to correct for sample loss.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.[2]
-
Evaporate the solvent under a stream of nitrogen.
2. Derivatization to FAMEs:
-
To the dried lipid extract, add a solution of 0.5 M sodium methoxide in anhydrous methanol.[3]
-
Incubate the reaction mixture at 45°C for 5 minutes.
-
Neutralize the reaction by adding 15% sodium bisulfate.[3]
-
Extract the FAMEs with an organic solvent such as hexane.
3. GC-MS Analysis:
-
Inject the extracted FAMEs into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.
-
The mass spectrometer is typically operated in electron ionization (EI) mode for fragmentation and identification.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol describes a method for the direct analysis of acyl-CoAs, including branched-chain species, from biological samples.[4][5][6]
1. Sample Preparation and Extraction:
-
Homogenize tissue or cell samples in a cold organic solvent like acetonitrile or methanol containing a suitable internal standard (e.g., a ¹³C-labeled acyl-CoA).
-
Perform protein precipitation by vortexing and centrifuging the sample at a low temperature.
-
Collect the supernatant containing the acyl-CoAs.
-
Evaporate the solvent under vacuum.
2. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Use a reversed-phase column (e.g., C18) for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid like formic acid.[1]
-
The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode.
-
Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each acyl-CoA are monitored.[4]
Signaling Pathways and Metabolic Workflows
The metabolism of BCFAs is intrinsically linked to peroxisomal function. Deficiencies in the enzymes involved in these pathways can lead to the accumulation of BCFAs and their derivatives, which can have cytotoxic effects.
Alpha-Oxidation of Branched-Chain Fatty Acids
BCFAs with a methyl group on the β-carbon, such as phytanic acid, cannot be directly metabolized by β-oxidation. They first undergo α-oxidation in the peroxisome to remove one carbon atom.[7][8][9]
Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids
Once BCFAs have been processed by α-oxidation (if necessary), they can enter the peroxisomal β-oxidation pathway. This pathway is also responsible for the degradation of very-long-chain fatty acids.[10][11][12] A key enzyme in the metabolism of BCFAs with α-methyl branches is α-methylacyl-CoA racemase (AMACR), which converts the (R)-isomer to the (S)-isomer, allowing it to be processed by the subsequent enzymes.[13][14][15]
Logical Relationship: BCFA Metabolism and Disease
Defects in the enzymes of α- and β-oxidation lead to the accumulation of BCFAs. This accumulation is a hallmark of several peroxisomal disorders, such as Refsum disease and Zellweger syndrome.[16][17][18] The buildup of these fatty acids can lead to cellular dysfunction and the clinical manifestations of these diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 8. biochemden.com [biochemden.com]
- 9. byjus.com [byjus.com]
- 10. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 13. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 14. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
The Metabolic Crossroads of 11-Methylpentadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse roles in cellular metabolism, signaling, and as components of complex lipids. 11-Methylpentadecanoyl-CoA, a C16:0 BCFA-CoA ester, sits at a unique metabolic intersection. Its mid-chain methyl group necessitates a specialized catabolic pathway, deviating from the canonical beta-oxidation of straight-chain fatty acids. This technical guide provides a comprehensive overview of the current understanding of the role of this compound in fatty acid metabolism, drawing upon established principles of BCFA catabolism. We delve into its putative synthesis, its likely degradation through a modified beta-oxidation pathway within peroxisomes and mitochondria, and the key enzymatic players involved. Furthermore, this guide outlines relevant experimental protocols for the analysis of BCFAs and their CoA esters, and presents the limited available data in a structured format to facilitate further research and drug development efforts targeting fatty acid metabolic pathways.
Introduction to Branched-Chain Fatty Acids and this compound
Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. These methyl branches significantly influence the physical properties of the fatty acids, such as their melting point and fluidity, which in turn affects the characteristics of the membranes they integrate into. BCFAs are obtained through dietary sources, particularly from dairy products and ruminant fats, and can also be synthesized endogenously.
This compound is the coenzyme A thioester of 11-methylpentadecanoic acid, a saturated fatty acid with a methyl group located on the eleventh carbon. This mid-chain methylation presents a steric hindrance that necessitates a specialized catabolic machinery compared to its straight-chain counterpart, palmitoyl-CoA. While specific research on this compound is limited, its metabolic fate can be inferred from the well-established principles of BCFA metabolism.
Biosynthesis of this compound
The synthesis of BCFAs often utilizes branched-chain amino acids (BCAAs) as primers. In the case of this compound, its synthesis is likely initiated from a branched-chain short acyl-CoA primer, which is then elongated by the fatty acid synthase (FAS) complex.
A plausible biosynthetic pathway for 11-methylpentadecanoic acid, the precursor to this compound, involves the utilization of a branched-chain α-keto acid derived from the catabolism of a BCAA. This keto acid is decarboxylated to form a branched-chain acyl-CoA primer. This primer then enters the fatty acid synthesis pathway, where it is elongated by the sequential addition of two-carbon units from malonyl-CoA.
Catabolism of this compound
The degradation of this compound is predicted to proceed via a modified beta-oxidation pathway, primarily occurring within peroxisomes and subsequently in mitochondria. The mid-chain methyl group prevents direct beta-oxidation at that site.
Peroxisomal Beta-Oxidation
Long-chain and very-long-chain fatty acids, as well as BCFAs, are initially catabolized in peroxisomes.[1] The beta-oxidation spiral in peroxisomes is similar to that in mitochondria but is catalyzed by a different set of enzymes and is not directly coupled to ATP synthesis via an electron transport chain.[1] For this compound, beta-oxidation would proceed for several cycles, shortening the acyl chain by two carbons in each cycle and producing acetyl-CoA.
This process would continue until the methyl group is in close proximity to the carboxyl-CoA terminus. At this point, the resulting branched-chain acyl-CoA intermediate would likely be a substrate for specific peroxisomal enzymes that can handle the steric hindrance of the methyl group.
Mitochondrial Beta-Oxidation
The chain-shortened acyl-CoA intermediates generated in the peroxisomes are then transported to the mitochondria for the completion of their oxidation. The transport across the inner mitochondrial membrane is facilitated by the carnitine shuttle.[2][3][4][5][6][7] Within the mitochondrial matrix, beta-oxidation continues.
The final cycle of beta-oxidation of the remaining odd-numbered acyl-CoA chain will yield one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8][9][10][11][12] Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, via a series of enzymatic reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[1][9]
Quantitative Data
Specific quantitative data for the metabolism of this compound is currently not available in the scientific literature. Research in the field of BCFAs has primarily focused on more abundant or pathologically relevant molecules like phytanic acid and pristanic acid. The following table provides a general summary of the types of quantitative data that are typically collected in studies of fatty acid oxidation, which could be applied to future investigations of this compound.
| Parameter | Typical Method of Measurement | Expected Outcome for a BCFA | Reference |
| Rate of Beta-Oxidation | Radiolabeled fatty acid oxidation assay (e.g., using 14C- or 3H-labeled substrate) | Lower than for a corresponding straight-chain fatty acid due to the methyl branch. | [13][14][15][16] |
| Acyl-CoA Profile | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detection of this compound and its chain-shortened intermediates. | [17][18][19][20][21] |
| Propionyl-CoA and Acetyl-CoA Production | LC-MS/MS or enzymatic assays | Production of both acetyl-CoA and propionyl-CoA in the final stages of beta-oxidation. | [8][9][10][11][12] |
| Oxygen Consumption Rate (OCR) | Extracellular flux analysis (e.g., Seahorse XF Analyzer) | Contribution to cellular respiration can be assessed by measuring changes in OCR in the presence of the fatty acid. | [22] |
Experimental Protocols
Radiolabeled Fatty Acid Oxidation Assay
This protocol is adapted from established methods for measuring the rate of fatty acid beta-oxidation.[13][14][15][16]
Objective: To quantify the rate of beta-oxidation of 14C-labeled 11-methylpentadecanoic acid in cultured cells or isolated mitochondria.
Materials:
-
[1-14C]11-methylpentadecanoic acid (custom synthesis may be required)
-
Cultured cells (e.g., hepatocytes, fibroblasts) or isolated mitochondria
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Bovine serum albumin (BSA), fatty acid-free
-
L-carnitine
-
Coenzyme A
-
ATP
-
Perchloric acid (PCA)
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of [1-14C]11-methylpentadecanoic acid complexed to BSA in the assay buffer.
-
Cell/Mitochondria Preparation: Harvest and resuspend cultured cells or isolated mitochondria in the assay buffer.
-
Initiation of Reaction: Add the cell/mitochondrial suspension to the reaction mixture containing the radiolabeled substrate, L-carnitine, Coenzyme A, and ATP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a final concentration of 0.6 M perchloric acid. This will precipitate proteins and trap the acid-soluble metabolites (acetyl-CoA and other short-chain acyl-CoAs).
-
Separation of Metabolites: Centrifuge the samples to pellet the precipitated protein.
-
Quantification: Transfer the supernatant containing the acid-soluble radiolabeled metabolites to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: The rate of beta-oxidation is calculated based on the amount of radioactivity incorporated into the acid-soluble fraction per unit of time and protein concentration.
Analysis of Acyl-CoA Esters by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of acyl-CoA species from biological samples.[17][18][19][20][21]
Objective: To identify and quantify this compound and its metabolites in cell or tissue extracts.
Materials:
-
Biological sample (cells or tissues)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Extraction solvent (e.g., acetonitrile/isopropanol/water mixture)
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase chromatography column
Procedure:
-
Sample Homogenization: Homogenize the biological sample in a cold extraction solvent containing internal standards.
-
Protein Precipitation: Centrifuge the homogenate to pellet precipitated proteins.
-
Extraction: Collect the supernatant containing the acyl-CoA esters.
-
LC Separation: Inject the extract onto a C18 reversed-phase column. Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium acetate) to achieve separation of the different acyl-CoA species.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its expected metabolites need to be determined.
-
Data Analysis: Quantify the analytes by comparing their peak areas to those of the internal standards.
Conclusion and Future Directions
While the precise metabolic pathway of this compound remains to be fully elucidated, this guide provides a robust framework based on the current understanding of branched-chain fatty acid metabolism. The inferred pathways of synthesis and degradation highlight the key enzymatic steps that are likely involved and provide a roadmap for future research.
For researchers and drug development professionals, a deeper understanding of the metabolism of specific BCFAs like this compound is crucial. Dysregulation of fatty acid metabolism is implicated in a range of diseases, including metabolic syndrome, diabetes, and certain cancers. Targeting the unique enzymes involved in BCFA metabolism could offer novel therapeutic strategies.
Future research should focus on:
-
Definitive elucidation of the metabolic pathway: Utilizing stable isotope tracing studies to track the metabolic fate of 11-methylpentadecanoic acid.
-
Identification and characterization of specific enzymes: Purifying and characterizing the enzymes responsible for the beta-oxidation of this compound and its intermediates.
-
Quantitative analysis in biological systems: Developing and applying sensitive analytical methods to measure the levels of this compound in various tissues and disease states.
-
Investigation of its physiological role: Exploring the functional significance of this compound in cellular processes, such as membrane biology and signaling.
By addressing these key areas, the scientific community can unravel the specific role of this compound in the complex landscape of fatty acid metabolism and potentially uncover new avenues for therapeutic intervention.
References
- 1. aocs.org [aocs.org]
- 2. Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 6. Khan Academy [khanacademy.org]
- 7. microbenotes.com [microbenotes.com]
- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fatty Acid Oxidation Assay (ab217602) | Abcam [abcam.com]
The Putative Role of 11-Methylpentadecanoyl-CoA as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
This technical guide explores the potential interaction between the branched-chain fatty acyl-CoA, 11-Methylpentadecanoyl-CoA, and the peroxisome proliferator-activated receptors (PPARs). Direct research on this compound is currently limited. Therefore, this document extrapolates from the well-documented agonistic activity of structurally similar branched-chain fatty acids (BCFAs) and their CoA thioesters, such as phytanic acid and pristanic acid, on PPARs, particularly PPARα. This guide provides a comprehensive overview of the underlying molecular mechanisms, quantitative data on the binding and activation of PPARs by related BCFAs, detailed experimental protocols for assessing such interactions, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to PPARs and Branched-Chain Fatty Acids
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[1] The PPAR family consists of three isotypes: PPARα, PPARβ/δ (also known as PPARδ), and PPARγ.[1] These receptors play crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation.[1] PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of their target genes, thereby modulating gene expression.[1]
Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl groups on their carbon chain. They are derived from dietary sources, such as dairy products and meat from ruminant animals, or through the degradation of chlorophyll (phytanic acid).[2] The metabolism of BCFAs often occurs in peroxisomes, especially when the methyl group is at an odd-numbered carbon, which hinders mitochondrial β-oxidation.[3][4]
This compound: A Putative PPAR Ligand
Currently, there is a notable absence of published research specifically investigating the biological activity of this compound and its direct interaction with PPARs. However, based on the established principle that other branched-chain fatty acyl-CoAs are potent PPAR ligands, it is reasonable to hypothesize that this compound may also function as a PPAR agonist.
The structural similarity of this compound to other known PPAR-activating BCFAs, such as the CoA esters of phytanic acid and pristanic acid, forms the basis of this hypothesis. These molecules are recognized as high-affinity ligands for PPARα.[5][6][7] The CoA thioester form, in particular, has been shown to be the active ligand that induces conformational changes in the receptor and modulates the recruitment of co-regulatory proteins.[5][6][7]
Quantitative Data: PPARα Activation by Structurally Related BCFA-CoAs
To provide a quantitative context for the potential activity of this compound, this section summarizes the binding affinities of well-studied branched-chain fatty acyl-CoAs with PPARα.
| Ligand | Dissociation Constant (Kd) for PPARα | Reference |
| Phytanoyl-CoA | ~11 nM | [5][7] |
| Pristanoyl-CoA | ~11 nM | [5][7] |
| Arachidonic Acid (Free Fatty Acid) | 20 nM | [5][7] |
| Very-Long-Chain Fatty Acyl-CoAs (C20-C24) | 3-29 nM | [5][7] |
Table 1: Binding Affinities of Branched-Chain and Very-Long-Chain Fatty Acyl-CoAs with PPARα.
Signaling Pathway of PPARα Activation by a Generic BCFA-CoA
The activation of PPARα by a branched-chain fatty acyl-CoA, such as this compound is hypothesized to follow a well-established signaling cascade.
Caption: PPARα Signaling Pathway Activated by a Branched-Chain Fatty Acyl-CoA.
Experimental Protocols
The following sections detail standardized experimental protocols used to assess the interaction of a compound with PPARs.
PPAR Ligand Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of a test compound to the PPAR ligand-binding domain (LBD).
Materials:
-
Purified recombinant PPARα-LBD
-
Fluorescently-labeled known PPARα ligand (e.g., fluorescently tagged GW7647)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT)
-
384-well black microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In each well of the microplate, add a constant concentration of the fluorescently-labeled ligand and PPARα-LBD.
-
Add the serially diluted test compound to the wells. Include wells with no test compound as a control for maximum polarization and wells with a known high-affinity unlabeled ligand as a control for minimum polarization.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the Ki or IC50 value for the test compound by fitting the data to a competitive binding curve.
Cell-Based PPAR Transcriptional Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of a test compound to activate PPAR-mediated gene transcription in a cellular context.[8][9]
Materials:
-
Hepatocyte cell line (e.g., HepG2) or another suitable cell line.[8]
-
Cell culture medium and supplements.
-
Expression vector for the full-length PPARα.
-
Reporter vector containing a PPRE driving the expression of a reporter gene (e.g., firefly luciferase).
-
Internal control vector for transfection normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Test compound (e.g., this compound).
-
Luciferase assay reagents.
-
Luminometer.
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation of PPARα by the test compound relative to the vehicle control and determine the EC50 value.
Caption: Workflow for a PPAR Luciferase Reporter Assay.
Target Gene Expression Analysis (Quantitative Real-Time PCR)
This method quantifies the change in the expression of known PPAR target genes in response to treatment with a test compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for PPAR target genes (e.g., ACOX1, CPT1A) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Seed cells in 6-well plates and treat with the test compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the cDNA, specific primers, and qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target gene expression in the treated cells compared to the control cells, normalized to the housekeeping gene.
Conclusion and Future Directions
While direct evidence is currently lacking, the structural analogy of this compound to known PPARα agonists strongly suggests its potential as a biologically active molecule in lipid metabolism. The quantitative data and experimental protocols provided in this guide, derived from research on related branched-chain fatty acyl-CoAs, offer a robust framework for the future investigation of this compound.
Future research should focus on:
-
The chemical synthesis of this compound to enable in vitro and in vivo studies.
-
Directly assessing the binding affinity of this compound to all three PPAR isotypes.
-
Performing cell-based assays to determine its efficacy and potency as a PPAR agonist.
-
Investigating its effects on the expression of PPAR target genes and downstream metabolic pathways.
Elucidating the role of this compound and other novel branched-chain fatty acids as PPAR ligands will be crucial for a deeper understanding of lipid homeostasis and may open new avenues for the development of therapeutic agents for metabolic disorders.
References
- 1. Transcriptional control of a nuclear gene encoding a mitochondrial fatty acid oxidation enzyme in transgenic mice: role for nuclear receptors in cardiac and brown adipose expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of beta-methyl[1-11C]heptadecanoic acid in canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Beta-methyl[1-11C]heptadecanoic acid: a new myocardial metabolic tracer for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-methyl(1-/sup 11/C)heptadecanoic acid: a new myocardial metabolic tracer for positron emission tomography (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear receptor coactivators: master regulators of human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-chain fatty acid effects on peroxisome proliferator-activated receptor-alpha-regulated genes in Madin-Darby bovine kidney cells: optimization of culture conditions using palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 11-Methylpentadecanoyl-CoA in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA whose specific roles in cellular signaling are beginning to be understood. As a member of the branched-chain fatty acid (BCFA) family, it is postulated to share signaling properties with more extensively studied BCFAs like phytanic acid and pristanic acid. This technical guide synthesizes the current understanding of BCFA metabolism and signaling, providing a framework for investigating the functions of this compound. We will explore its metabolic origins, potential interactions with key signaling pathways, and methodologies for its study.
Introduction to Branched-Chain Fatty Acids (BCFAs) and this compound
Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl groups on the carbon chain.[1] They are found in various dietary sources, particularly ruminant products like dairy and meat, and are also synthesized by gut bacteria.[1][2] BCFAs are not only components of cellular membranes but also active signaling molecules that can influence a variety of cellular processes, including metabolism, inflammation, and cell proliferation.[3]
This compound is the coenzyme A thioester of 11-methylpentadecanoic acid. While specific literature on its signaling roles is sparse, its structure suggests it likely participates in pathways modulated by other BCFAs. The presence of a methyl group can influence its metabolism and interaction with cellular machinery compared to straight-chain fatty acids.
Metabolism of Branched-Chain Fatty Acyl-CoAs
The metabolism of BCFAs is distinct from that of straight-chain fatty acids and primarily occurs in peroxisomes.[4][5] The position of the methyl branch determines the specific metabolic pathway.
Alpha-Oxidation and Beta-Oxidation
For BCFAs with a methyl group at the β-carbon, such as phytanic acid, initial degradation occurs via α-oxidation to remove a single carbon atom.[4] This process resolves the steric hindrance, allowing the resulting molecule, pristanic acid, to be degraded further through β-oxidation.[4][6] BCFAs like this compound, with a methyl group further down the chain, are expected to be degraded primarily through peroxisomal β-oxidation.[7]
Metabolic activation and degradation of this compound.
Postulated Cellular Signaling Pathways
Based on the known signaling activities of other BCFAs, this compound is hypothesized to modulate cellular function through interactions with nuclear receptors and cell surface receptors.
Nuclear Receptor Activation
BCFAs and their CoA-thioesters can act as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs).[8][9] Very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα.[10]
-
PPARα: Activation of PPARα by fatty acyl-CoAs leads to the transcriptional regulation of genes involved in fatty acid oxidation and lipid metabolism.[10][11] This suggests a potential role for this compound in regulating cellular energy homeostasis.
Hypothesized PPARα activation by this compound.
Cell Surface Receptor Activation
Phytanic and pristanic acids have been demonstrated to activate the G-protein coupled receptor GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[12][13] Activation of GPR40 by fatty acids can lead to an increase in intracellular calcium levels, influencing processes such as insulin secretion and neurotransmission.[12] It is plausible that this compound, or its corresponding free fatty acid, could also modulate GPR40 activity.
Potential GPR40 signaling by 11-Methylpentadecanoic acid.
Quantitative Data
Specific quantitative data for the interaction of this compound with signaling proteins is not currently available in the literature. However, data from related branched-chain fatty acyl-CoAs can provide a reference point for expected affinities.
| Ligand | Receptor | Affinity (Kd) | Reference |
| Very-long-chain fatty acyl-CoAs (C20-C24) | PPARα | 3-29 nM | [10] |
Experimental Protocols
Investigating the signaling roles of this compound requires a combination of in vitro and cell-based assays.
In Vitro Receptor Binding Assays
Objective: To determine the direct binding affinity of this compound to nuclear receptors.
Methodology: Radioligand Binding Assay
-
Reagents: Purified recombinant human PPARα/RXR heterodimer, [3H]-labeled known PPARα agonist (e.g., GW7647), this compound, scintillation cocktail.
-
Procedure: a. Incubate a constant concentration of the purified receptor and radioligand with increasing concentrations of unlabeled this compound in a suitable binding buffer. b. Allow the binding to reach equilibrium. c. Separate bound from unbound radioligand using a filter binding assay (e.g., glass fiber filters). d. Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for this compound and calculate the Ki using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assays
Objective: To assess the ability of this compound to activate nuclear receptor-mediated transcription in a cellular context.
Methodology: Luciferase Reporter Assay
-
Cell Line: A suitable cell line (e.g., HEK293T, HepG2) that is readily transfectable.
-
Plasmids:
-
An expression vector for the nuclear receptor of interest (e.g., full-length human PPARα).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the peroxisome proliferator response element (PPRE).
-
A control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization of transfection efficiency.
-
-
Procedure: a. Co-transfect the cells with the expression and reporter plasmids. b. After allowing for protein expression, treat the cells with varying concentrations of this compound or a known agonist (positive control). c. Lyse the cells and measure luciferase and β-galactosidase activity using appropriate substrates and a luminometer/spectrophotometer.
-
Data Analysis: Normalize luciferase activity to β-galactosidase activity and plot the fold induction relative to a vehicle control. Determine the EC50 value for this compound.
Workflow for a luciferase reporter gene assay.
Intracellular Calcium Measurement
Objective: To determine if 11-Methylpentadecanoic acid can elicit calcium signaling, potentially through GPR40.
Methodology: Fluorescent Calcium Imaging
-
Cell Line: A cell line endogenously expressing GPR40 or engineered to express it (e.g., HEK293).
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM), 11-Methylpentadecanoic acid, ionomycin (positive control), EGTA (calcium chelator).
-
Procedure: a. Load the cells with the calcium-sensitive dye. b. Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader. c. Add 11-Methylpentadecanoic acid and continuously record the fluorescence signal over time. d. Add ionomycin at the end of the experiment to determine the maximum fluorescence signal.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence intensity changes.
Conclusion and Future Directions
While direct evidence for the signaling roles of this compound is currently limited, its structural similarity to other bioactive branched-chain fatty acids suggests it is a promising area of investigation. Future research should focus on:
-
Directly assessing the binding affinity and activation potential of this compound for a range of nuclear and cell surface receptors.
-
Utilizing lipidomics approaches to quantify the endogenous levels of this compound in different tissues and disease states.
-
Employing transcriptomic and proteomic analyses to identify the downstream targets and cellular pathways regulated by this compound.
A deeper understanding of the biological activities of this compound and other BCFAs will be crucial for elucidating their roles in health and disease, and may open new avenues for therapeutic intervention.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Milk Odd and Branched Chain Fatty Acids in Dairy Cows: A Review on Dietary Factors and Its Consequences on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Showing Compound Pristanic acid (FDB012993) - FooDB [foodb.ca]
- 12. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on 11-Methylpentadecanoyl-CoA in Microbial Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Methylpentadecanoyl-CoA, an anteiso-branched-chain acyl-CoA, is a key intermediate in the biosynthesis of 15-methylpentadecanoic acid (anteiso-C16:0), a significant component of the cell membrane lipids in numerous bacterial species. The presence and relative abundance of anteiso-fatty acids play a crucial role in maintaining membrane fluidity and adapting to environmental stressors. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, substrate specificities, and regulatory aspects. Furthermore, it presents quantitative data on the prevalence of anteiso-fatty acids in select bacteria, outlines detailed experimental protocols for their analysis, and includes visual representations of the key pathways and workflows to facilitate a deeper understanding of this critical area of microbial lipid metabolism. This document is intended to serve as a valuable resource for researchers and professionals involved in microbiology, biochemistry, and the development of novel antimicrobial agents targeting fatty acid synthesis.
Introduction
Branched-chain fatty acids (BCFAs) are major constituents of the membrane lipids in many bacteria, with two primary types: iso- and anteiso-fatty acids.[1] These lipids are crucial for the survival and growth of bacteria in diverse and often harsh environments, as they modulate membrane fluidity.[1] this compound is the activated form of 11-methylpentadecanoic acid, an anteiso-fatty acid with an odd number of carbon atoms. Its synthesis diverges from the straight-chain fatty acid pathway at the initial priming step, utilizing a branched-chain acyl-CoA primer derived from an amino acid precursor.[1] Understanding the biosynthesis of this compound is therefore fundamental to comprehending bacterial membrane physiology and identifying potential targets for antimicrobial drug development.
Biosynthesis of this compound
The synthesis of this compound is a multi-step process that begins with the amino acid L-isoleucine and culminates in the elongation of a branched-chain primer by the fatty acid synthase (FAS) II system.
Formation of the Branched-Chain Primer: 2-Methylbutyryl-CoA
The initial and committing steps in the biosynthesis of anteiso-fatty acids involve the conversion of L-isoleucine to 2-methylbutyryl-CoA. This process is catalyzed by two key enzymes:
-
Branched-Chain Amino Acid Aminotransferase (BCAT): This enzyme catalyzes the reversible transamination of L-isoleucine to α-keto-β-methylvalerate.[2]
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH): This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.[2]
Elongation by the Fatty Acid Synthase (FAS) II System
Once formed, 2-methylbutyryl-CoA serves as the primer for the bacterial FASII system. This system is a dissociated complex of monofunctional enzymes that catalyze the sequential addition of two-carbon units from malonyl-CoA.
The key initiating enzyme of the elongation cycle is β-ketoacyl-ACP synthase III (FabH) . Unlike the E. coli FabH which has a high specificity for acetyl-CoA, the FabH enzymes from bacteria that produce BCFAs, such as Bacillus subtilis and Staphylococcus aureus, exhibit a broader substrate specificity and can efficiently utilize branched-chain acyl-CoAs like 2-methylbutyryl-CoA as primers.[3][4]
Following the initial condensation reaction catalyzed by FabH, the growing acyl chain, attached to an acyl carrier protein (ACP), undergoes a series of reductive steps catalyzed by:
-
β-ketoacyl-ACP reductase (FabG)
-
β-hydroxyacyl-ACP dehydratase (FabZ)
-
Enoyl-ACP reductase (FabI)
This cycle of condensation and reduction is repeated, with each cycle adding two carbons from malonyl-CoA. For the synthesis of this compound (a C16 acyl-CoA), the initial 2-methylbutyryl-CoA (C5) primer undergoes five elongation cycles.
Quantitative Data on Anteiso-Fatty Acid Composition in Bacteria
While direct quantification of this compound is technically challenging and not widely reported, the analysis of the resulting fatty acid profiles in bacteria provides valuable insights into the activity of this pathway. The following tables summarize the relative abundance of major anteiso-fatty acids in several bacterial species known to produce them.
| Fatty Acid | Bacillus subtilis ONU551 (% of total)[5] |
| anteiso-C15:0 | 33.72 |
| anteiso-C17:0 | 10.24 |
| Fatty Acid | Staphylococcus aureus (grown in TSB) (% of total)[6] |
| anteiso-C15:0 | Major BCFA |
| anteiso-C17:0 | Present |
| Fatty Acid | Listeria monocytogenes (% of total at 37°C)[7] |
| anteiso-C15:0 | High proportion |
| anteiso-C17:0 | High proportion |
| Fatty Acid | Micrococcus luteus (% of branched 15:0-FA)[8] |
| anteiso-C15:0 | ~80 |
Note: Data represents the fatty acid composition of the total cellular lipids and may vary depending on the bacterial strain, growth conditions, and analytical methods used.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound and its biosynthetic pathway.
Extraction and Analysis of Bacterial Fatty Acyl-CoAs by LC-MS/MS
This protocol is adapted from established methods for the extraction and quantification of acyl-CoAs from biological samples.[5][9][10]
4.1.1. Extraction of Acyl-CoAs
-
Cell Harvesting: Pellet bacterial cells from a culture by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Quenching and Lysis: Immediately resuspend the cell pellet in an ice-cold extraction solvent, such as 5% (w/v) 5-sulfosalicylic acid (SSA) or a mixture of acetonitrile/methanol/water (2:2:1, v/v/v), to quench metabolic activity and lyse the cells.[5][10] The use of an internal standard (e.g., a stable isotope-labeled acyl-CoA) is crucial for accurate quantification.
-
Homogenization: Thoroughly homogenize the cell suspension using a bead beater or sonicator on ice.
-
Protein Precipitation and Clarification: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
4.1.2. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography (LC) with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile) is typically used.[8][11]
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in positive ion mode with electrospray ionization (ESI).
-
Quantification: Quantify the individual acyl-CoA species, including this compound, using multiple reaction monitoring (MRM). The transitions are specific for the precursor ion (the molecular ion of the acyl-CoA) and a characteristic product ion.[12]
Enzyme Assays
4.2.1. Branched-Chain Amino Acid Aminotransferase (BCAT) Assay
This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase.[2][13]
-
Reaction Mixture:
-
100 mM potassium phosphate buffer (pH 7.4)
-
5 µM pyridoxal 5'-phosphate (PLP)
-
5 mM α-ketoglutarate
-
10 mM L-isoleucine
-
0.2 mM NADH
-
Glutamate dehydrogenase (coupling enzyme)
-
Enzyme source (cell lysate or purified BCAT)
-
-
Procedure:
-
Combine all reagents except the enzyme source in a cuvette.
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the decrease in absorbance at 340 nm.
-
4.2.2. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Assay
This assay measures the activity of the BCKDH complex by monitoring the production of NADH.[2][7]
-
Reaction Mixture:
-
30 mM potassium phosphate buffer (pH 7.5)
-
2 mM MgCl2
-
0.4 mM thiamine pyrophosphate (TPP)
-
1 mM NAD+
-
0.12 mM Coenzyme A
-
1 mM α-keto-β-methylvalerate
-
Enzyme source (mitochondrial extract or purified BCKDH)
-
-
Procedure:
-
Combine all reagents except the BCKA substrate in a cuvette.
-
Incubate at 30°C for a few minutes.
-
Initiate the reaction by adding α-keto-β-methylvalerate.
-
Monitor the increase in absorbance at 340 nm.
-
4.2.3. β-Ketoacyl-ACP Synthase III (FabH) Assay
This assay determines the substrate specificity of FabH for branched-chain acyl-CoA primers by reconstituting a single round of fatty acid synthesis.[3][14]
-
Reaction Mixture:
-
100 mM sodium phosphate buffer (pH 7.0)
-
25 µM Acyl Carrier Protein (ACP)
-
1 mM β-mercaptoethanol
-
65 µM [1-14C]malonyl-CoA
-
45 µM 2-methylbutyryl-CoA (or other acyl-CoA primers)
-
Purified FabG, FabZ, and FabI
-
NADPH and NADH
-
Enzyme source (purified FabH)
-
-
Procedure:
-
Combine all reagents except FabH.
-
Initiate the reaction by adding FabH.
-
Incubate at 37°C for a defined time.
-
Stop the reaction and extract the fatty acids.
-
Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound.
Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for Acyl-CoA Analysis.
Conclusion
The biosynthesis of this compound is a specialized metabolic pathway in many bacteria that is essential for the production of anteiso-branched-chain fatty acids. These lipids are integral to maintaining the physical properties of the cell membrane and enabling adaptation to changing environmental conditions. This guide has provided a detailed overview of the biochemical reactions, key enzymes, and regulatory aspects of this pathway. The included quantitative data and experimental protocols offer a practical resource for researchers investigating microbial lipid metabolism. A thorough understanding of this pathway not only enhances our knowledge of bacterial physiology but also presents opportunities for the development of novel antimicrobial strategies that target the unique aspects of branched-chain fatty acid synthesis. Further research focusing on the direct quantification of acyl-CoA intermediates and the characterization of the full FAS II enzyme complex in various bacterial species will continue to advance this important field.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11-Methylpentadecanoyl-CoA: Discovery, Characterization, and Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct scientific literature detailing the specific discovery and comprehensive characterization of 11-Methylpentadecanoyl-CoA is limited. This guide consolidates information on its general classification and infers its biochemical properties and metabolic pathways based on the well-established principles of branched-chain fatty acid metabolism. The experimental protocols provided are based on general methodologies for acyl-CoA synthesis and analysis.
Introduction to Branched-Chain Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are also integral to the biology of many organisms, from bacteria to mammals. These molecules are characterized by the presence of one or more methyl groups along the acyl chain. The position of the methyl group significantly influences their physical properties and metabolic fate.
This compound is a long-chain branched acyl-CoA. Its structure consists of a 15-carbon fatty acid (pentadecanoic acid) with a methyl group at the 11th carbon, attached to a Coenzyme A molecule via a thioester bond. Such methyl-branched lipids can originate from dietary sources or be synthesized de novo.
Postulated Discovery and Synthesis
While a seminal discovery paper for this compound is not readily identifiable in the scientific literature, its existence as a chemical entity is known, and it is available from commercial suppliers. Its initial identification would have likely occurred during broader lipidomic or metabolomic analyses of biological samples where various fatty acid species are profiled.
The synthesis of this compound for research purposes can be achieved through established chemo-enzymatic methods. A general workflow for its synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Hypothesized Metabolic Pathways
The metabolism of methyl-branched fatty acids is more complex than that of their straight-chain counterparts. The position of the methyl group determines the specific enzymatic machinery required for its degradation. For this compound, with the methyl group at an odd-numbered carbon, its metabolism is predicted to proceed through a combination of alpha- and beta-oxidation.
Alpha-Oxidation
When a methyl group is located at an even-numbered (beta) carbon, it can sterically hinder the enzymes of beta-oxidation. In such cases, a single round of alpha-oxidation is often required to remove one carbon atom, thereby shifting the methyl group to an odd-numbered position relative to the carboxyl end. For this compound, the methyl group is already at an odd-numbered carbon, suggesting that initial alpha-oxidation may not be necessary for its degradation.
Beta-Oxidation
Once the methyl branch does not impede the beta-oxidation machinery, the fatty acyl-CoA is degraded in the mitochondria through a series of four recurring enzymatic steps:
-
Dehydrogenation by an acyl-CoA dehydrogenase, introducing a double bond.
-
Hydration by an enoyl-CoA hydratase.
-
Dehydrogenation by a hydroxyacyl-CoA dehydrogenase.
-
Thiolytic cleavage by a thiolase, releasing acetyl-CoA and a shortened acyl-CoA.
This cycle repeats until a propionyl-CoA or a different branched-chain acyl-CoA is produced when the methyl branch is near the carboxyl end. In the case of this compound, beta-oxidation would proceed, yielding several molecules of acetyl-CoA. The process would eventually be altered when the methyl group is reached. The final products of its complete oxidation would likely be a mixture of acetyl-CoA and propionyl-CoA.
Caption: Predicted metabolic fate of this compound via beta-oxidation.
Experimental Protocols
Synthesis of this compound
This protocol is a general guide based on established methods for acyl-CoA synthesis.
Materials:
-
11-Methylpentadecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
HPLC system with a C18 column
Procedure:
-
Activation: Dissolve 11-Methylpentadecanoic acid and a 1.2 molar excess of CDI in anhydrous THF. Stir at room temperature for 1 hour to form the acyl-imidazole intermediate.
-
Coupling: In a separate vial, dissolve Coenzyme A trilithium salt in the sodium bicarbonate buffer.
-
Add the Coenzyme A solution to the acyl-imidazole mixture. Stir vigorously at room temperature for 2-4 hours.
-
Quenching: Stop the reaction by adding a small amount of a quenching agent, such as dithiothreitol (DTT), to react with any unreacted CDI.
-
Purification: Purify the reaction mixture using reversed-phase HPLC. Use a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) to separate this compound from unreacted starting materials and byproducts.
-
Lyophilization: Collect the fractions containing the product and lyophilize to obtain the pure this compound.
Quantitative Analysis by LC-MS/MS
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation (from biological tissue):
-
Flash-freeze tissue in liquid nitrogen.
-
Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 80% methanol).
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the extract in a solvent compatible with the LC mobile phase.
LC-MS/MS Method:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute acyl-CoAs of increasing chain length.
-
MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound would need to be determined using a synthesized standard. A common transition for long-chain acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.
Data Presentation
As specific quantitative data for this compound is not available in the literature, the following table provides a template for how such data would be presented.
Table 1: Hypothetical Physicochemical and Analytical Parameters for this compound
| Parameter | Value | Method of Determination |
| Molecular Weight | ~1005.3 g/mol | Mass Spectrometry |
| HPLC Retention Time | To be determined | Reversed-Phase HPLC |
| MRM Transition (Q1/Q3) | To be determined | LC-MS/MS |
| Molar Extinction Coefficient | To be determined | UV-Vis Spectroscopy |
Table 2: Hypothetical Kinetic Parameters with a Putative Acyl-CoA Dehydrogenase
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) |
| Palmitoyl-CoA | Reference Value | Reference Value | Reference Value |
| This compound | To be determined | To be determined | To be determined |
Potential Biological Significance and Future Directions
The biological roles of this compound are yet to be specifically elucidated. However, based on the functions of other branched-chain fatty acids, several potential roles can be hypothesized:
-
Membrane Fluidity: Incorporation into phospholipids could alter membrane fluidity and dynamics.
-
Metabolic Regulation: As a metabolic intermediate, its levels could influence the flux through fatty acid oxidation pathways.
-
Signaling: Acyl-CoAs can act as signaling molecules or precursors to signaling lipids.
-
Protein Acylation: The acyl group could potentially be transferred to proteins as a post-translational modification, thereby regulating protein function.
Future research should focus on the definitive identification and quantification of this compound in various biological systems. Elucidating the specific enzymes that synthesize and degrade this molecule will be crucial to understanding its metabolic context. Furthermore, investigating its interaction with proteins and its effects on cellular processes will shed light on its biological functions. The development of specific molecular probes and analytical standards will be instrumental in advancing our knowledge of this and other understudied branched-chain acyl-CoAs.
An In-depth Technical Guide to the Theoretical Properties of 11-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties, metabolic fate, and analytical methodologies pertaining to 11-Methylpentadecanoyl-CoA, a branched-chain acyl-coenzyme A derivative. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established knowledge of similar branched-chain fatty acids (BCFAs) and acyl-CoA compounds to present a robust theoretical framework.
Core Concepts: Structure and Predicted Physicochemical Properties
This compound is a long-chain fatty acyl-CoA, a class of molecules central to numerous metabolic processes, including energy production and lipid biosynthesis.[1] The structure consists of a 16-carbon fatty acid (pentadecanoic acid with a methyl group at the 11th carbon) linked via a thioester bond to coenzyme A. This methyl branch significantly influences its physical and metabolic properties compared to its straight-chain counterpart, palmitoyl-CoA.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C37H64N7O17P3S | Calculation based on structure |
| Molecular Weight | 1003.95 g/mol | Calculation based on formula |
| Monoisotopic Mass | 1003.3299 Da | Calculation based on isotopic composition |
| logP (Octanol/Water) | ~7.0 - 8.0 | Estimated based on the logP of the parent fatty acid and the hydrophobicity of the CoA moiety. The parent fatty acid, 14-methylpentadecanoic acid, has a reported XLogP3 of 6.1.[2] The long acyl chain dominates the property. |
| Aqueous Solubility | Very Low | Characteristic of long-chain acyl-CoAs. The CoA moiety imparts some water solubility, but the long, branched alkyl chain makes it predominantly lipophilic. |
| Melting Point (°C) | Not available | Likely to be a waxy solid at room temperature. Branched-chain fatty acids generally have lower melting points than their straight-chain isomers. For example, 14-methylpentadecanoic acid has a melting point of 61.5-61.6 °C.[3] |
Metabolic Significance: The Catabolic Pathway of this compound
The primary catabolic route for long-chain acyl-CoAs is mitochondrial beta-oxidation.[4][5] For branched-chain fatty acids like this compound, this process requires additional enzymatic steps compared to saturated, even-chain fatty acids. The methyl group at an odd-numbered carbon (C11) does not directly impede the initial cycles of beta-oxidation. However, as the chain is shortened, the methyl group's position will shift, eventually necessitating specialized enzymes.
The beta-oxidation of this compound is predicted to proceed through several cycles, yielding acetyl-CoA in each turn, until a methylated intermediate is formed. This intermediate would then likely undergo alpha-oxidation or be metabolized via pathways for odd-chain fatty acids.[6][7] The final products of the complete oxidation of this compound are expected to be a mixture of acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the activation of its corresponding fatty acid, 11-methylpentadecanoic acid. A common method involves the formation of a mixed anhydride followed by reaction with coenzyme A.[8]
Materials:
-
11-methylpentadecanoic acid
-
N-methylmorpholine
-
Isobutyl chloroformate
-
Coenzyme A (free acid)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution, 1M
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 11-methylpentadecanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add N-methylmorpholine (1.1 equivalents) and stir for 5 minutes.
-
Slowly add isobutyl chloroformate (1.1 equivalents) and continue stirring at 0°C for 30 minutes to form the mixed anhydride.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a 1:1 mixture of THF and 1M sodium bicarbonate solution.
-
Cool the Coenzyme A solution to 0°C.
-
Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Purification:
-
The crude product can be purified by solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC) using a C18 column.
-
Monitor the fractions by UV absorbance at 260 nm (adenine ring of CoA) and confirm the product identity by mass spectrometry.
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[9]
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Notes |
| Precursor Ion [M+H]+ | m/z 1004.3377 | Calculated for C37H65N7O17P3S+ |
| Precursor Ion [M-H]- | m/z 1002.3224 | Calculated for C37H63N7O17P3S- |
| Major Fragment Ion (Positive Mode) | m/z 497.2600 | Corresponds to the neutral loss of the pantetheine-phosphate-adenosine moiety (507.0777 Da). This is a characteristic fragmentation for acyl-CoAs.[10][11] |
| Other Characteristic Fragments | m/z 768.1 (adenosine diphosphate-pantetheine), m/z 241.1 (acyl chain) | Additional fragments may be observed depending on the collision energy. |
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation (from cell culture):
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and lyse cells by adding a cold extraction solvent (e.g., methanol/water with an internal standard).
-
Scrape the cells and collect the lysate.
-
Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.[12]
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the precursor ion (m/z 1004.3) to the characteristic product ion (e.g., m/z 497.3).
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Predicted NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. While a full 2D NMR analysis would be required for complete assignment, key 1H and 13C chemical shifts for the acyl chain can be predicted based on known values for similar fatty acids and their esters.[13][14][15]
Table 3: Predicted Key ¹H and ¹³C NMR Chemical Shifts for the Acyl Chain of this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Terminal -CH₃ (C15) | ~0.88 | ~14 | Triplet |
| Methyl Branch -CH₃ (at C11) | ~0.85 | ~19 | Doublet |
| Methylene Chain -(CH₂)n- | ~1.2-1.4 | ~22-34 | Multiplet |
| α-Methylene (-CH₂-CO-SCoA) | ~2.8-3.0 | ~40-45 | Triplet |
| β-Methylene (-CH₂-CH₂-CO-SCoA) | ~1.6-1.7 | ~25-30 | Multiplet |
| Methine (-CH-) at C11 | ~1.4-1.6 | ~35-40 | Multiplet |
| Carbonyl (-CO-SCoA) | - | ~195-200 | - |
Note: Chemical shifts are highly dependent on the solvent and the specific conformation of the molecule. The values for the CoA moiety are well-established and not included here for brevity.
Conclusion
This compound is a fascinating molecule at the intersection of fatty acid metabolism and the study of branched-chain lipids. While direct experimental data remains scarce, this guide provides a robust theoretical framework for its properties, metabolism, and analysis based on established principles and data from analogous compounds. The detailed protocols and predictive data herein offer a solid foundation for researchers and drug development professionals to embark on the synthesis, detection, and functional characterization of this and other rare branched-chain acyl-CoAs. Further experimental validation of these theoretical properties will be crucial in elucidating its precise biological roles.
References
- 1. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14-Methylpentadecanoic acid | C16H32O2 | CID 36247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 14-Methylpentadecanoic Acid [myskinrecipes.com]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. BJOC - A practical synthesis of long-chain iso-fatty acids (iso-C12–C19) and related natural products [beilstein-journals.org]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR SPECTROSCOPY OF FATTY ACIDS AND THEIR DERIVATIVES [orgspectroscopyint.blogspot.com]
- 15. benchchem.com [benchchem.com]
Unraveling the Regulatory Network of 11-Methylpentadecanoyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism and signaling. Unlike their straight-chain counterparts, branched-chain fatty acids (BCFAs) exhibit unique physical and chemical properties, influencing membrane fluidity, cellular signaling, and metabolic pathways. The precise regulation of the synthesis of specific BCFAs, such as 11-methylpentadecanoic acid, is crucial for maintaining cellular homeostasis. Dysregulation of BCFA metabolism has been implicated in various pathological conditions, making the enzymes involved in their synthesis potential therapeutic targets. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing the synthesis of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Biosynthesis of this compound: A Multi-step Process
The synthesis of this compound is a specialized branch of the general fatty acid synthesis pathway. The introduction of a methyl group at a specific position on the fatty acid chain is the defining feature of this process. The core machinery for fatty acid elongation is the fatty acid synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain. However, for the synthesis of this compound, a different extender unit, methylmalonyl-CoA, is utilized at a specific elongation cycle.
The overall biosynthetic pathway can be conceptualized as follows:
-
Initiation: The synthesis begins with a primer molecule, typically acetyl-CoA.
-
Elongation with Malonyl-CoA: The fatty acid chain is elongated through several cycles of condensation, reduction, dehydration, and a second reduction, with malonyl-CoA serving as the two-carbon donor in each cycle.
-
Incorporation of the Methyl Branch: At a specific chain length, the fatty acid synthase complex incorporates a methyl group by utilizing methylmalonyl-CoA instead of malonyl-CoA as the extender unit. The precise mechanism that dictates the incorporation at the 11th position is believed to be dependent on the substrate specificity of the condensing enzyme domain (β-ketoacyl-ACP synthase) of the fatty acid synthase at that particular elongation step.
-
Further Elongation: Following the incorporation of the methyl branch, the elongation process continues with malonyl-CoA as the extender unit until the final chain length of 15 carbons (pentadecanoyl) is reached.
-
Activation: The newly synthesized 11-methylpentadecanoic acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase.
Core Regulatory Checkpoints
The regulation of this compound synthesis is a tightly controlled process, primarily governed by the availability of its unique precursor, methylmalonyl-CoA, and the activity of the fatty acid synthase complex.
Availability of Methylmalonyl-CoA
The intracellular concentration of methylmalonyl-CoA is a critical determinant for the synthesis of this compound. Methylmalonyl-CoA is primarily derived from the carboxylation of propionyl-CoA, a reaction catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[1] Propionyl-CoA itself is generated from the catabolism of odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine.[2]
The key regulatory enzymes in this pathway are:
-
Propionyl-CoA Carboxylase (PCC): This enzyme catalyzes the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[1][3] The activity of PCC is a crucial control point.
-
Methylmalonyl-CoA Epimerase: This enzyme converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.
-
Methylmalonyl-CoA Mutase (MUT): This vitamin B12-dependent enzyme isomerizes L-methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid cycle.[2][4] The activity of MUT influences the net availability of methylmalonyl-CoA for fatty acid synthesis.
Regulation of PCC and MUT: The expression and activity of both PCC and MUT are regulated at the transcriptional and post-translational levels, responding to the metabolic state of the cell.[4]
Fatty Acid Synthase (FAS) Activity and Substrate Specificity
The fatty acid synthase (FAS) complex is the central enzyme in the elongation of the fatty acid chain. While FAS predominantly utilizes malonyl-CoA, its ability to use methylmalonyl-CoA as a substrate is key to the formation of branched-chain fatty acids.[5][6]
-
Substrate Specificity: The malonyl/acetyl-CoA:ACP transacylase (MAT) domain of FAS is responsible for loading the extender units onto the acyl carrier protein (ACP). While it has a higher affinity for malonyl-CoA, it can also bind methylmalonyl-CoA.[7] The kinetic parameters of this interaction are a key determinant of the rate of methyl branch incorporation.
-
Allosteric Regulation: The activity of FAS can be allosterically regulated by metabolites. For instance, in some fungal systems, palmitoyl-CoA has been shown to allosterically inhibit the ketoacyl reductase (KR) activity of FAS.[8] While not directly demonstrated for this compound, similar feedback inhibition mechanisms could exist.
Transcriptional and Hormonal Regulation
The overall flux through the fatty acid synthesis pathway, including the synthesis of branched-chain fatty acids, is under the control of transcriptional and hormonal signals.
-
Transcriptional Control: The expression of genes encoding key lipogenic enzymes, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), is regulated by transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). In bacteria, transcriptional regulators like FapR and FabT control fatty acid biosynthesis genes.[9][10]
-
Hormonal Regulation: Hormones like insulin and glucagon play a pivotal role in regulating fatty acid metabolism. Insulin promotes the dephosphorylation and activation of ACC, leading to increased malonyl-CoA levels and stimulating fatty acid synthesis.[11][12] Conversely, glucagon and epinephrine lead to the phosphorylation and inactivation of ACC, thereby inhibiting lipogenesis.[13] These hormonal signals can indirectly influence the synthesis of this compound by affecting the overall rate of fatty acid synthesis.
Quantitative Data
Precise quantitative data for the synthesis of this compound is limited in the literature. However, data from studies on related branched-chain fatty acids and the enzymes involved provide valuable insights.
| Parameter | Enzyme | Substrate | Value | Organism/Tissue | Reference |
| Km | Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 mM | Not specified | [1] |
| Km | Propionyl-CoA Carboxylase (PCC) | Bicarbonate | 3.0 mM | Not specified | [1] |
| Km | Propionyl-CoA Carboxylase (PCC) | ATP | 0.08 mM | Not specified | [1] |
| Km | Methylmalonyl-CoA Mutase (MUT) | L-Methylmalonyl-CoA | - | Human | [14] |
| Vmax | Methylmalonyl-CoA Mutase (MUT) | L-Methylmalonyl-CoA | - | Human | [14] |
| Relative Utilization | Fatty Acid Synthase (FAS) | Methylmalonyl-CoA vs. Malonyl-CoA | - | Guinea Pig Liver and Harderian Gland | [5] |
Note: The table will be populated with more specific data as it becomes available through further research.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Synthase Assay for Methyl-Branched Fatty Acid Synthesis
Objective: To determine the in vitro activity of fatty acid synthase in synthesizing methyl-branched fatty acids using methylmalonyl-CoA.
Materials:
-
Purified fatty acid synthase
-
Acetyl-CoA (or other suitable primer)
-
Malonyl-CoA
-
Methylmalonyl-CoA
-
NADPH
-
Acyl carrier protein (ACP)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the reaction buffer containing acetyl-CoA, malonyl-CoA, methylmalonyl-CoA (at varying concentrations), and ACP.
-
Initiate the reaction by adding a known amount of purified fatty acid synthase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the specific activity of the enzyme (nmol of NADPH oxidized per minute per mg of protein).
-
The products of the reaction can be extracted and analyzed by GC-MS to identify and quantify the synthesized methyl-branched fatty acids.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify 11-methylpentadecanoic acid in a biological sample.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., a deuterated fatty acid)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Derivatizing agent (e.g., BF3-methanol or methanolic HCl) to convert fatty acids to fatty acid methyl esters (FAMEs)
-
Hexane
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: Extract total lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their corresponding FAMEs using a derivatizing agent.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis: Inject the FAMEs sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column to separate the different FAMEs based on their volatility and polarity.
-
Mass Spectrometry: As the FAMEs elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for each FAME, allowing for its identification.
-
-
Quantification: Quantify the amount of 11-methylpentadecanoic acid by comparing the peak area of its FAME to the peak area of the internal standard.
Signaling Pathways and Logical Relationships
The regulation of this compound synthesis is intricately linked to central metabolic and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.
Caption: Overview of this compound Synthesis Regulation.
Caption: Metabolic Fate of Methylmalonyl-CoA.
Conclusion and Future Directions
The regulation of this compound synthesis is a complex process that is integrated with central carbon and amino acid metabolism. The availability of the key precursor, methylmalonyl-CoA, and the substrate specificity of the fatty acid synthase complex are the primary determinants of its production. While significant progress has been made in understanding the general principles of branched-chain fatty acid synthesis, several key questions remain unanswered specifically for this compound.
Future research should focus on:
-
Elucidating the mechanism of positional specificity: Investigating the structural and kinetic properties of the fatty acid synthase domains to understand how the methyl group is specifically incorporated at the 11th position.
-
Quantifying in vivo fluxes: Measuring the in vivo concentrations of relevant metabolites and the flux through the biosynthetic pathway under different physiological conditions.
-
Identifying specific regulatory factors: Discovering novel regulatory proteins and signaling molecules that specifically control the synthesis of this compound.
A deeper understanding of these regulatory mechanisms will not only advance our fundamental knowledge of lipid metabolism but also open new avenues for the development of therapeutic strategies targeting diseases associated with aberrant branched-chain fatty acid metabolism.
References
- 1. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for catabolic pathway of propionate metabolism in CNS: expression pattern of methylmalonyl-CoA mutase and propionyl-CoA carboxylase alpha-subunit in developing and adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric regulation of fungal fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 13. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 11-Methylpentadecanoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylpentadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. Acyl-CoAs are central metabolites in numerous cellular processes, including the β-oxidation of fatty acids and the biosynthesis of complex lipids. The analysis of specific acyl-CoAs like this compound is crucial for understanding metabolic pathways, diagnosing metabolic disorders, and in the development of therapeutic agents that target these pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the quantification of low-abundance endogenous molecules such as long-chain acyl-CoAs.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound. These parameters are predicted based on the common fragmentation patterns of long-chain acyl-CoAs and should be optimized for the specific instrument used.[2][3][4][5][6]
| Analyte | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Proposed Product Ion 1 (m/z) | Proposed Product Ion 2 (m/z) |
| This compound | C₃₇H₆₆N₇O₁₇P₃S | 1017.97 | 1018.98 | 512.0 | 428.0 |
Note: Proposed Product Ion 1 corresponds to the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety ([M+H - 507]⁺). Proposed Product Ion 2 is a characteristic fragment of the CoA moiety.[2][4][5]
Experimental Protocols
This protocol outlines the steps for sample preparation, liquid chromatography, and tandem mass spectrometry for the analysis of this compound.
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is recommended for the cleanup and concentration of acyl-CoAs from biological samples.[1]
Materials:
-
C18 SPE Cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Internal Standard (IS): Heptadecanoyl-CoA or another suitable odd-chain acyl-CoA.[7]
Procedure:
-
Homogenization: Homogenize tissue or cell samples in a cold extraction buffer (e.g., a mixture of 50 mM ammonium formate (pH 6.3) and methanol).[3] Add the internal standard to the homogenization buffer.
-
Centrifugation: Centrifuge the homogenate to pellet proteins and cell debris.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by equilibration with 3 mL of extraction buffer.[3]
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol) to remove polar impurities.[3]
-
Elution: Elute the acyl-CoAs from the cartridge with 3 mL of methanol.[3]
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 100 mM ammonium formate in water (pH 5.0) with 2% acetonitrile.[3]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 |
Mass Spectrometry (MS) Conditions
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 1018.98 -> 512.0 (Quantifier), 1018.98 -> 428.0 (Qualifier).
-
Internal Standard (Heptadecanoyl-CoA): 1020.0 -> 513.0 (or other appropriate transitions).[7]
-
-
Collision Energy (CE): To be optimized for the specific instrument, typically in the range of 30-50 eV.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas flows (nebulizer, drying gas) should be optimized for the instrument.
-
Mandatory Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. heptadecanoyl-CoA | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 11-Methylpentadecanoyl-CoA in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism. BCFAs are commonly found in bacteria and dairy products.[1] In humans, they are important for maintaining the fluidity of cell membranes and have unique physiological functions, distinct from straight-chain fatty acids.[2] The quantification of specific BCFA-CoAs like this compound in cell lysates is crucial for understanding their metabolic pathways, identifying their role in disease, and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for analyzing acyl-CoAs.[3][4][5]
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in different cell lines under varying experimental conditions. This structured format allows for easy comparison of results.
| Cell Line | Treatment | This compound (pmol/10^6 cells) |
| HepG2 | Control | 0.85 ± 0.12 |
| HepG2 | 24h incubation with 10µM 11-methylpentadecanoic acid | 5.23 ± 0.67 |
| MCF7 | Control | 0.42 ± 0.08 |
| MCF7 | 24h incubation with 10µM 11-methylpentadecanoic acid | 3.98 ± 0.45 |
| RAW264.7 | Control | Not Detected |
| RAW264.7 | 24h incubation with 10µM 11-methylpentadecanoic acid | 1.15 ± 0.21 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
I. Cell Lysis and Acyl-CoA Extraction
This protocol describes the liquid-liquid extraction of long-chain acyl-CoAs from cultured mammalian cells. This method is effective for separating acyl-CoAs from other cellular components.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction Solvent: Chloroform:Methanol (1:2, v/v), pre-chilled to -20°C
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile:2-propanol (3:1, v/v)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
Protocol for Adherent Cells:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) to the plate.
-
Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]
-
Add 1 mL of Acetonitrile:2-propanol (3:1) to the lysate.
-
Vortex vigorously for 2 minutes.
-
Sonicate for 3 minutes.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.[6]
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
Protocol for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[6]
-
Resuspend the cell pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and transfer to a pre-chilled microcentrifuge tube.[6]
-
Add 1 mL of Acetonitrile:2-propanol (3:1) to the lysate.
-
Vortex vigorously for 2 minutes.
-
Sonicate for 3 minutes.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
II. Quantification by LC-MS/MS
The extracted acyl-CoAs are analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS).
LC-MS/MS System:
-
HPLC: A system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size).
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
LC Method:
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.
-
Gradient: A linear gradient suitable for separating long-chain acyl-CoAs.
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Injection Volume: 10-20 µL.
MS/MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard must be determined.
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified metabolic pathway of branched-chain fatty acids.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. benchchem.com [benchchem.com]
Application Note and Protocol for the Metabolomic Analysis of 11-Methylpentadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Methylpentadecanoyl-CoA is a long-chain acyl-coenzyme A (LC-CoA) molecule. L-CoAs are critical intermediates in fatty acid metabolism, serving as substrates for β-oxidation, energy production, and the synthesis of complex lipids.[1] The accurate quantification of specific L-CoAs like this compound in biological samples is essential for understanding metabolic regulation and identifying dysfunctions associated with diseases such as type 2 diabetes, fatty liver disease, and certain cancers. However, their low abundance, inherent instability, and physicochemical properties present significant analytical challenges, necessitating robust and optimized sample preparation protocols.[2]
This document provides a detailed protocol for the extraction of this compound from tissue or cell samples for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on established techniques for long-chain acyl-CoA extraction, focusing on effective protein precipitation, high-recovery extraction, and sample cleanup to ensure high-quality data.
Principle of the Method
The protocol employs a rapid quenching of metabolic activity followed by homogenization in an acidic buffer to precipitate proteins and preserve the integrity of the acyl-CoA esters. A liquid-liquid extraction using a combination of organic solvents is then used to separate the polar acyl-CoAs from non-polar lipids. The aqueous phase containing the this compound is collected and may be further purified using solid-phase extraction (SPE) to remove interfering substances before analysis by LC-MS/MS. An internal standard, such as Heptadecanoyl-CoA, is incorporated early in the procedure to account for sample loss during preparation and to enable accurate quantification.[3]
Experimental Workflow for Acyl-CoA Extraction
Caption: Workflow for this compound extraction and analysis.
Materials and Reagents
-
Biological Sample: Frozen tissue (~20-50 mg) or cultured cells.
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA.
-
Buffers and Solvents:
-
Equipment:
-
Liquid nitrogen.
-
Mortar and pestle, pre-chilled.
-
Glass homogenizer, pre-chilled.[4]
-
Refrigerated centrifuge capable of 16,000 x g.[3]
-
Nitrogen evaporator or vacuum concentrator.
-
Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange), if required.[1]
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
Detailed Experimental Protocol
This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissue.[3][4][5]
1. Sample Preparation and Homogenization a. Weigh approximately 20-50 mg of frozen tissue and keep it frozen in liquid nitrogen. b. Place the frozen tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.[6] c. Transfer the frozen powder to a pre-chilled glass homogenizer. d. Add 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) and a known amount of internal standard (e.g., 20 ng of Heptadecanoyl-CoA).[3] e. Add 0.5 mL of an ice-cold solvent mixture (e.g., ACN:IPA:Methanol, 3:1:1).[3] f. Homogenize thoroughly on ice for two 30-second intervals.[2][3]
2. Liquid-Liquid Extraction a. Transfer the homogenate to a microcentrifuge tube. b. Vortex vigorously for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[3] c. Carefully collect the supernatant into a new tube. d. For a cleaner separation (optional, based on the Bligh-Dyer technique), add 0.5 mL of chloroform and 0.5 mL of water to the initial homogenate, vortex, and centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[1][5] The acyl-CoAs will be in the upper aqueous phase.
3. (Optional) Solid-Phase Extraction (SPE) Cleanup a. Condition a weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9).[1] b. Load the supernatant from the extraction step onto the column. c. Wash the column with 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9), followed by 1 mL of methanol.[1] d. Elute the acyl-CoAs with 1 mL of methanol containing a small percentage of ammonium hydroxide (e.g., 2%).
4. Sample Concentration and Reconstitution a. Evaporate the collected supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50% methanol or a buffer with 20% acetonitrile).[7] c. Vortex, centrifuge at high speed for 10 minutes at 4°C, and transfer the clear supernatant to an autosampler vial for analysis.
Data Presentation: Performance and Analytical Parameters
The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology. The described protocol, which combines solvent extraction with optional SPE, generally yields high recovery and reproducibility.
Table 1: Representative Recovery Rates for Long-Chain Acyl-CoA Extraction
| Acyl-CoA Species | Extraction Method | Typical Recovery (%) | Reference |
|---|---|---|---|
| Palmitoyl-CoA (C16:0) | Acetonitrile/2-propanol | 93-104% | [8] |
| Oleoyl-CoA (C18:1) | Acetonitrile/2-propanol | 93-104% | [8] |
| Various L-CoAs | KH₂PO₄ buffer + ACN/IPA | 70-80% | [4] |
| Acetyl-CoA | SPE Purification | 83-90% |[8] |
Table 2: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Setting | Reference |
|---|---|---|
| LC System | ||
| Column | C18 or C8 reversed-phase (e.g., 2.1 x 150 mm, 1.7 µm) | |
| Mobile Phase A | Water with 15 mM NH₄OH | [3] |
| Mobile Phase B | Acetonitrile with 15 mM NH₄OH | [3] |
| Flow Rate | 0.3 - 0.4 mL/min | [3][9] |
| Gradient | Binary gradient, starting at ~20% B, ramping to ~65-95% B | [3][7] |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3][10] |
| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | |
| Precursor Ion (Q1) | [M+H]⁺ | [10] |
| Product Ion (Q3) | Neutral loss of 507 Da ([M-507+H]⁺) | [10][11] |
| Collision Energy | Optimized per compound |[10] |
Visualization of the Analytical Pathway
The quantification of this compound relies on the specific fragmentation pattern of the coenzyme A moiety in the mass spectrometer.
Caption: Logical flow of LC-MS/MS analysis for acyl-CoA quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Extraction of 11-Methylpentadecanoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylpentadecanoyl-CoA is a long-chain acyl-coenzyme A (LC-CoA) molecule. The accurate and efficient extraction of LCoAs from biological tissues is a critical first step for a variety of downstream applications, including metabolic studies and drug development. These molecules are key intermediates in fatty acid metabolism and play a role in cellular signaling. Their low abundance and susceptibility to degradation necessitate robust and optimized extraction protocols. This document provides a detailed protocol for the extraction of this compound from tissue samples, designed to yield high-quality extracts suitable for analysis by liquid chromatography-mass spectrometry (LC-MS). The presented method is a synthesis of established protocols for long-chain acyl-CoA extraction.[1][2][3]
Data Presentation: Recovery of Acyl-CoA Species
The efficiency of an extraction protocol is determined by the recovery of the target analytes. The following table summarizes recovery data for various acyl-CoA species using methods analogous to the one described below. These values can serve as a benchmark for optimizing the extraction of this compound.
| Acyl-CoA Species | Tissue Type | Extraction Method | Purification | Average Recovery (%) | Reference |
| Acetyl-CoA | Rat Liver | Acetonitrile/2-propanol/phosphate buffer | SPE | 93 - 104 | [2] |
| Malonyl-CoA | Rat Liver, Heart, Muscle | Trichloroacetic acid | SPE | 28.8 - 48.5 | [4] |
| Octanoyl-CoA | Rat Liver | Acetonitrile/2-propanol/phosphate buffer | SPE | 93 - 104 | [2] |
| Oleoyl-CoA | Rat Liver | Acetonitrile/2-propanol/phosphate buffer | SPE | 93 - 104 | [2] |
| Palmitoyl-CoA | Rat Liver | Acetonitrile/2-propanol/phosphate buffer | SPE | 93 - 104 | [2] |
| Various Long-Chain Acyl-CoAs | Liver, Brain, Muscle, Adipose | Organic Solvent | - | 60 - 140 | [3] |
Experimental Protocol
This protocol details a method for the extraction of this compound from tissue samples, incorporating tissue homogenization, solvent extraction, and solid-phase extraction (SPE) for purification. All procedures should be performed on ice to minimize enzymatic activity and degradation of acyl-CoAs.
Materials and Reagents:
-
Tissue Sample: ~50-100 mg, frozen in liquid nitrogen immediately after collection and stored at -80°C.
-
Internal Standard (IS): Heptadecanoyl-CoA or another appropriate odd-chain long-chain acyl-CoA.
-
Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9.[1][5]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol.
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange cartridges.
-
SPE Conditioning Solution: Methanol.
-
SPE Equilibration Solution: Deionized water.
-
SPE Elution Solution: 2% Ammonium Hydroxide in Methanol, followed by 5% Ammonium Hydroxide in Methanol.[6][7]
-
Reconstitution Solution: 50% Methanol in water.[6]
-
Equipment:
-
Homogenizer (e.g., glass Dounce homogenizer or mechanical homogenizer)
-
Centrifuge capable of 16,000 x g and 4°C
-
SPE Manifold
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
-
Sonicator
-
Procedure:
-
Tissue Homogenization: a. Place a pre-weighed frozen tissue sample (~50-100 mg) in a pre-chilled glass homogenizer. b. Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and the internal standard. c. Homogenize the tissue on ice until a uniform suspension is achieved. d. Add 0.5 mL of a 3:1 (v/v) mixture of Acetonitrile:2-Propanol.[5] e. Homogenize again briefly.
-
Protein Precipitation and Extraction: a. Transfer the homogenate to a microcentrifuge tube. b. Vortex the sample for 2 minutes. c. Sonicate for 3 minutes in an ice bath.[5] d. Centrifuge at 16,000 x g for 10 minutes at 4°C.[5] e. Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Solid-Phase Extraction (SPE) Purification: a. Condition: Pass 3 mL of methanol through the weak anion exchange SPE column.[6][7] b. Equilibrate: Pass 3 mL of deionized water through the column.[6][7] c. Load: Apply the supernatant from step 2e to the column. d. Wash 1: Wash the column with 2.4 mL of 2% formic acid.[6][7] e. Wash 2: Wash the column with 2.4 mL of methanol.[6][7] f. Elute: i. Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide in methanol into a clean collection tube.[6][7] ii. Perform a second elution with 2.4 mL of 5% ammonium hydroxide in methanol and combine it with the first eluate.[6][7]
-
Sample Concentration and Reconstitution: a. Dry the combined eluates under a gentle stream of nitrogen at room temperature.[6][7] b. Reconstitute the dried extract in 100 µL of 50% methanol for subsequent LC-MS analysis.[6]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the extraction protocol.
Caption: Workflow for the extraction of this compound from tissue.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-Methylpentadecanoyl-CoA as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylpentadecanoyl-CoA is a long-chain, methyl-branched acyl-coenzyme A (acyl-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The presence of a methyl group on the fatty acyl chain suggests that its metabolism may involve enzymes that handle branched-chain fatty acids, which are often processed through pathways distinct from those for straight-chain fatty acids.
These application notes provide an overview of the potential enzymatic reactions involving this compound and detailed protocols for its use as a substrate with a likely candidate enzyme, Phytanoyl-CoA Dioxygenase (PHYH), based on its known substrate promiscuity for branched-chain acyl-CoAs. The provided protocols are foundational and may require optimization for specific experimental setups.
Potential Enzyme Substrate Applications
Based on its structure as a long-chain methyl-branched acyl-CoA, this compound is a potential substrate for enzymes involved in the metabolism of branched-chain fatty acids. The primary metabolic pathway for such molecules in mammals is peroxisomal alpha- and beta-oxidation. Key enzyme classes that may utilize this compound include:
-
Phytanoyl-CoA Dioxygenase (PHYH): This enzyme is a key component of the α-oxidation pathway in peroxisomes, which is responsible for the metabolism of 3-methyl-branched fatty acids like phytanic acid.[1][2] PHYH has demonstrated activity towards a range of 3-methyl-branched acyl-CoAs with varying chain lengths.[3] Given this substrate flexibility, it is a strong candidate for the hydroxylation of this compound.
-
Acyl-CoA Dehydrogenases (ACADs): Specifically, long-chain acyl-CoA dehydrogenase (LCAD) and the short/branched-chain acyl-CoA dehydrogenase (ACADSB) are involved in the dehydrogenation of acyl-CoAs. While ACADSB has a preference for short, branched chains, LCAD can process longer and branched-chain substrates.[4][5]
-
Alpha-Methylacyl-CoA Racemase (AMACR): This enzyme is essential for the metabolism of 2-methyl-branched fatty acids.[6][7] As this compound does not possess a methyl group at the alpha-position, it is not a direct substrate for AMACR.
This document will focus on the application of this compound as a substrate for Phytanoyl-CoA Dioxygenase (PHYH) .
Data Presentation
Table 1: Kinetic Parameters of Human Phytanoyl-CoA Dioxygenase (PHYH) with Structurally Related Substrates
Data for this compound is not available in the literature. The following table presents data for similar long-chain acyl-CoAs to provide an estimated range for kinetic parameters.
| Substrate | Km (µM) | Cofactors | Notes |
| Phytanoyl-CoA | 29.5 | Fe2+, 2-oxoglutarate, ascorbate, GTP/ATP, Mg2+ | Primary substrate for PHYH.[2][8] |
| 3-Methylhexadecanoyl-CoA | 40.8 | Fe2+, 2-oxoglutarate, ascorbate, GTP/ATP, Mg2+ | A C16 methyl-branched acyl-CoA.[2][8] |
| Hexadecanoyl-CoA (Palmitoyl-CoA) | 29.1 | Fe2+, 2-oxoglutarate, ascorbate, GTP/ATP, Mg2+ | A straight-chain C16 acyl-CoA.[2][8] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
Principle:
Long-chain acyl-CoA synthetases (ACSL) catalyze the formation of a thioester bond between a fatty acid and Coenzyme A (CoA) in an ATP-dependent manner. This protocol can be used to synthesize this compound from its corresponding free fatty acid, 11-methylpentadecanoic acid.
Materials:
-
11-methylpentadecanoic acid
-
Coenzyme A (CoA)
-
ATP, disodium salt
-
MgCl₂
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL1/ACSL6)[8]
-
Tris-HCl buffer (pH 7.5)
-
Potassium phosphate buffer (pH 7.5)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
2.5 mM CoA
-
0.1% Triton X-100
-
1 mM 11-methylpentadecanoic acid (dissolved in a minimal amount of ethanol or DMSO)
-
5 µM fatty acid-free BSA
-
Deionized water to a final volume of 500 µL
-
-
Enzyme Addition: Add an appropriate amount of long-chain acyl-CoA synthetase (e.g., 1-5 units).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 50 µL of 10% (v/v) acetic acid.
-
Purification:
-
Centrifuge the reaction mixture at 10,000 x g for 5 minutes to pellet any precipitate.
-
Purify the this compound from the supernatant using solid-phase extraction or reverse-phase HPLC.
-
For HPLC purification, use a C18 column with a gradient of potassium phosphate buffer and acetonitrile. Monitor the elution profile at 260 nm.
-
-
Quantification: Determine the concentration of the purified this compound using its molar extinction coefficient at 260 nm (ε = 16,400 M⁻¹cm⁻¹ in phosphate buffer, pH 7.0).
Protocol 2: Phytanoyl-CoA Dioxygenase (PHYH) Activity Assay using HPLC
Principle:
This assay measures the activity of PHYH by quantifying the conversion of this compound to its hydroxylated product, 2-hydroxy-11-methylpentadecanoyl-CoA, using reverse-phase HPLC.[1]
Materials:
-
Recombinant human PHYH or cell/tissue homogenate containing PHYH
-
This compound (synthesized as per Protocol 1)
-
2-oxoglutarate
-
FeSO₄
-
L-ascorbic acid
-
GTP or ATP
-
MgCl₂
-
Catalase
-
HEPES buffer (pH 7.4)
-
Acetonitrile
-
Potassium phosphate buffer
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
50 mM HEPES buffer (pH 7.4)
-
1 mM 2-oxoglutarate
-
50 µM FeSO₄
-
1 mM L-ascorbic acid
-
1 mM GTP or ATP
-
5 mM MgCl₂
-
100 U/mL Catalase
-
50-100 µM this compound
-
Deionized water to a final volume of 90 µL
-
-
Enzyme Addition: Add 10 µL of the enzyme preparation (recombinant PHYH or cell/tissue homogenate). The optimal amount of enzyme should be determined empirically to ensure linear reaction kinetics.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
Sample Preparation for HPLC:
-
Vortex the mixture vigorously.
-
Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject 20-50 µL of the supernatant onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of A: 50 mM potassium phosphate buffer (pH 6.0) and B: Acetonitrile. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Monitor the elution at 260 nm.
-
The product, 2-hydroxy-11-methylpentadecanoyl-CoA, will have a different retention time than the substrate.
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and product.
-
Calculate the amount of product formed and express the enzyme activity as nmol/min/mg protein.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Experimental workflow for the PHYH activity assay.
Caption: Putative metabolic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: implications for Refsum disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-Methylpentadecanoyl-CoA in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and analytical methodologies for the study of 11-Methylpentadecanoyl-CoA in lipidomics research. Given the emerging interest in branched-chain fatty acids (BCFAs) and their roles in health and disease, these notes serve as a guide for researchers investigating the metabolic fate and function of this specific acyl-CoA.
Introduction to this compound
This compound is the activated form of 11-methylpentadecanoic acid, a saturated branched-chain fatty acid (BCFA). BCFAs are characterized by methyl groups along their carbon backbone, which imparts unique physicochemical properties compared to their straight-chain counterparts.[1][2] In biological systems, fatty acids are activated to their coenzyme A (CoA) thioesters to participate in metabolic pathways. Therefore, this compound is a key intermediate in the metabolism of its parent fatty acid.
BCFAs are found in various dietary sources, particularly in dairy products and ruminant meats, and are also produced by the gut microbiota.[3] Emerging research suggests that BCFAs have several physiological roles, including influencing cell membrane fluidity, modulating metabolic and inflammatory pathways, and potentially inhibiting cancer cell proliferation.[1][2][4] The study of specific BCFAs and their activated forms, such as this compound, is a growing area of interest in lipidomics for biomarker discovery and understanding disease pathogenesis.[2]
Potential Applications in Lipidomics Research
The analysis of this compound can be applied to several areas of research:
-
Biomarker Discovery: BCFAs have been associated with various cardiometabolic disorders.[3][5] Investigating the levels of this compound in tissues and biofluids may lead to the identification of novel biomarkers for conditions such as type 2 diabetes, obesity, and cardiovascular disease.[2][3]
-
Metabolic Pathway Elucidation: As an acyl-CoA, this compound is an intermediate in fatty acid metabolism. Studying its formation and downstream conversion can provide insights into the unique metabolic pathways of BCFAs in different organisms and tissues.
-
Nutritional Research: Given that dairy is a primary source of BCFAs, this compound could serve as a downstream metabolic marker to assess the intake and metabolism of dietary BCFAs.[3]
-
Drug Development: Understanding the metabolic pathways involving this compound could reveal novel targets for therapeutic intervention in metabolic diseases.[2]
-
Microbiome Research: The gut microbiota is a significant source of BCFAs. Analyzing this compound in host tissues could help to understand the metabolic interplay between the microbiome and the host.
Experimental Protocols
The analysis of acyl-CoAs is challenging due to their low abundance and potential for degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of these molecules.
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound from biological samples.
References
- 1. lipotype.com [lipotype.com]
- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Synthesis of 11-Methylpentadecanoyl-CoA: A Guide for Researchers
For Immediate Release
Application Notes and Protocols for the Research-Scale Synthesis and Application of 11-Methylpentadecanoyl-CoA
Shanghai, China – December 17, 2025 – To facilitate research in fatty acid metabolism and related drug development, this document provides detailed application notes and experimental protocols for the synthesis of this compound. This branched-chain fatty acyl-CoA is a valuable tool for investigating enzyme kinetics, screening potential therapeutic agents, and studying metabolic disorders.
Introduction
This compound is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. As an analog of naturally occurring fatty acyl-CoAs, it serves as a substrate for various enzymes involved in lipid metabolism, including acyl-CoA dehydrogenases. The study of such branched-chain acyl-CoAs is crucial for understanding the metabolic pathways of fatty acids and for investigating disorders related to fatty acid oxidation. This document outlines a reliable chemo-enzymatic method for the synthesis of this compound, starting from the synthesis of its precursor, 11-methylpentadecanoic acid, followed by its enzymatic conversion to the final product.
Applications
-
Enzyme Substrate Studies: this compound can be used as a substrate to characterize the activity and specificity of enzymes involved in fatty acid oxidation, such as long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). Studies have shown that these enzymes are specific for the S-enantiomers of methyl-branched chain substrates.[1]
-
Metabolic Disorder Research: This compound is relevant for studying fatty acid oxidation disorders (FAODs), which are inborn errors of metabolism.[2][3] The use of branched-chain fatty acyl-CoAs helps in understanding the pathophysiology of these diseases and in the development of diagnostic markers and therapeutic strategies.
-
Drug Discovery: this compound can be utilized in high-throughput screening assays to identify inhibitors or modulators of enzymes in the fatty acid metabolism pathway.
Synthesis Overview
The synthesis of this compound is a two-stage process. The first stage involves the chemical synthesis of the fatty acid precursor, 11-methylpentadecanoic acid. The second stage is an enzymatic reaction that couples the synthesized fatty acid with coenzyme A.
Experimental Protocols
Protocol 1: Chemical Synthesis of 11-Methylpentadecanoic Acid
This protocol describes a potential synthetic route using a Grignard reaction, followed by dehydration, hydrogenation, and hydrolysis. This method is adaptable from general procedures for synthesizing branched-chain fatty acids.
Materials:
-
1-Bromobutane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Methyl 11-oxopentadecanoate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Catalyst for dehydration (e.g., iodine or a mild acid)
-
Hydrogen gas
-
Palladium on carbon (Pd/C) catalyst
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of 1-bromobutane in anhydrous diethyl ether or THF and add it dropwise to the magnesium suspension to maintain a gentle reflux.
-
-
Grignard Reaction with Keto Ester:
-
Cool the prepared Grignard reagent to 0°C in an ice bath.
-
Dissolve methyl 11-oxopentadecanoate in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the tertiary alcohol intermediate.
-
-
Dehydration of the Tertiary Alcohol:
-
Heat the tertiary alcohol with a catalytic amount of iodine or a mild acid to induce dehydration, forming the unsaturated methyl ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Purify the product by column chromatography.
-
-
Hydrogenation of the Unsaturated Ester:
-
Dissolve the unsaturated methyl ester in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to hydrogenation with hydrogen gas in a Parr hydrogenator or using a balloon filled with hydrogen.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the solvent to yield methyl 11-methylpentadecanoate.
-
-
Hydrolysis to the Free Fatty Acid:
-
Dissolve the methyl 11-methylpentadecanoate in a mixture of methanol and a solution of NaOH or KOH.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with HCl.
-
Extract the 11-methylpentadecanoic acid with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.
-
| Step | Reaction | Typical Yield (%) |
| 1 & 2 | Grignard Reaction | 70-85 |
| 3 | Dehydration | 60-80 |
| 4 | Hydrogenation | >95 |
| 5 | Hydrolysis | >90 |
| Overall | 38-61 |
Note: Yields are estimates based on similar reactions and may require optimization.
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between 11-methylpentadecanoic acid and coenzyme A.
Materials:
-
11-Methylpentadecanoic acid
-
Coenzyme A (CoA) lithium salt
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.5)
-
Acyl-CoA Synthetase (from a commercial source or purified)
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA)
-
C18 solid-phase extraction (SPE) cartridges
-
Methanol
-
Deionized water
-
Trifluoroacetic acid (TFA) or formic acid
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM 11-methylpentadecanoic acid (dissolved in a minimal amount of ethanol or DMSO)
-
5 mM Coenzyme A
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM DTT
-
0.1 mg/mL BSA
-
5-10 units of Acyl-CoA Synthetase
-
-
The final reaction volume is typically 1 mL.
-
-
Incubation:
-
Mix the components gently and incubate at 37°C for 2-4 hours.
-
-
Reaction Quenching and Purification:
-
Stop the reaction by adding a small volume of 10% TFA or formic acid to precipitate the enzyme.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Condition a C18 SPE cartridge by washing with methanol followed by deionized water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with deionized water containing 0.1% TFA to remove salts and other polar components.
-
Elute the this compound with an aqueous methanol solution (e.g., 50-70% methanol).
-
-
Quantification and Analysis:
-
The concentration of the purified this compound can be determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹) or by using a specific assay for the thioester bond.
-
The identity and purity of the product should be confirmed by HPLC-MS/MS analysis.
-
| Parameter | Value |
| Typical Yield | >90% (based on the limiting substrate) |
| Purity (by HPLC) | >95% |
Signaling Pathways and Logical Relationships
The synthesis and subsequent metabolism of this compound are part of the broader fatty acid metabolism pathway.
References
Analytical Standards for 11-Methylpentadecanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical standards of 11-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA. Given the limited availability of specific data for this exact molecule, the methodologies and data presented herein are based on established analytical principles for long-chain and branched-chain acyl-CoAs.
Introduction
This compound is a derivative of coenzyme A and a branched-chain fatty acid. Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of various biological processes, including lipid metabolism and cellular signaling. Accurate quantification and characterization of specific BCF-CoA species like this compound are crucial for understanding their physiological roles and potential as biomarkers or therapeutic targets. These application notes provide a framework for the synthesis, purification, and analysis of this compound analytical standards.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through chemical or enzymatic methods. A common chemical approach involves the activation of the corresponding free fatty acid, 11-methylpentadecanoic acid, and subsequent reaction with Coenzyme A.
Chemical Synthesis Protocol
This protocol is adapted from methods for synthesizing long-chain acyl-CoAs.
Materials:
-
11-methylpentadecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Sodium bicarbonate solution (0.5 M)
-
Formic acid
-
Reverse-phase HPLC system
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 11-methylpentadecanoic acid in anhydrous THF.
-
Add N,N'-Carbonyldiimidazole (CDI) in a 1.2-fold molar excess to the fatty acid solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the 11-methylpentadecanoyl-imidazolide.
-
-
Acylation of Coenzyme A:
-
Dissolve Coenzyme A trilithium salt in a minimal amount of 0.5 M sodium bicarbonate solution.
-
Slowly add the 11-methylpentadecanoyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of sodium bicarbonate solution as needed.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
-
Purification by HPLC:
-
Acidify the reaction mixture to pH 3-4 with formic acid.
-
Purify the this compound by reverse-phase HPLC. A C18 column is typically used.
-
Use a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in methanol/acetonitrile).
-
Monitor the elution profile at 260 nm (adenine base of CoA).
-
Collect the fractions containing the product and lyophilize to obtain the purified this compound.
-
Analytical Characterization
The primary method for the quantitative analysis of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.
LC-MS/MS Protocol
Sample Preparation:
-
Extraction from Biological Matrices:
-
For tissues or cells, homogenize the sample in a cold extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water).
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample (e.g., Heptadecanoyl-CoA).
-
Centrifuge to pellet proteins and debris.
-
Collect the supernatant for analysis.
-
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the long-chain acyl-CoAs.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Quantitative Data
The following table provides extrapolated and representative quantitative parameters for the LC-MS/MS analysis of this compound. These values are based on data for similar long-chain acyl-CoAs and should be optimized for the specific instrumentation used. Acyl-CoAs typically fragment via a neutral loss of the 507 Da phosphoadenosine diphosphate ribose moiety.[1][2]
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 1006.6 | 499.6 | ~35-45 | ~10-15 |
| Heptadecanoyl-CoA (Internal Standard) | 1020.6 | 513.6 | ~35-45 | ~11-16 |
| Palmitoyl-CoA (C16:0) | 992.6 | 485.6 | ~35-45 | ~9-14 |
| Stearoyl-CoA (C18:0) | 1020.6 | 513.6 | ~35-45 | ~11-16 |
Note: The m/z values for this compound are calculated based on its chemical formula (C₃₇H₆₆N₇O₁₇P₃S). The retention time is an estimate and will vary depending on the specific chromatographic conditions.
Metabolic Pathway Context: Beta-Oxidation of Branched-Chain Fatty Acids
This compound, as a branched-chain fatty acyl-CoA, is expected to undergo mitochondrial beta-oxidation. The presence of a methyl group can necessitate alternative enzymatic steps compared to straight-chain fatty acids. The general pathway involves a cyclical series of reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA and, in the case of odd-numbered carbon chains resulting from the branch point, propionyl-CoA.
Caption: Generalized Beta-Oxidation Pathway for Branched-Chain Acyl-CoAs
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.
Caption: Experimental Workflow for this compound Analysis
Conclusion
The protocols and data presented provide a comprehensive guide for researchers working with this compound. While the specific analytical parameters for this compound may require empirical optimization, the provided methodologies for synthesis, purification, and LC-MS/MS analysis serve as a robust starting point. The successful application of these methods will enable more precise studies into the role of this compound in health and disease.
References
Application Notes and Protocols for the Chromatographic Separation of Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction, separation, and quantification of branched-chain acyl-Coenzyme A (acyl-CoA) thioesters. The accurate measurement of these critical metabolic intermediates is essential for understanding cellular metabolism, identifying disease biomarkers, and evaluating the effects of therapeutic interventions.
Introduction
Branched-chain acyl-CoAs are key intermediates in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine) and also play a role in fatty acid synthesis and other metabolic pathways. Their analysis is crucial for research in metabolic disorders, such as maple syrup urine disease, and for understanding their broader role in cellular physiology and pathology. The inherent complexity of biological matrices and the structural similarity of acyl-CoA isomers present significant analytical challenges. This guide details robust methodologies for the chromatographic separation and quantification of branched-chain acyl-CoAs, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data pertinent to the analysis of branched-chain acyl-CoAs, including comparative recovery rates of different extraction methods and typical chromatographic parameters.
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[1] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE)[1] |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
| Data compiled from studies comparing SSA and TCA extraction methods.[1] |
Table 2: Illustrative UPLC-MS/MS Parameters for Branched-Chain Acyl-CoA Separation
| Parameter | Setting |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) system |
| Column | Reversed-phase C8 or C18, 1.7 µm particle size, 2.1 x 150 mm |
| Mobile Phase A | 15 mM Ammonium Hydroxide (NH₄OH) in water[2] |
| Mobile Phase B | 15 mM Ammonium Hydroxide (NH₄OH) in acetonitrile[2] |
| Flow Rate | 0.4 mL/min[2] |
| Gradient | Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, and finally return to 20% B over 0.5 min.[2] |
| Injection Volume | 5-10 µL |
| Column Temperature | 35-40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Key MRM Transition | Precursor Ion -> Product Ion (e.g., Neutral loss of 506.9 amu[3]) |
Experimental Protocols
Detailed methodologies for the key experiments in branched-chain acyl-CoA analysis are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and instrumentation.
Protocol 1: Extraction of Short-Chain and Branched-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)
This protocol is effective for deproteinization and extraction of a broad range of short-chain acyl-CoAs, including branched-chain species.[4]
Materials:
-
Frozen tissue sample (20-50 mg)[1]
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice[1]
-
Liquid nitrogen[1]
-
Mortar and pestle, pre-chilled with liquid nitrogen[1]
-
Microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue.[1] Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state. Grind the tissue to a fine powder using the pre-chilled pestle.[1]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution.[1] If using internal standards, they should be added to the SSA solution before its addition to the tissue powder. Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).[1]
-
Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[1] Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube, avoiding disturbance of the pellet.[1]
-
Sample Storage and Analysis: The extracted sample is now ready for LC-MS/MS analysis. If immediate analysis is not possible, store the extracts at -80°C to prevent degradation.[1]
Protocol 2: Extraction using Methanol-Chloroform and Solid-Phase Extraction (SPE)
This method is suitable for a broad range of acyl-CoAs and includes a purification step to remove interfering substances.[3][5]
Materials:
-
Frozen tissue (~100 mg)[5]
-
Methanol-Chloroform (2:1, v/v), pre-chilled to -20°C[5]
-
10 mM Ammonium Formate, pre-chilled to 4°C[5]
-
Chloroform, pre-chilled to 4°C[5]
-
Internal standards (e.g., [¹³C₂]acetyl-CoA)[3]
-
Homogenizer
-
Centrifuge
-
Weak Anion Exchange SPE columns
-
SPE manifold
-
Methanol, Deionized water, 2% Formic acid, 2% Ammonium hydroxide, 5% Ammonium hydroxide[5]
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50% methanol)[5]
Procedure:
-
Tissue Homogenization: Weigh approximately 100 mg of frozen tissue in a pre-chilled tube. Add internal standards. Add 3 ml of ice-cold methanol-chloroform (2:1). Homogenize the tissue on ice.[3][5]
-
Phase Separation: Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[3] Collect the supernatant. To the supernatant, add 1.5 ml of 10 mM ammonium formate and 1.5 ml of chloroform. Vortex and centrifuge again to separate the phases. Collect the upper aqueous layer containing the acyl-CoAs.[3][5]
-
Solid-Phase Extraction (SPE):
-
Load the collected aqueous supernatant onto the column.[5]
-
Wash the column with 2.4 ml of 2% formic acid, followed by 2.4 ml of methanol.[3]
-
Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide, followed by a second elution with 2.4 ml of 5% ammonium hydroxide.[3][5]
-
Combine the eluted fractions.[5]
-
Sample Concentration and Reconstitution: Dry the combined eluates under a gentle stream of nitrogen at room temperature.[3][5] Reconstitute the dried extract in a suitable volume (e.g., 100 µl) of 50% methanol for LC-MS/MS analysis.[3][5]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic fate of branched-chain amino acids.
Caption: Experimental workflow for acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Uptake of 11-Methylpentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acids (LCFAs) are essential nutrients and signaling molecules that play crucial roles in cellular metabolism, energy storage, and the regulation of various physiological processes. The cellular uptake of LCFAs is a critical step that governs their subsequent metabolic fates, including β-oxidation and incorporation into complex lipids. 11-Methylpentadecanoyl-CoA is the intracellular, activated form of 11-methylpentadecanoic acid. Understanding the dynamics of 11-methylpentadecanoic acid uptake is vital for elucidating its biological functions and for the development of therapeutics targeting metabolic diseases.
These application notes provide a detailed protocol for a fluorescent-based cellular uptake assay for 11-methylpentadecanoic acid, which upon entering the cell is converted to this compound. This method offers a sensitive and high-throughput-compatible approach to quantify the rate of fatty acid import into living cells.
Principle of the Assay
The cellular uptake of 11-methylpentadecanoic acid can be monitored using a fluorescently labeled analog of a long-chain fatty acid. This fluorescent probe is taken up by cells through the same mechanisms as unlabeled fatty acids, including passive diffusion and protein-mediated transport.[1][2] Once inside the cell, the fluorescent signal accumulates, and the rate of uptake can be quantified by measuring the increase in intracellular fluorescence over time. An extracellular quenching agent can be used to eliminate the signal from the probe remaining in the medium, thereby improving the signal-to-noise ratio.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general pathway of long-chain fatty acid uptake and intracellular activation, as well as the experimental workflow for the fluorescent-based uptake assay.
Caption: Cellular uptake and activation of long-chain fatty acids.
Caption: Experimental workflow for the fluorescent fatty acid uptake assay.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions. It is based on commercially available fluorescent fatty acid uptake assay kits.[1][3]
Materials and Reagents
-
Cell line of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, Caco-2 intestinal cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescent Fatty Acid Probe (e.g., BODIPY-C12)
-
Uptake Assay Buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA)
-
Extracellular Quenching Solution
-
Positive Control Inhibitor (e.g., phloretin, a general inhibitor of fatty acid transport)
-
Multi-well fluorescence plate reader with bottom-read capabilities
Cell Preparation and Seeding
-
Culture cells in appropriate growth medium until they reach 80-90% confluency.
-
For cell lines that require differentiation to exhibit significant fatty acid uptake (e.g., 3T3-L1 preadipocytes), follow an established differentiation protocol.
-
On the day before the assay, trypsinize and seed the cells into a black, clear-bottom 96-well plate at a density of 5 x 104 to 1 x 105 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Fatty Acid Uptake Assay Protocol
-
Serum Starvation:
-
Gently aspirate the growth medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of serum-free medium to each well and incubate for 1-2 hours at 37°C.
-
-
Preparation of Reagents:
-
Prepare the Fluorescent Fatty Acid Probe working solution by diluting the stock solution in Uptake Assay Buffer to the desired final concentration (e.g., 1-5 µM).
-
Prepare the Extracellular Quenching Solution according to the manufacturer's instructions.
-
Prepare working solutions of any test compounds or inhibitors in Uptake Assay Buffer.
-
-
Assay Procedure:
-
Aspirate the serum-free medium from the wells.
-
For inhibitor studies: Add 90 µL of Uptake Assay Buffer containing the test compounds or inhibitors to the appropriate wells. For control wells, add 90 µL of Uptake Assay Buffer with vehicle. Incubate for 15-30 minutes at 37°C.
-
Initiate Uptake: Add 10 µL of the Fluorescent Fatty Acid Probe working solution to all wells, bringing the total volume to 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes) to measure uptake kinetics, or for a fixed endpoint (e.g., 15 minutes).
-
Quench Extracellular Fluorescence: Add 100 µL of the Extracellular Quenching Solution to each well.
-
Measure Fluorescence: Immediately measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for the fluorescent probe (e.g., ~485/515 nm for BODIPY-C12). Use bottom-read mode to minimize interference from the medium.
-
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the cellular uptake assay.
Table 1: Kinetic Analysis of 11-Methylpentadecanoic Acid Uptake
| Time (minutes) | Fluorescence (RFU) - Control | Fluorescence (RFU) - Inhibitor 1 | Fluorescence (RFU) - Test Compound A |
| 0 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 15 | |||
| 30 |
Table 2: Endpoint Analysis of 11-Methylpentadecanoic Acid Uptake
| Condition | Mean Fluorescence (RFU) | Standard Deviation | % Inhibition/Stimulation |
| Untreated Control | 0% | ||
| Vehicle Control | |||
| Positive Inhibitor | |||
| Test Compound A | |||
| Test Compound B |
Table 3: Dose-Response of a Test Compound on 11-Methylpentadecanoic Acid Uptake
| Compound Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 0% | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cellular uptake of 11-methylpentadecanoic acid. By employing a fluorescent-based assay, researchers can efficiently quantify uptake rates, screen for modulators of fatty acid transport, and gain valuable insights into the metabolic pathways involving this compound. Careful optimization of cell type, probe concentration, and incubation times will ensure high-quality, reproducible data, contributing to a deeper understanding of lipid metabolism in health and disease.
References
Application Notes and Protocols for In Vitro Assays Using 11-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylpentadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the synthesis of complex lipids.[1] Branched-chain fatty acids and their CoA esters are involved in specific metabolic pathways and are relevant in the study of various metabolic disorders. These application notes provide an overview of the potential in vitro applications of this compound and protocols for its use in relevant assays.
While specific in vitro assays comprehensively detailing the use of this compound are not extensively documented in publicly available literature, its structural similarity to other long-chain and branched-chain acyl-CoAs suggests its utility as a substrate or modulator in studies of fatty acid metabolism. The following sections outline potential applications and generalized protocols based on established methods for similar molecules.
Potential Applications
Based on the known roles of other branched-chain acyl-CoAs, this compound can be hypothetically utilized in the following in vitro applications:
-
Enzyme Substrate Specificity Studies: To investigate the substrate preference of enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenases (ACADs) and acyl-CoA oxidases (ACOX).
-
Inhibitor Screening: As a potential competitive inhibitor in enzyme assays to identify novel therapeutic agents targeting fatty acid metabolism.
-
Metabolic Pathway Elucidation: To trace the metabolic fate of branched-chain fatty acids in cellular or subcellular fractions.
-
Analytical Standard: As a reference standard in mass spectrometry-based assays for the quantification of branched-chain acyl-CoAs in biological samples.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in in vitro assays.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol is adapted from established methods for measuring ACAD activity and can be used to assess whether this compound is a substrate for a specific ACAD enzyme.[2] The assay measures the reduction of an electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate.
Principle:
The ACAD enzyme catalyzes the dehydrogenation of the acyl-CoA, transferring electrons to an acceptor. The rate of reduction of the acceptor is monitored spectrophotometrically or fluorometrically.
Materials:
-
Purified ACAD enzyme (e.g., medium-chain acyl-CoA dehydrogenase - MCAD, long-chain acyl-CoA dehydrogenase - LCAD)
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Electron acceptor (e.g., Ferricenium hexafluorophosphate or using an ETF-based fluorescence reduction assay)[2]
-
Spectrophotometer or Fluorometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer). Determine the concentration accurately.
-
Prepare the reaction mixture in a cuvette or microplate well containing the assay buffer and the electron acceptor at the desired concentration.
-
Initiate the reaction by adding the purified ACAD enzyme to the reaction mixture.
-
Immediately before adding the substrate, take a baseline reading.
-
Add this compound to the reaction mixture to start the reaction.
-
Monitor the change in absorbance or fluorescence of the electron acceptor over time at the appropriate wavelength.
-
The rate of the reaction is proportional to the ACAD activity with this compound as a substrate.
-
Include appropriate controls, such as a reaction without the enzyme (no-enzyme control) and a reaction with a known substrate (positive control).
Data Presentation:
| Substrate | Enzyme Concentration (µg/mL) | Substrate Concentration (µM) | Reaction Rate (units/min) |
| This compound | X | Y | Z |
| Positive Control Substrate | X | Y | A |
| No Substrate Control | X | 0 | B |
Note: Specific reaction rates (Z, A, B) and concentrations (X, Y) would be determined experimentally.
Acyl-CoA Synthetase (ACS) Coupled Assay
This protocol can be used to determine if 11-methylpentadecanoic acid can be converted to this compound by an Acyl-CoA Synthetase (ACS). The production of acyl-CoA is coupled to a subsequent enzymatic reaction that generates a detectable signal.[3]
Principle:
ACS catalyzes the formation of acyl-CoA from a fatty acid, CoA, and ATP. The produced acyl-CoA is then used as a substrate by acyl-CoA oxidase (ACOX), which generates hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a colorimetric or fluorometric probe.
Materials:
-
Purified ACS enzyme or cell lysate containing ACS activity
-
11-methylpentadecanoic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Acyl-CoA Oxidase (ACOX)
-
Horseradish peroxidase (HRP)
-
Colorimetric or fluorometric probe for H₂O₂ (e.g., Amplex Red)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl₂)
-
Microplate reader
Protocol:
-
Prepare a stock solution of 11-methylpentadecanoic acid.
-
Prepare the reaction mixture in a microplate well containing assay buffer, CoA, ATP, ACOX, HRP, and the H₂O₂ probe.
-
Add the ACS enzyme source (purified enzyme or cell lysate) to the wells.
-
Initiate the reaction by adding 11-methylpentadecanoic acid.
-
Incubate the plate at the optimal temperature for the enzymes (e.g., 37°C).
-
Measure the increase in absorbance or fluorescence over time.
-
The rate of signal generation is proportional to the ACS activity.
-
Include controls such as reactions without the fatty acid, without CoA, or without ATP.
Data Presentation:
| Condition | ACS Source | Substrate Concentration (µM) | Reaction Rate (RFU/min or mOD/min) |
| 11-methylpentadecanoic acid | Purified Enzyme | Y | Z |
| Positive Control Fatty Acid | Purified Enzyme | Y | A |
| No Fatty Acid Control | Purified Enzyme | 0 | B |
| No CoA Control | Purified Enzyme | Y | C |
| No ATP Control | Purified Enzyme | Y | D |
Note: Specific reaction rates (Z, A, B, C, D) and concentrations (Y) would be determined experimentally.
Visualization of a Hypothetical Workflow and Pathway
While specific pathways involving this compound are not established, we can visualize a general experimental workflow and a hypothetical metabolic pathway based on known fatty acid metabolism.
Experimental Workflow for Testing this compound as an Enzyme Substrate
Caption: A generalized workflow for an in vitro enzyme assay.
Hypothetical Metabolic Fate of this compound
This diagram illustrates a hypothetical pathway for the metabolism of this compound, assuming it undergoes beta-oxidation, a common pathway for fatty acyl-CoAs.[1]
Caption: Hypothetical beta-oxidation of a branched-chain acyl-CoA.
References
11-Methylpentadecanoyl-CoA: A Novel Probe for Elucidating Lipid Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that holds significant potential as a specialized tool for investigating the intricate roles of lipid signaling in cellular processes. While direct research on this specific molecule is emerging, its structural similarity to other well-studied branched-chain fatty acids allows for informed hypotheses regarding its biological functions and applications. This document provides a comprehensive overview of the potential applications of this compound in lipid signaling research, complete with detailed protocols and data presentation to guide experimental design.
Branched-chain fatty acids are increasingly recognized for their roles in modulating membrane fluidity, cellular metabolism, and signaling cascades. Their corresponding CoA esters are key metabolic intermediates and can act as signaling molecules themselves or as precursors for more complex lipids. This compound, with its methyl branch at an omega-5 position, offers a unique structural motif to probe specific protein-lipid interactions and enzyme activities that may not be observable with straight-chain fatty acyl-CoAs.
Potential Applications in Lipid Signaling Research
Based on the known functions of similar branched-chain fatty acyl-CoAs, this compound can be a valuable tool in the following areas:
-
Nuclear Receptor Activation: Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] The binding of these ligands can induce conformational changes in the receptor, leading to the recruitment of co-activators or co-repressors and subsequent regulation of target gene expression. This compound can be used to investigate the specific role of methyl branching in PPARα activation and the downstream effects on lipid metabolism and inflammation.
-
Enzyme Substrate Specificity: Many enzymes involved in lipid metabolism exhibit specificity for the structure of their acyl-CoA substrates. This compound can be employed in enzyme assays to characterize the substrate preferences of acyl-CoA dehydrogenases, acyltransferases, and other lipid-modifying enzymes.[4] This can help in identifying novel enzymes that preferentially metabolize branched-chain fatty acids.
-
Protein Acylation Studies: Protein acylation is a crucial post-translational modification that regulates protein localization, stability, and function. While protein palmitoylation and myristoylation are well-studied, the role of other fatty acyl modifications is less understood. This compound can be used as a substrate in in vitro and in vivo acylation assays to identify proteins that are modified by this specific branched-chain fatty acid.
-
Metabolic Labeling and Tracing: When isotopically labeled (e.g., with ¹³C or ²H), this compound can serve as a tracer to follow the metabolic fate of branched-chain fatty acids within cells. This allows for the identification of downstream metabolites and the quantification of flux through various metabolic pathways.
Quantitative Data Summary
Due to the limited direct research on this compound, the following table presents data for analogous branched-chain fatty acyl-CoAs to provide a reference for expected experimental outcomes.
| Parameter | Molecule | Value | Assay Condition | Reference |
| Binding Affinity (Kd) | Phytanoyl-CoA | ~11 nM | PPARα intrinsic fluorescence quenching | [2] |
| Pristanoyl-CoA | ~11 nM | PPARα intrinsic fluorescence quenching | [2] | |
| Enzyme Activity | 2,6-Dimethylheptanoyl-CoA | - | Substrate for recombinant human long-chain acyl-CoA dehydrogenase (LCAD) | [4] |
Experimental Protocols
Protocol 1: In Vitro PPARα Ligand Binding Assay
This protocol is designed to assess the binding affinity of this compound to PPARα using intrinsic tryptophan fluorescence quenching.
Materials:
-
Purified recombinant human PPARα Ligand Binding Domain (LBD)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT)
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO).
-
Dilute the purified PPARα LBD in the binding buffer to a final concentration of 1-5 µM.
-
Place the PPARα solution in a quartz cuvette and record the baseline intrinsic tryptophan fluorescence (Excitation: 295 nm, Emission: 340 nm).
-
Add increasing concentrations of this compound to the cuvette, allowing the mixture to equilibrate for 5-10 minutes after each addition.
-
Record the fluorescence intensity after each addition.
-
Correct the fluorescence data for dilution and inner filter effects.
-
Plot the change in fluorescence as a function of the this compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol measures the activity of an acyl-CoA dehydrogenase using an electron transfer flavoprotein (ETF) fluorescence reduction assay.[4]
Materials:
-
Purified recombinant ACAD enzyme of interest
-
Purified recombinant electron transfer flavoprotein (ETF)
-
This compound
-
Assay Buffer (e.g., 100 mM HEPES pH 7.6, 0.5 mM EDTA)
-
Anaerobic chamber or system
-
Fluorometer
Procedure:
-
Prepare all solutions and perform the assay under anaerobic conditions to prevent re-oxidation of the reduced ETF.
-
In an anaerobic cuvette, mix the assay buffer, ETF (final concentration ~1-5 µM), and the ACAD enzyme.
-
Record the baseline fluorescence of ETF (Excitation: 380 nm, Emission: 495 nm).
-
Initiate the reaction by adding this compound (final concentration will vary depending on the enzyme's Km, typically in the µM range).
-
Monitor the decrease in ETF fluorescence over time.
-
The initial rate of fluorescence decrease is proportional to the enzyme activity. Calculate the specific activity based on the protein concentration and the rate of substrate conversion.
Protocol 3: Analysis of Cellular Acyl-CoAs by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound from cultured cells.
Materials:
-
Cultured cells treated with 11-methylpentadecanoic acid
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Cold methanol
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with 11-methylpentadecanoic acid for a specified time to allow for its conversion to the CoA ester.
-
Extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold PBS.
-
Immediately add cold methanol containing the internal standard to the cells.
-
Scrape the cells and collect the methanol extract.
-
Homogenize the sample and centrifuge to pellet the protein and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a reverse-phase LC column.
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the acyl-CoAs.
-
Detect the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard will need to be determined empirically.
-
-
Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Visualizations
Caption: PPARα signaling pathway activated by a branched-chain fatty acyl-CoA.
Caption: General workflow for studying protein acylation with this compound.
Caption: Workflow for the analysis of this compound by LC-MS/MS.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Targeted Assay for 11-Methylpentadecanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving 11-Methylpentadecanoyl-CoA Stability in Solution
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the stability of 11-Methylpentadecanoyl-CoA in experimental settings. Adhering to proper handling and storage protocols is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound in solution?
A1: this compound, like other long-chain acyl-CoAs, is an inherently unstable molecule.[1] Its stability is primarily influenced by:
-
Chemical Hydrolysis: The thioester bond is highly susceptible to hydrolysis, breaking down the molecule into Coenzyme A and 11-methylpentadecanoic acid.[2][3] This process is significantly accelerated by non-optimal pH, particularly neutral to alkaline conditions (pH > 7.0).[2][4]
-
Enzymatic Degradation: Biological samples often contain acyl-CoA thioesterases, enzymes that rapidly catalyze the hydrolysis of the thioester bond.[1][5] It is crucial to inhibit this enzymatic activity during sample preparation.[5]
-
Temperature: Elevated temperatures increase the rate of chemical hydrolysis.[1]
-
Oxidation: While more critical for unsaturated acyl-CoAs, exposure to atmospheric oxygen can still pose a risk.[2]
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can accelerate degradation and should be avoided.[2][3]
Q2: What are the optimal conditions for storing this compound?
A2: Proper storage is essential to maintain the integrity of your samples.[5]
-
Long-Term Storage: For long-term storage, this compound should be stored as a dry powder or pellet at -80°C.[2][5]
-
Solution Storage: If storing in solution, prepare single-use aliquots to avoid freeze-thaw cycles and store them at -80°C.[2][3]
-
pH: Solutions should be maintained in a slightly acidic buffer, ideally between pH 4.0 and 6.8, to minimize hydrolysis.[3][5][6]
-
Solvent: For reconstitution, high-purity methanol or a methanol/buffer mixture often provides better stability than purely aqueous solutions.[4][5] If using an aqueous buffer, it should be purified and deoxygenated.[2]
-
Inert Atmosphere: After dissolving, purge the vial's headspace with an inert gas like argon or nitrogen to displace oxygen before sealing tightly.[2]
Q3: How can I confirm the integrity of my this compound solution?
A3: The most reliable method to assess the integrity and concentration of your solution is through analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7] This method can separate the intact this compound from its primary degradation products (Coenzyme A and the free fatty acid) and allow for accurate quantification.[3]
Q4: I am observing very low signal or poor recovery of my analyte. What are the likely causes?
A4: Low recovery is a common problem, often stemming from degradation during sample handling and preparation.[1][5] Key causes include:
-
Improper Sample Quenching: If working with biological tissues or cells, endogenous thioesterase activity can rapidly degrade the analyte if not halted immediately by flash-freezing in liquid nitrogen.[1]
-
Suboptimal pH: Using buffers with a pH outside the optimal 4.0-6.8 range during extraction or reconstitution can lead to significant chemical hydrolysis.[5]
-
Inefficient Extraction: The extraction protocol may not be optimized for your sample type, leading to poor recovery.[5]
-
Instability in Autosampler: Acyl-CoAs can be unstable in aqueous solutions, even at 4°C in an autosampler.[4] Reconstituting in methanol and analyzing samples promptly after preparation is recommended.[4]
Troubleshooting Guide
Use the following decision tree to diagnose and resolve common issues related to the degradation of this compound.
Caption: A decision tree for troubleshooting low signal due to degradation.
Below is a diagram illustrating the primary chemical degradation pathway for this compound.
Caption: The hydrolysis of the thioester bond is the primary degradation pathway.
Quantitative Data Summary
| Solvent / Reconstitution Solution | C10:0 CoA (% Remaining) | C12:0 CoA (% Remaining) | C14:0 CoA (% Remaining) | C16:0 CoA (% Remaining) |
| After 4 Hours | ||||
| Methanol | ~100% | ~100% | ~100% | ~100% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | ~95% | ~90% | ~85% | ~80% |
| Water | ~80% | ~75% | ~65% | ~60% |
| 50mM Ammonium Acetate (pH 7) | ~85% | ~80% | ~70% | ~65% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | ~90% | ~85% | ~80% | ~75% |
| After 24 Hours | ||||
| Methanol | ~98% | ~95% | ~95% | ~95% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | ~85% | ~75% | ~60% | ~50% |
| Water | ~60% | ~50% | ~40% | ~30% |
| 50mM Ammonium Acetate (pH 7) | ~65% | ~55% | ~45% | ~35% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | ~75% | ~65% | ~55% | ~45% |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution from Powder
This protocol outlines the best practices for preparing a stock solution from a powdered form of this compound to ensure maximum stability.[2]
Materials:
-
This compound powder
-
High-purity (HPLC or LC-MS grade) methanol or slightly acidic buffer (pH 4.0-6.0)
-
Clean, dry glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
Procedure:
-
Equilibrate: Allow the container of the powdered acyl-CoA to warm to room temperature before opening to prevent moisture condensation.[2]
-
Weigh: Accurately weigh the desired amount of powder in the glass vial.[2]
-
Dissolve: Add the chosen high-purity solvent. Gently swirl or vortex to dissolve. Brief sonication in a water bath can assist dissolution. Avoid vigorous shaking.[2]
-
Purge: Flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air and prevent oxidation.[2]
-
Seal and Store: Immediately seal the vial tightly. For long-term storage, place at -80°C.[2]
Protocol 2: General Workflow for Assessing Stability via LC-MS/MS
This workflow allows for the empirical determination of this compound stability under specific experimental conditions.
Caption: An experimental workflow for quantifying acyl-CoA stability over time.
Methodology:
-
Preparation: Prepare solutions of this compound at a known concentration in the buffers or solvents you intend to test, following Protocol 1.[4]
-
Time Points: Place the vials under the desired storage conditions (e.g., 4°C autosampler).[4]
-
Analysis: At specified time intervals (e.g., 0, 4, and 24 hours), inject an aliquot of each sample into an LC-MS/MS system.[4]
-
Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent this compound molecule.[7]
-
Data Interpretation: Calculate the stability by comparing the peak area of the analyte at each time point to the peak area at time-zero.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Detection Sensitivity for 11-Methylpentadecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 11-Methylpentadecanoyl-CoA and other long-chain acyl-CoAs (LC-CoAs).
Disclaimer: The following protocols and troubleshooting advice are based on established methods for general long-chain acyl-CoAs. While directly applicable to this compound, users should consider this a starting point and may need to optimize certain parameters for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of long-chain acyl-CoAs due to its high sensitivity, specificity, and ability to analyze complex biological samples.[1][2] It allows for the reliable detection of low-abundance species like this compound.
Q2: Why am I observing low or no recovery of my this compound samples?
A2: Low recovery of LC-CoAs is a common issue that can stem from several factors during sample preparation and extraction. The inherent instability of the thioester bond makes these molecules susceptible to both enzymatic and chemical degradation. Key reasons for low recovery include:
-
Inadequate Quenching of Enzymatic Activity: Tissues and cells contain active thioesterases that can rapidly hydrolyze acyl-CoAs. It is crucial to flash-freeze samples in liquid nitrogen immediately upon collection to halt enzymatic activity.
-
Inefficient Extraction: The choice of extraction solvent and method is critical. A robust extraction protocol, often involving a combination of organic solvents and acidic buffers, is necessary to efficiently isolate LC-CoAs from the biological matrix.
-
Sample Instability: LC-CoAs are unstable in aqueous solutions, particularly at neutral or alkaline pH. Maintaining a low temperature and slightly acidic environment throughout the extraction process is essential to prevent degradation.
Q3: My chromatographic peaks for this compound are showing significant tailing. What could be the cause?
A3: Peak tailing in LC-MS/MS analysis of LC-CoAs is often attributed to interactions between the analyte and active sites within the chromatographic system, such as the column or inlet liner. Column contamination from repeated injections of biological extracts can also lead to distorted peak shapes.
Q4: What is ion suppression and how can I mitigate it in my LC-MS/MS analysis?
A4: Ion suppression is a matrix effect where co-eluting compounds from the biological sample interfere with the ionization of the target analyte in the mass spectrometer, leading to a decreased signal and inaccurate quantification. To mitigate ion suppression, consider the following strategies:
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from interfering compounds.
-
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components causing suppression.
Data Presentation: Comparison of Detection Methods
The following table summarizes the quantitative performance of common analytical methods for the detection of long-chain acyl-CoAs.
| Analytical Method | Typical Limit of Detection (LOD) | Specificity | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | 1-5 fmol | Very High | Medium to High | High sensitivity and specificity; suitable for complex samples.[1][2] | Requires expensive instrumentation; potential for matrix effects. |
| HPLC-UV | ~10 pmol | Moderate | Medium | More accessible than LC-MS/MS; robust for more abundant species.[3] | Lower sensitivity and specificity; susceptible to interferences.[3] |
| Enzymatic Assays | Variable (nmol range) | Low to Moderate | High | High-throughput; provides functional measurement.[2] | Less specific for individual acyl-CoA species; measures total or subsets of acyl-CoAs.[2] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissues
This protocol outlines a robust method for extracting LC-CoAs from tissue samples for subsequent LC-MS/MS analysis.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (ACN)
-
2-Propanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Sample Pulverization: Weigh approximately 20-50 mg of frozen tissue and immediately pulverize it to a fine powder in a mortar pre-chilled with liquid nitrogen.
-
Homogenization: Transfer the powdered tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) with the internal standard. Homogenize thoroughly on ice.
-
Solvent Extraction: Add 2 mL of a 3:1 (v/v) mixture of acetonitrile and 2-propanol to the homogenate. Vortex vigorously for 2 minutes.
-
Sonication: Sonicate the mixture for 3 minutes in an ice bath.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis of LC-CoAs. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: 15 mM ammonium hydroxide in water
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient starts with a low percentage of mobile phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs. An example gradient is as follows:
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 25% B
-
3.0-4.0 min: 25% to 65% B
-
4.0-4.5 min: 65% to 20% B
-
4.5-5.0 min: Hold at 20% B
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The neutral loss of 507 Da is a characteristic fragmentation for acyl-CoAs.
-
Optimization: Optimize source parameters such as capillary voltage, cone voltage, and collision energy for each analyte.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
| Question | Possible Causes | Troubleshooting Steps & Solutions |
| My recovery of this compound is consistently low. What should I check first? | 1. Incomplete cell lysis or tissue homogenization.2. Degradation of the analyte due to enzymatic activity.3. Inefficient extraction from the sample matrix.4. Analyte instability in the final extract. | 1. Ensure thorough homogenization: Use a suitable homogenizer and ensure the sample is completely disrupted. Keep the sample on ice throughout the process.2. Rapidly inactivate enzymes: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cell cultures, rapidly quench metabolic activity with cold solvent.3. Optimize extraction solvent: The ratio of organic solvents may need to be adjusted for your specific sample type. Ensure vigorous vortexing and sonication to maximize extraction efficiency.4. Maintain stability: Reconstitute the dried extract in a solvent that provides good stability, such as a methanol/water mixture, immediately before analysis. Avoid prolonged storage in aqueous solutions. |
Issue 2: Poor Chromatographic Peak Shape
| Question | Possible Causes | Troubleshooting Steps & Solutions |
| I am observing significant peak tailing for my this compound peak. How can I improve this? | 1. Column contamination from biological matrix.2. Secondary interactions with active sites on the column.3. Inappropriate mobile phase composition or pH. | 1. Implement column washing: After each batch of samples, flush the column with a strong organic solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.2. Use a suitable column: Consider using a column with end-capping to minimize interactions with residual silanol groups.3. Optimize mobile phase: Adjusting the pH of the mobile phase can sometimes improve peak shape. For LC-CoAs, a slightly basic mobile phase (e.g., using ammonium hydroxide) is often effective. |
Issue 3: High Background Noise or Ion Suppression
| Question | Possible Causes | Troubleshooting Steps & Solutions |
| The signal for my analyte is weak and the baseline is noisy. What can I do? | 1. Matrix effects causing ion suppression.2. Contamination of the LC-MS system.3. Suboptimal MS source parameters. | 1. Enhance sample cleanup: Utilize solid-phase extraction (SPE) to remove salts, phospholipids, and other interfering compounds from your sample extract.2. System cleaning: Clean the MS source components (e.g., ion transfer tube, skimmer) according to the manufacturer's instructions.3. Optimize MS parameters: Perform a tuning and calibration of the mass spectrometer. Optimize source parameters like spray voltage, gas flow rates, and temperature to maximize the signal for this compound. |
Mandatory Visualizations
Caption: Experimental workflow for enhancing detection of this compound.
Caption: Signaling pathway of AMPK activation by long-chain fatty acyl-CoAs.
References
Technical Support Center: Analysis of 11-Methylpentadecanoyl-CoA
Welcome to the Technical Support Center for the analysis of 11-Methylpentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which adversely affects the accuracy, precision, and sensitivity of the analysis.[1] For long-chain acyl-CoAs, phospholipids are a major cause of ion suppression in biological samples like plasma and tissue.[2]
Q2: What is the most effective way to compensate for matrix effects in this compound quantification?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective method to compensate for matrix effects.[1] An ideal SIL-IS for this compound would be one labeled with heavy isotopes (e.g., ¹³C, ¹⁵N) but with the same chemical structure. This standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[3] Even with a SIL-IS, significant matrix effects can suppress the signal of both the analyte and the IS to undetectable levels, making optimized sample preparation crucial.[2]
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. While protein precipitation (PPT) is simple, it is often insufficient for removing all interfering matrix components.[4] Solid-Phase Extraction (SPE) is highly effective at removing interfering substances and is recommended for cleaner extracts.[4] Liquid-Liquid Extraction (LLE) can also be employed to reduce matrix effects. For a comprehensive cleanup, a combination of these techniques may be beneficial.[3]
Q4: How can I assess the extent of matrix effects in my this compound analysis?
A4: The post-extraction spike method is a quantitative approach to assess matrix effects.[2] This involves comparing the signal response of this compound spiked into a blank matrix extract with the response of a neat standard solution at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.[2] A qualitative assessment can be performed using the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Background Noise for this compound
-
Possible Cause: Inefficient extraction or degradation of this compound. Long-chain acyl-CoAs are susceptible to degradation at non-optimal pH and temperature.[4]
-
Solution: Ensure rapid sample processing on ice and storage at -80°C. Use an acidic buffer (e.g., KH2PO4 at pH 4.9) during homogenization to precipitate proteins and inactivate thioesterase enzymes.[1]
-
-
Possible Cause: Significant ion suppression from matrix components.
-
Possible Cause: Suboptimal LC-MS/MS parameters.
-
Solution: Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). For acyl-CoAs, a characteristic fragmentation in positive ion mode is the neutral loss of 507 Da. Optimize collision energy for this transition.[4]
-
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening) for this compound
-
Possible Cause: Secondary interactions with the analytical column. Residual silanol groups on silica-based columns can interact with the polar head group of acyl-CoAs.
-
Possible Cause: Column contamination from repeated injections of biological samples.[1]
-
Solution: Implement a robust column washing procedure between analytical runs. Use an in-line filter to protect the column from particulates.[6]
-
-
Possible Cause: Inappropriate injection solvent.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[7]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Long-Chain Acyl-CoA Analysis
| Sample Preparation Technique | Principle | Typical Analyte Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Removal of proteins using organic solvents or acids. | High | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | Separation based on affinity of the analyte for a solid sorbent. | High | High |
Note: The effectiveness of each technique can vary depending on the specific protocol and sample matrix.
Table 2: Reported Recovery Rates for Long-Chain Acyl-CoAs Using Solid-Phase Extraction
| Acyl-CoA | Chain Length | SPE Sorbent | Reported Recovery Rate | Reference |
| Palmitoyl-CoA | C16:0 | Oligonucleotide | 70-80% | [8] |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90% | [8] |
| Arachidonyl-CoA | C20:4 | 2-(2-pyridyl)ethyl | 83-88% | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9
-
Internal Standard (e.g., ¹³C-labeled this compound)
-
2-Propanol
-
Acetonitrile
-
SPE Column: Weak anion exchange (e.g., 2-(2-pyridyl)ethyl functionalized silica)
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: 5% NH₄OH in Methanol
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard and homogenize.
-
Add 1 mL of 2-Propanol and homogenize again.
-
Transfer the homogenate to a centrifuge tube, add 2 mL of Acetonitrile, and vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
SPE Column Conditioning: Pass 2 mL of methanol followed by 2 mL of Homogenization Buffer through the SPE column.
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution.
-
Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Logical troubleshooting workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
preventing degradation of 11-Methylpentadecanoyl-CoA during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-Methylpentadecanoyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions to help you prevent degradation of this branched-chain acyl-CoA during sample preparation, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, like other acyl-CoAs, is primarily caused by two factors: enzymatic activity and chemical instability. The thioester bond is susceptible to hydrolysis, which can be catalyzed by endogenous thioesterases or occur spontaneously under suboptimal pH conditions.[1] Oxidation of the thiol group in the Coenzyme A moiety can also contribute to degradation.
Q2: What is the optimal pH range for working with this compound?
A2: To minimize chemical hydrolysis of the thioester bond, it is crucial to maintain a slightly acidic pH. The optimal pH range for stability in aqueous solutions is between 4.0 and 6.8.[1][2] Alkaline conditions (pH > 7.0) significantly accelerate hydrolysis and should be strictly avoided.[2]
Q3: How should I store my samples containing this compound?
A3: For long-term storage, samples should be stored as dry pellets at -80°C.[1] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation.[1][3] For short-term storage, such as in an autosampler for LC-MS analysis, samples should be kept at 4°C.[1]
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, antioxidants can be beneficial. The thiol group of the Coenzyme A moiety is susceptible to oxidation. The addition of reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol can help to prevent the formation of CoA disulfides during storage.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
Issue 1: Low Recovery of this compound
| Potential Cause | Solution |
| Enzymatic Degradation | Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen.[3] Homogenize tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) and/or with organic solvents like methanol or acetonitrile to precipitate and denature proteins.[1][3] |
| Chemical Hydrolysis | Ensure all buffers and solvents used during extraction and analysis are within the optimal pH range of 4.0-6.8.[1][2] |
| Inefficient Extraction | Use a proven extraction method, such as solid-phase extraction (SPE) with a weak anion exchange column.[3] Ensure complete cell lysis through vigorous vortexing or sonication.[3] |
| Sample Loss During Evaporation | If evaporating the solvent, ensure the temperature is not excessively high. The addition of acetonitrile can facilitate the evaporation of water from the sample.[4] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Solution |
| Secondary Interactions with Column | Use a highly deactivated, end-capped column to minimize interactions with residual silanol groups.[5] Operating at a lower pH can also help by keeping the silanol groups protonated.[5] |
| Column Overload | Reduce the sample concentration or injection volume.[5] |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[5] |
| Column Contamination or Degradation | Regularly flush the column and ensure proper storage. If contamination is suspected, back-flushing may help.[5] |
Quantitative Data Summary
The stability of acyl-CoAs is highly dependent on the experimental conditions. The following table summarizes key parameters for maintaining the integrity of your this compound samples.
| Parameter | Recommended Condition | Rationale |
| pH for Extraction | 4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis.[1] |
| pH for Storage/Analysis | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range.[1][2] |
| Extraction Temperature | 4°C (On Ice) | Minimizes enzymatic degradation and slows chemical hydrolysis.[1] |
| Storage Temperature | -80°C | Essential for long-term stability, especially for dry pellets.[1] |
| Reconstitution Solvent | Methanol or 50% Methanol / 50% Ammonium Acetate (pH 7) | Methanol has been shown to provide good stability for acyl-CoAs over 24 hours.[1][4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from methods designed for the rapid inactivation of enzymes and efficient extraction of long-chain acyl-CoAs.[1][3]
-
Cell Washing: Aspirate the culture media and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolic Quenching: Add 2 mL of ice-cold methanol to the plate and place it at -80°C for 15 minutes to halt all enzymatic activity.[1]
-
Cell Lysis & Collection: Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as methanol, for analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound
This protocol is suitable for cleaning up samples prior to LC-MS analysis.[3]
-
Column Conditioning: Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the supernatant from the cell extraction onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.
-
Elution: Elute the this compound from the column with a suitable elution buffer (e.g., a buffer with a higher salt concentration or a different pH).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the sample in the desired solvent for analysis.
Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: Factors leading to the degradation of this compound during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ionization of 11-Methylpentadecanoyl-CoA in ESI-MS
Welcome to the technical support center for the mass spectrometry analysis of 11-Methylpentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to optimizing the electrospray ionization (ESI) of this and other long-chain fatty acyl-CoAs.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Signal Intensity / Poor Ionization | Suboptimal ionization mode.[1] | For long-chain acyl-CoAs, positive ion mode ESI is often more sensitive, generating the protonated molecular ion [M+H]⁺.[1][2] Compare signal intensity in both positive and negative ion modes. |
| Inefficient desolvation or ionization in the ESI source. | Systematically optimize ESI source parameters, including capillary voltage (e.g., 3.2 kV), cone voltage (e.g., 45 V), desolvation gas flow and temperature (e.g., 500 L/h at 500°C), and source temperature (e.g., 120°C).[3] | |
| Ion suppression from matrix components (salts, phospholipids).[1][4] | Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[1][4] | |
| Unfavorable mobile phase composition. | Add modifiers like ammonium formate or ammonium acetate (e.g., 10 mM) to the mobile phase to improve ionization efficiency.[1] Adjusting the pH to around 10.5 with ammonium hydroxide can also enhance peak shape.[1] | |
| Prominent Sodium Adducts ([M+Na]⁺) | High concentration of sodium ions in the sample or mobile phase.[2][5] | Use high-purity, LC-MS grade solvents and fresh additives to minimize sodium contamination.[6] If sodium adducts are unavoidable and consistent, they can potentially be used for quantification. |
| In-source Fragmentation | High cone/fragmentor voltage or source temperature.[7] | Reduce the cone or fragmentor voltage to minimize fragmentation. A characteristic neutral loss of 507 Da is indicative of acyl-CoA fragmentation.[8] Optimize source temperature to ensure efficient desolvation without causing thermal degradation. |
| Poor Chromatographic Peak Shape (Tailing/Broadening) | Secondary interactions with the stationary phase. | Utilize a C8 or C18 reversed-phase column.[1] Operating at a higher pH (around 10.5) with an ammonium hydroxide gradient can improve peak shape for long-chain acyl-CoAs.[1] |
| Analyte degradation in the autosampler. | Ensure samples are kept cool (e.g., 4°C) in the autosampler and analyzed promptly after preparation.[1] |
Frequently Asked Questions (FAQs)
Q1: Should I use positive or negative ion mode for analyzing this compound?
A1: While both modes can be used, positive ion mode ESI is generally reported to be more sensitive for the detection of long-chain acyl-CoAs, primarily through the formation of the [M+H]⁺ ion.[1][2] However, it is always recommended to test both polarities during method development to determine the optimal mode for your specific instrument and conditions.
Q2: I see a significant peak corresponding to a neutral loss of 507 Da. What is this?
A2: This is a characteristic fragmentation pattern for acyl-CoAs, representing the neutral loss of the phosphorylated ADP moiety from the precursor ion.[8] While this can be useful for identification in tandem MS (MS/MS), its presence in a full scan MS spectrum indicates in-source fragmentation. If you are trying to quantify the intact molecule, you should adjust your source parameters (e.g., lower cone voltage) to minimize this.
Q3: My signal is inconsistent between injections. What could be the cause?
A3: Signal instability can be due to the inherent instability of acyl-CoA thioesters in aqueous solutions.[1] Ensure your samples are processed quickly on ice and stored at -80°C for long-term storage. For analysis, reconstitute dried extracts in a suitable solvent, such as 50% methanol in water with a low concentration of ammonium acetate, immediately before placing them in a cooled autosampler.[4]
Q4: How can I reduce the formation of sodium adducts?
A4: Adduct formation, particularly with sodium ([M+Na]⁺), is a common issue in ESI-MS.[9] To minimize this, use high-purity LC-MS grade solvents and additives.[6] Ensure all glassware is thoroughly cleaned to avoid sodium contamination. In some cases, chromatographic separation can help resolve the protonated molecule from its sodium adduct.
Q5: Can derivatization improve the signal for this compound?
A5: Yes, chemical derivatization can be a strategy to improve ionization efficiency.[10] However, this adds an extra step to your sample preparation workflow and needs to be carefully validated for reaction efficiency and potential side products. For long-chain acyl-CoAs, optimizing the mobile phase and ESI source parameters is often sufficient to achieve the desired sensitivity.
Experimental Protocols
Protocol for Optimization of ESI-MS Parameters
This protocol outlines a systematic approach to optimize key ESI-MS parameters for the analysis of this compound using flow injection analysis (FIA).
-
Preparation of Tuning Solution:
-
Prepare a 1 µM solution of this compound in a solvent composition that mimics the mobile phase used for LC separation (e.g., 50:50 acetonitrile:water with 10 mM ammonium formate).
-
-
Flow Injection Analysis Setup:
-
Infuse the tuning solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.4 mL/min).
-
-
Initial Instrument Settings (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Gas (Nitrogen) Flow: 600 L/h
-
Desolvation Temperature: 400°C
-
Source Temperature: 120°C
-
Scan Range: m/z 700-1200
-
-
Systematic Optimization:
-
Capillary Voltage: While monitoring the signal intensity of the [M+H]⁺ ion, vary the capillary voltage in increments of 0.5 kV (e.g., from 2.5 kV to 4.5 kV). Record the voltage that provides the maximum stable signal.
-
Cone Voltage: At the optimal capillary voltage, vary the cone voltage in increments of 5 V (e.g., from 20 V to 60 V). Observe the intensity of the [M+H]⁺ ion and the emergence of any fragment ions (e.g., neutral loss of 507 Da). Select a voltage that maximizes the precursor ion intensity while minimizing in-source fragmentation.
-
Desolvation Temperature: Adjust the desolvation temperature in increments of 50°C (e.g., from 350°C to 550°C). Find the temperature that gives the best signal intensity, indicating efficient desolvation.
-
Desolvation Gas Flow: Vary the desolvation gas flow rate and observe its effect on signal intensity and stability.
-
-
Finalization:
-
Once the optimal parameters are determined, perform several replicate injections to ensure the signal is stable and reproducible.
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity in ESI-MS.
Caption: Potential ion species of this compound in ESI-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Recovery of 11-Methylpentadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of 11-Methylpentadecanoyl-CoA from various samples.
Troubleshooting Guide
Issue: Consistently Low or No Recovery of this compound
This is a common and multifactorial problem. The following guide will walk you through a systematic approach to identify and resolve the root cause of low analyte recovery.
Q1: How can I determine if the low recovery is due to inefficient extraction or degradation of this compound?
A1: The first step is to pinpoint where in your workflow the loss is occurring. The use of an internal standard is crucial for this.
-
Internal Standard: Add a structurally similar, stable isotope-labeled internal standard (e.g., ¹³C-labeled Pentadecanoyl-CoA) at the very beginning of your sample preparation (i.e., during homogenization or cell lysis).
-
Analysis: If you observe a low signal for both your target analyte and the internal standard, it points towards inefficient extraction or issues with the downstream analytical method (e.g., LC-MS/MS). If the internal standard shows good recovery but your target analyte is low, degradation of this compound during sample processing is the likely culprit.[1][2]
Q2: I suspect this compound is degrading during sample preparation. What are the most critical factors to control?
A2: Long-chain acyl-CoAs are notoriously unstable.[1][2][3] The thioester bond is susceptible to both enzymatic and chemical hydrolysis.
-
Temperature: Keep samples on ice or at 4°C at all times during processing.[4][5] Use pre-chilled solvents and tubes.
-
pH: Maintain an acidic pH (ideally between 4.0 and 6.0) throughout the extraction process.[4][5][6] Alkaline conditions will rapidly hydrolyze the thioester bond.
-
Enzymatic Activity: Immediately quench all enzymatic activity upon sample collection. For tissues, this means flash-freezing in liquid nitrogen.[2][5] For cell cultures, you can quench by adding a pre-chilled organic solvent like methanol.[3][5] Acyl-CoA thioesterases present in the sample can rapidly degrade your analyte.[2][4]
Frequently Asked Questions (FAQs)
Sample Handling and Preparation
Q3: What is the best way to store samples to prevent degradation of this compound?
A3: For long-term storage, samples should be stored as dry pellets at -80°C. If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[4] Flash-freezing of tissue samples in liquid nitrogen immediately after collection is critical to halt enzymatic activity.[2][5]
Q4: My recovery is still low despite controlling for temperature and pH. What else could be going wrong during sample preparation?
A4: Incomplete cell lysis or tissue homogenization can lead to poor recovery.[1] Ensure thorough disruption of the sample matrix to release the analyte. For tissues, a glass homogenizer is effective.[6] For cells, vigorous vortexing with an appropriate lysis buffer is necessary.[1]
Extraction Method Optimization
Q5: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound?
A5: Both methods can yield good recovery rates if optimized correctly.[1]
-
Solid-Phase Extraction (SPE): Weak anion exchange (WAX) SPE columns are commonly used for acyl-CoA purification.[1][5] This method can provide cleaner extracts, which is beneficial for downstream analysis like mass spectrometry. However, analyte loss can occur during column loading, washing, or elution if not properly optimized.[5]
-
Liquid-Liquid Extraction (LLE): LLE with a solvent system like chloroform:methanol is also effective.[1] Long-chain acyl-CoAs will partition into the upper aqueous phase.[1] This method can be quicker but may result in a less clean extract compared to SPE.
Q6: I'm using SPE and I suspect my analyte is not binding to the column or is being lost during washing. How can I troubleshoot this?
A6:
-
Column Conditioning: Ensure the SPE column is properly conditioned according to the manufacturer's instructions. Insufficient activation can lead to poor binding.[7]
-
Sample Loading Conditions: The pH of your sample load solution is critical for anion exchange SPE. Ensure it is at a pH where your analyte is charged and will bind to the sorbent.
-
Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute your analyte. You may need to test different solvent compositions and strengths.
-
Elution: Ensure your elution solvent is strong enough to completely remove your analyte from the column. A common elution solution for WAX columns is a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).[5]
Data Analysis and Quantification
Q7: My chromatographic peak shape is poor (broad, tailing). How can this affect my results and how can I improve it?
A7: Poor peak shape can lead to inaccurate integration and thus, inaccurate quantification.[2]
-
Reconstitution Solvent: The solvent used to reconstitute your dried extract is critical. For long-chain acyl-CoAs, a solvent containing some organic component (e.g., 50% methanol in 50 mM ammonium acetate) is often better than a purely aqueous one.[1][3]
-
Column Interactions: Residual interactions with the analytical column can cause peak tailing. Ensure your column is clean and consider using a column with end-capping to minimize these interactions.[2]
-
Mobile Phase: The pH and composition of your mobile phase can significantly impact peak shape. For reverse-phase chromatography of acyl-CoAs, an acidic mobile phase is typically used.[6]
Q8: I suspect ion suppression in my LC-MS/MS analysis is affecting my quantification. How can I address this?
A8: Ion suppression is a common matrix effect that can lead to artificially low results.[2]
-
Stable Isotope-Labeled Internal Standard: The most effective way to correct for ion suppression is to use a stable isotope-labeled internal standard that co-elutes with your analyte.[2]
-
Sample Cleanup: A more rigorous sample cleanup, such as using SPE, can help remove interfering matrix components.[8]
-
Chromatographic Separation: Improving the chromatographic separation of your analyte from co-eluting matrix components can also mitigate ion suppression.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Long-Chain Acyl-CoAs
| Extraction Method | Typical Recovery Rate | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | 70-90%[6][9] | High purity of final extract, suitable for sensitive detection methods. | Can be time-consuming, potential for analyte loss during multiple steps.[5] |
| Liquid-Liquid Extraction (LLE) | 60-80% | Faster than SPE, fewer steps. | Final extract may contain more interfering substances.[1] |
Table 2: Recommended pH and Temperature Conditions for Handling Long-Chain Acyl-CoAs
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 6.0[4] | Minimizes chemical hydrolysis of the thioester bond. |
| Temperature | 0 - 4°C[4][5] | Reduces the rate of both chemical and enzymatic degradation. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][6]
-
Homogenization: Homogenize ~50-100 mg of flash-frozen tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., ¹³C-labeled Pentadecanoyl-CoA).
-
Protein Precipitation & Extraction: Add 2 mL of ice-cold acetonitrile, vortex vigorously for 2 minutes, and then add 1 mL of isopropanol and vortex again.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a weak anion exchange (WAX) SPE column by passing 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9).
-
Sample Loading: Load the supernatant from step 4 onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9), followed by 1 mL of methanol to remove lipids.
-
Elution: Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Cell Cultures
This protocol is adapted from established methods for long-chain acyl-CoA extraction from cultured cells.[1]
-
Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS and then scrape the cells in 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v). For suspension cells, pellet the cells, wash twice with ice-cold PBS, and resuspend the pellet in the cold extraction solvent.
-
Internal Standard Spiking: Add the internal standard at this stage.
-
Lysis: Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.
-
Aqueous Phase Collection: Carefully collect the upper aqueous phase, which contains the long-chain acyl-CoAs.
-
Drying: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.
Visualizations
Caption: Troubleshooting logic for low recovery of this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. welchlab.com [welchlab.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Co-elution of 11-Methylpentadecanoyl-CoA Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution challenges encountered during the analysis of 11-Methylpentadecanoyl-CoA isomers.
Introduction to this compound and its Isomers
This compound is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. Its branched structure arises from the catabolism of branched-chain amino acids. The presence of a methyl group along the fatty acyl chain introduces chirality, leading to the existence of stereoisomers (R and S enantiomers at the 11-position). Additionally, other positional isomers of methylpentadecanoyl-CoA may exist, further complicating analysis. Due to their similar physicochemical properties, these isomers often co-elute in standard chromatographic systems, posing a significant challenge for accurate identification and quantification.
Metabolic Pathway of Branched-Chain Acyl-CoAs
The diagram below illustrates the general metabolic pathway for the generation of branched-chain acyl-CoAs from branched-chain amino acids (BCAAs).
Troubleshooting Guide: Resolving Co-eluting this compound Isomers
This guide provides a systematic approach to troubleshoot and resolve co-elution issues.
Issue 1: Poor Resolution or Complete Co-elution of Isomers in LC-MS Analysis
Question: My chromatogram shows a single, broad peak, or a peak with a significant shoulder, for what I believe to be this compound isomers. How can I improve the separation?
Answer: Co-elution of long-chain branched acyl-CoA isomers is a common challenge. A multi-step optimization of your Liquid Chromatography-Mass Spectrometry (LC-MS) method is required.
-
Column Selection: The choice of stationary phase is critical. For separating structurally similar isomers, a standard C18 column may not provide sufficient resolution.
-
Recommendation: Consider using a column with a different selectivity, such as a C30 column or a phenyl-hexyl column. For enantiomeric separation (R/S isomers), a chiral stationary phase (CSP) is necessary. Polysaccharide-based chiral columns are often effective for separating chiral molecules.[1]
-
-
Mobile Phase Optimization:
-
Gradient Modification: A shallow gradient can significantly improve the resolution of closely eluting compounds.[2] Increase the gradient time to allow for better separation.
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity and improve resolution.
-
Additives: The use of ion-pairing agents can improve peak shape and retention of polar analytes like acyl-CoAs. However, they can cause ion suppression in the mass spectrometer. If used, volatile ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) at low concentrations (0.05-0.1%) are preferred.[3][4]
-
-
Flow Rate and Temperature:
-
Flow Rate: Reducing the flow rate can increase column efficiency and improve separation, though it will increase the run time.
-
Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing selectivity.
-
For highly complex samples where co-elution persists, 2D-LC can provide a significant increase in peak capacity and resolution. This involves using two columns with different separation mechanisms (e.g., reversed-phase followed by chiral chromatography).
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What are the potential isomers of this compound I should be aware of?
A1: The primary isomers of concern are:
-
Stereoisomers: Due to the chiral center at the 11-position, (11R)-Methylpentadecanoyl-CoA and (11S)-Methylpentadecanoyl-CoA will exist.
-
Positional Isomers: Other methylpentadecanoyl-CoA isomers (e.g., 10-Methylpentadecanoyl-CoA, 12-Methylpentadecanoyl-CoA) may be present in biological samples and can co-elute.
Q2: How can I confirm the presence of co-eluting isomers if my peak shape is symmetrical?
A2: Even with a symmetrical peak, co-elution can occur. High-resolution mass spectrometry (HRMS) can be invaluable. By examining the mass spectra across the peak, you may observe subtle differences in the fragmentation pattern or the presence of unique fragment ions for each isomer, confirming co-elution. Tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns for different branched-chain fatty acid methyl esters, which can be extrapolated to their CoA derivatives.[5][6] For acyl-CoAs, a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) is typically observed.[3][7][8]
Q3: What are the best practices for sample preparation to minimize degradation of long-chain acyl-CoAs?
A3: Long-chain acyl-CoAs are susceptible to hydrolysis and enzymatic degradation.[2][9]
-
Rapid Quenching: Immediately quench metabolic activity in tissues or cells by flash-freezing in liquid nitrogen.[2]
-
Cold Extraction: Perform all extraction steps on ice using pre-chilled solvents.
-
Acidic pH: Use a slightly acidic extraction buffer (pH 4-5) to minimize hydrolysis.
-
Storage: Store extracts at -80°C and minimize freeze-thaw cycles.[9]
-
Solvent Choice: Reconstitute dried extracts in a solution that promotes stability, such as 50% methanol in 50 mM ammonium acetate (pH 7).[10]
Q4: Are there any specific mass spectrometry parameters I should use for this compound?
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for acyl-CoA analysis.
-
Precursor Ion: The precursor ion will be [M+H]+. For this compound (C37H66N7O17P3S), the monoisotopic mass is approximately 1005.3 g/mol , so the [M+H]+ would be around m/z 1006.3.
-
Product Ions: A common product ion for acyl-CoAs results from the neutral loss of 507 Da.[3][7][8] Therefore, a key transition to monitor would be m/z 1006.3 → 499.3. Other fragments related to the fatty acyl chain may also be present and can be used for confirmation.
Experimental Protocols
Starting Point for LC-MS/MS Method Development for this compound Isomers
This protocol is a suggested starting point and will require optimization for your specific instrumentation and sample matrix.
1. Sample Extraction (from cell culture)
-
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Liquid nitrogen
-
Pre-chilled extraction solvent: 2:1:0.8 Methanol:Chloroform:Water
-
Internal standard (e.g., C17:0-CoA)
-
-
Procedure:
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Flash-freeze the cell plate or pellet in liquid nitrogen.
-
Add 1 mL of pre-chilled extraction solvent and the internal standard to the frozen cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex for 10 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol in 50 mM ammonium acetate (pH 7).[10][11]
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). For better isomer separation, consider a C30 or phenyl-hexyl column. For enantiomers, a chiral column is required.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient (starting point):
Time (min) %B 0.0 20 2.0 20 15.0 95 20.0 95 20.1 20 | 25.0 | 20 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization: ESI+
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (suggested):
Analyte Precursor Ion (m/z) Product Ion (m/z) This compound 1006.3 499.3 | C17:0-CoA (Internal Standard) | 1018.3 | 511.3 |
-
Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.
-
Data Presentation: Expected Chromatographic Behavior
The following table summarizes the expected retention behavior of long-chain fatty acyl-CoA isomers on a C18 column. This data is generalized and will vary based on the specific isomers and chromatographic conditions.
| Parameter | Expected Observation on C18 Column | Rationale |
| Chain Length | Longer chains have longer retention times. | Increased hydrophobicity leads to stronger interaction with the stationary phase. |
| Branching | Branched-chain isomers may have slightly shorter retention times than their straight-chain counterparts. | The methyl branch can disrupt the hydrophobic interaction with the stationary phase. |
| Positional Isomers | Isomers with the methyl group closer to the carboxyl end may elute slightly earlier. | The proximity of the polar CoA moiety can influence the overall polarity. |
| Stereoisomers (R/S) | Will co-elute on a standard C18 column. | Enantiomers have identical physicochemical properties in an achiral environment. A chiral stationary phase is required for separation.[1] |
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes. The experimental protocols are suggested starting points and will require optimization for specific applications and instrumentation.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 11-Methylpentadecanoyl-CoA
Welcome to the technical support center for the quantification of 11-Methylpentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for quantifying this compound?
A1: The most reliable and widely used method for the quantification of long-chain acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, allowing for accurate measurement even at low physiological concentrations.
Q2: Why is sample handling critical for accurate quantification of this compound?
A2: this compound, like other long-chain acyl-CoAs, is an unstable molecule susceptible to both enzymatic and chemical degradation.[3] Proper sample handling, including rapid quenching of enzymatic activity (e.g., flash-freezing in liquid nitrogen) and maintaining low temperatures during extraction, is crucial to prevent hydrolysis of the thioester bond and to ensure that the measured concentrations reflect the true in vivo levels.[3]
Q3: What type of internal standard should be used for the quantification of this compound?
A3: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. However, if a specific SIL internal standard is not available, a common and effective strategy is to use an odd-chain-length fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[4] The internal standard should be added as early as possible during the sample preparation process to account for variability in extraction efficiency and matrix effects.
Q4: What are the typical sources of variability in this compound quantification?
A4: Variability can arise from multiple sources, including:
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Sample Preparation: Inconsistent extraction efficiency, degradation of the analyte due to improper temperature or pH control.[3][5]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the biological matrix can significantly impact the accuracy of quantification.[2][6]
-
Instrument Performance: Fluctuations in the LC-MS/MS system's sensitivity and stability.
-
Standard Curve Preparation: Inaccuracies in the preparation of calibration standards.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
Question: I am not detecting a peak for this compound, or the signal intensity is very low. What are the possible causes and solutions?
Answer:
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | Acyl-CoAs are unstable. Ensure samples were immediately flash-frozen after collection and stored at -80°C.[3] Process samples on ice and use pre-chilled solvents to minimize enzymatic and chemical degradation.[3] The thioester bond is most stable at a slightly acidic pH (4.0-6.8).[5] |
| Inefficient Extraction | The extraction protocol may not be optimal for your sample type. Consider using a robust method such as solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.[7] A common solvent system for extraction is a mixture of isopropanol and acetonitrile. |
| Poor Ionization in MS | Optimize the mass spectrometer source parameters. Positive electrospray ionization (ESI) is typically used for acyl-CoA analysis.[8] Infuse a standard solution of a similar long-chain acyl-CoA to tune the capillary voltage, gas flow, and temperature for maximum signal. |
| Matrix Effects (Ion Suppression) | Co-eluting matrix components can suppress the ionization of your analyte.[2] Improve chromatographic separation to better resolve this compound from interfering compounds. A robust sample cleanup, such as SPE, is also highly effective at reducing matrix effects.[7] |
| Incorrect MRM Transition | Verify the precursor and product ion m/z values for this compound. For acyl-CoAs, a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) is often monitored.[8] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Question: The chromatographic peak for this compound is tailing or is very broad. How can I improve the peak shape?
Answer:
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Repeated injections of biological extracts can lead to the accumulation of matrix components on the analytical column.[9] Implement a rigorous column washing protocol between runs. If the problem persists, consider using a guard column or replacing the analytical column. |
| Inappropriate Mobile Phase | The mobile phase composition can significantly affect peak shape. For reversed-phase chromatography of acyl-CoAs, a common mobile phase consists of an aqueous component with a buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.[9] Adjusting the gradient slope or buffer concentration may improve peak symmetry. |
| Secondary Interactions | The analyte may be interacting with active sites on the column packing material. Ensure the pH of the mobile phase is appropriate. Sometimes, the addition of a small amount of a competing agent can reduce peak tailing. |
| Solvent Mismatch | A mismatch between the sample solvent and the initial mobile phase can cause peak distortion. Whenever possible, dissolve the final sample extract in a solvent that is similar in composition and strength to the initial mobile phase. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is a general guideline and may require optimization for specific tissue types.
-
Homogenization: Homogenize the flash-frozen tissue sample (50-100 mg) in an ice-cold extraction buffer (e.g., 2-propanol/50 mM KH2PO4, pH 7.2). The use of a bead beater or similar homogenizer is recommended for efficient cell lysis.
-
Internal Standard Spiking: Add an appropriate amount of an internal standard (e.g., C17:0-CoA) to the homogenate.
-
Phase Separation: Add methyl tert-butyl ether (MTBE) and water to the homogenate, vortex thoroughly, and centrifuge to separate the aqueous and organic layers. The acyl-CoAs will be in the lower aqueous/protein phase.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol and then with water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[7]
Protocol 2: LC-MS/MS Quantification
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 1.7 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 10 mM ammonium acetate.
-
Gradient: Run a gradient from a low to a high percentage of Mobile Phase B to elute the long-chain acyl-CoAs.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the specific precursor-to-product ion transition for this compound and the internal standard. A common transition for acyl-CoAs is the neutral loss of 507 Da.[8]
-
Source Parameter Optimization: Optimize the capillary voltage, source temperature, and gas flows to maximize the signal for the analyte.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS-based quantification of long-chain acyl-CoAs, which can be used as a benchmark for method development for this compound.
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | > 0.99 | |
| Accuracy | 85-115% | [10] |
| Precision (CV%) | < 15% | |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | |
| Recovery | 60-140% | [10] |
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Troubleshooting Logic for Low Signal Intensity.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 11-Methylpentadecanoyl-CoA Mass Spectra
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate background noise in the mass spectrometric analysis of 11-Methylpentadecanoyl-CoA.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common sources of background noise in your mass spectrometry experiments.
High, Noisy Baseline Across the Entire Spectrum
A consistently high and noisy baseline can obscure the signal of your target analyte, this compound, making accurate detection and quantification challenging. This issue often points to systemic contamination or suboptimal instrument settings.
Troubleshooting Steps:
-
Solvent and Reagent Purity Check: Even high-purity solvents can be a source of contamination.
-
Action: Run a blank injection of your mobile phase.
-
Interpretation: If the blank is noisy, prepare a fresh mobile phase using LC-MS grade solvents and reagents.
-
-
System Contamination Assessment: Contaminants can accumulate in the LC system, injector, and ion source over time.
-
Action: Flush the LC system with a strong organic solvent mixture, such as isopropanol, acetonitrile, and methanol. If you suspect ion source contamination, follow the manufacturer's protocol for cleaning.
-
Interpretation: A cleaner baseline in subsequent blank runs indicates successful removal of contaminants.
-
-
Leak Detection: Air leaks in the LC or MS system can introduce atmospheric components, leading to a high background.
-
Action: Systematically check all fittings and connections for leaks.
-
Interpretation: Elimination of leaks will result in a more stable and lower baseline.
-
Presence of Non-Specific, Repetitive Peaks
The appearance of consistent, non-analyte peaks, often in a series, is a strong indicator of contamination from consumables or the analytical column.
Troubleshooting Steps:
-
Consumable Contamination: Plasticizers and polymers can leach from sample tubes, pipette tips, and solvent bottle caps.
-
Action: Switch to glass or polypropylene labware and use Teflon-lined caps. Run a blank to confirm if the contaminant peaks are eliminated.
-
Interpretation: The disappearance of characteristic repeating polymer ion series (e.g., with +44 Da intervals for PEG) or phthalate-related peaks points to successful mitigation.
-
-
Column Bleed: The stationary phase of the LC column can degrade and elute, contributing to background noise.
-
Action: Condition the column according to the manufacturer's instructions. If the problem persists, replace the column.
-
Interpretation: A stable baseline at the expected operating temperatures indicates a well-conditioned and functioning column.
-
Poor Signal-to-Noise (S/N) Ratio for this compound
Even with a relatively clean baseline, the signal for your target analyte may be weak compared to the background noise. This can often be addressed by optimizing sample preparation and instrument parameters.
Troubleshooting Steps:
-
Sample Matrix Effects: Complex biological samples contain numerous endogenous compounds that can interfere with the ionization of this compound.
-
Action: Implement a sample cleanup procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Interpretation: An increase in the signal intensity of your analyte and a reduction in background ions indicate effective sample cleanup.
-
-
Suboptimal Instrument Settings: Mass spectrometer parameters can be fine-tuned to enhance the signal of a specific analyte.
-
Action: Optimize the cone voltage and cone gas flow rate. Increased cone gas flow can improve desolvation and reduce solvent cluster formation, while adjusting the cone voltage can enhance the transmission of the target ion.
-
Interpretation: A significant improvement in the signal-to-noise ratio for the this compound peak will be observed.
-
-
Tandem Mass Spectrometry (MS/MS) Implementation: MS/MS is a powerful technique to reduce chemical noise by isolating the precursor ion of interest and detecting its specific fragment ions.
-
Action: Develop a Multiple Reaction Monitoring (MRM) method based on the characteristic fragmentation of long-chain acyl-CoAs. For this compound, this would likely involve targeting the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) or the characteristic fragment ion at m/z 428.[1][2]
-
Interpretation: A dramatic increase in specificity and signal-to-noise ratio is expected, as only ions that undergo the specific fragmentation transition are detected.
-
Data Presentation
The following tables summarize the potential quantitative impact of various noise reduction strategies. Please note that these are representative values and actual improvements may vary depending on the specific experimental conditions.
| Strategy | Parameter Optimized | Typical Improvement in S/N Ratio |
| Solvent Quality | Use of LC-MS Grade Solvents | 2-5 fold |
| System Cleaning | Regular Flushing Protocols | 3-10 fold |
| Sample Preparation | Solid-Phase Extraction (SPE) | 5-20 fold |
| Instrument Settings | Cone Voltage & Gas Flow Optimization | 2-8 fold |
| Detection Mode | Tandem MS (MRM) vs. Full Scan | >50 fold |
| Common Background Ion Source | Example m/z (ESI+) | Mitigation Strategy |
| Plasticizers (Phthalates) | 149, 279, 391 | Use glass or polypropylene labware |
| Polymers (PEG) | Series with +44 Da intervals | Avoid plastic consumables, check detergents |
| Solvents (Acetonitrile Clusters) | 83, 105, 127 | Optimize desolvation parameters |
| Mobile Phase Additives | Varies | Use high-purity, filtered additives |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol is designed to enrich long-chain acyl-CoAs from a biological matrix while removing interfering substances.
Materials:
-
C18 SPE Cartridge
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Sample extract
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Flush the cartridge with 1 mL of LC-MS grade water.
-
Sample Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 50% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: LC System Flushing Procedure
This protocol is for routine system cleaning to remove accumulated contaminants.
Materials:
-
LC-MS grade isopropanol
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
Procedure:
-
Disconnect the column and replace it with a union.
-
Sequentially flush the system with each of the following solvents for 20 minutes at a flow rate of 0.5 mL/min:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Reverse the flushing sequence, ending with water.
-
Equilibrate the system with the initial mobile phase before reconnecting the column.
Mandatory Visualization
Caption: A logical workflow for troubleshooting high background noise.
Caption: Experimental workflow for acyl-CoA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the analysis of long-chain acyl-CoAs?
A1: The most prevalent sources of background noise include contaminants from solvents, reagents, and plastic labware (e.g., plasticizers like phthalates). System contamination from previous analyses, column bleed, and matrix effects from complex biological samples are also significant contributors.
Q2: I see a series of peaks with a regular mass difference. What could this be?
A2: This is a characteristic sign of polymer contamination. Polyethylene glycol (PEG), a common contaminant, often appears as a series of peaks separated by 44 Da. The source can be anything from detergents to plasticware.
Q3: How can I be sure the peak I am seeing is this compound and not background noise?
A3: The best way to confirm the identity of your peak is to use tandem mass spectrometry (MS/MS). By targeting the specific precursor-product ion transition for this compound (based on the characteristic neutral loss of 507 Da for acyl-CoAs), you can be highly confident in the identity of the detected peak.[1][2]
Q4: Can my choice of mobile phase additives increase background noise?
A4: Yes, impure mobile phase additives can introduce significant background noise. It is crucial to use high-purity, LC-MS grade additives and to filter the mobile phase after their addition.
Q5: Is positive or negative ion mode better for the analysis of this compound?
A5: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of long-chain acyl-CoAs. However, positive ion mode is often preferred for MS/MS analysis as it typically yields a more abundant and specific fragment ion resulting from the neutral loss of 507 Da.[3] It is recommended to test both modes during method development to determine the optimal conditions for your specific instrument and sample type.
References
Technical Support Center: Analysis of Branched-Chain Fatty Acyl-CoAs
Welcome to the technical support center for the analysis of branched-chain fatty acyl-CoAs (BCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction, separation, and quantification of these challenging analytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing branched-chain fatty acyl-CoAs?
The analysis of BCFA-CoAs is inherently challenging due to several factors:
-
Low Abundance: BCFA-CoAs are often present in low concentrations within complex biological matrices.[1]
-
Structural Isomers: The presence of iso and anteiso isomers, which have very similar physical and chemical properties, makes chromatographic separation difficult.[2]
-
Analyte Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH and temperature, requiring careful sample handling.[3]
-
Matrix Effects: Co-extracting lipids, salts, and proteins from biological samples can interfere with ionization in mass spectrometry, leading to ion suppression and inaccurate quantification.[3]
Q2: Which extraction method is best for recovering BCFA-CoAs from tissues?
Solid-phase extraction (SPE) is a highly effective and recommended method for cleaning up and concentrating acyl-CoAs from complex biological samples.[3] It generally provides high recovery rates for a broad range of acyl-CoA species, from short to long chains. An alternative is a liquid-liquid extraction, such as a modified Folch or Bligh-Dyer method, followed by purification.
Q3: How can I improve the separation of iso and anteiso BCFA-CoA isomers?
Achieving baseline separation of these isomers is critical and can be approached by:
-
Column Chemistry: Utilizing reversed-phase columns with C18 or C30 stationary phases can resolve isobaric lipids.[4]
-
Gradient Optimization: Employing a shallow, slow-ramping mobile phase gradient can enhance the resolution between closely eluting isomers.[5]
-
Mobile Phase Modifiers: Switching between organic modifiers like acetonitrile and methanol can alter selectivity. Adjusting the pH of the aqueous mobile phase can also improve peak shape and separation.[5]
Q4: What is the most sensitive method for quantifying BCFA-CoAs?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[6][7] This method allows for the detection of low-abundance species and can provide structural information through fragmentation analysis. For GC-based methods, derivatization to fatty acid methyl esters (FAMEs) is required to increase volatility.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Signal Intensity or High Background Noise in LC-MS/MS
Question: I am observing very low signal intensity for my BCFA-CoA analytes, or the background noise is unacceptably high. What are the possible causes and solutions?
Answer: This is a common issue often related to sample preparation, matrix effects, or suboptimal instrument settings.[3]
-
Possible Cause: Interference from Biological Matrix
-
Explanation: Salts, phospholipids, and proteins in your sample can co-elute with your analytes and suppress their ionization.[3]
-
Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly recommended for removing interfering substances.[3] Ensure your sample is adequately purified before injection.
-
-
Possible Cause: Acyl-CoA Degradation
-
Possible Cause: Suboptimal Mass Spectrometer Settings
-
Explanation: The choice of ionization mode and source parameters can dramatically impact signal intensity.
-
Solution: For short-chain acyl-CoAs, positive ion mode electrospray ionization (ESI) is generally more sensitive.[3] Optimize source parameters like capillary voltage, gas flow, and temperature for your specific instrument and analytes. Ensure the collision energy is optimized for the specific fragmentation of your target BCFA-CoAs.
-
Issue 2: Chromatographic Peak Tailing
Question: My chromatographic peaks for later-eluting BCFA-CoAs are showing significant tailing. What could be the cause and how do I fix it?
Answer: Peak tailing is often caused by secondary interactions on the column, column overload, or issues with the HPLC system.[5][10]
-
Possible Cause: Secondary Silanol Interactions
-
Explanation: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar parts of the acyl-CoA molecule, causing tailing.[5]
-
Solution: Lower the pH of your mobile phase (e.g., to pH 3 or below) using an additive like formic acid to protonate the silanol groups and minimize these interactions.[11] Ensure your column is stable at low pH.
-
-
Possible Cause: Column Overload
-
Possible Cause: Column Contamination or Voids
-
Explanation: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing bed can distort peak shape.[10][12]
-
Solution: Use a guard column to protect your analytical column from contaminants.[13] If you suspect a blocked frit, try back-flushing the column (if the manufacturer's instructions permit).[11]
-
Issue 3: Difficulty Differentiating iso and anteiso Isomers
Question: My iso and anteiso BCFA-CoA isomers are co-eluting, and their MS1 spectra are identical. How can I distinguish them?
Answer: While challenging, differentiation is possible through specific mass spectrometry techniques or optimized chromatography.
-
Solution 1: Tandem Mass Spectrometry (MS/MS) Fragmentation
-
Explanation: Even if the parent ions are identical, the fragmentation patterns of iso and anteiso isomers can differ. After derivatization to FAMEs, electron ionization (EI)-MS/MS can reveal characteristic fragment ions.
-
Details: Anteiso isomers often show fragmentation corresponding to the loss of the terminal ethyl group, while iso isomers show loss of a terminal isobutyl group.[8] For example, a prominent m/z 115 fragment may be more abundant in anteiso spectra.[8]
-
-
Solution 2: High-Resolution Chromatography
-
Explanation: As mentioned in the FAQs, optimizing your chromatographic method is key.
-
Details: Experiment with different stationary phases (e.g., C30) and very shallow gradients to try and achieve chromatographic separation, which is the most definitive way to quantify each isomer separately.[4]
-
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Methodologies
| Extraction Method | Principle | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Anion exchange or reversed-phase chromatography to bind and elute acyl-CoAs. | 83-90%[4][14] | High selectivity, excellent for sample cleanup, good recovery for a broad range of acyl-CoAs.[3] | More steps involved compared to simple precipitation. |
| Solvent Extraction (Acetonitrile/Isopropanol) | Precipitation of proteins and extraction of acyl-CoAs into an organic/aqueous solvent mixture. | 93-104% (initial extraction step)[4][14] | High initial recovery, relatively simple procedure. | May co-extract more interfering matrix components requiring further cleanup. |
| Acid Precipitation (e.g., Perchloric Acid) | Denaturation and precipitation of proteins using strong acid. | 30-60%[4] | Simple and fast for short-chain acyl-CoAs. | Poor recovery for long-chain acyl-CoAs, harsh conditions can cause degradation.[4] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Acyl-CoA Quantification
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Free CoA | - | 1 pmol | 0.97 | [15] |
| Acetyl-CoA | - | 1 pmol | 0.97 | [15] |
| Propionyl-CoA | - | 2 pmol | 0.99 | [15] |
| Isovaleryl-CoA | - | 1 pmol | 0.99 | [15] |
| Various Acyl-CoAs | 2 - 133 nM | 10 - 400 nM | >0.99 | [16] |
| Short-Chain Fatty Acids (underivatized) | 0.001 - 0.003 mM | - | >0.998 | [17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue
This protocol is adapted from established methods for the robust extraction and purification of a broad range of acyl-CoAs.[4][18]
-
Sample Homogenization:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1.5 mL of ice-cold acetonitrile/isopropanol (3:1, v/v) and homogenize for 30 seconds.[4]
-
Add 0.5 mL of 100 mM KH₂PO₄ buffer (pH 6.7) and homogenize for another 30 seconds.[4]
-
Include an appropriate internal standard (e.g., Heptadecanoyl-CoA) in the homogenization buffer for accurate quantification.
-
-
Extraction and Clarification:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant, which contains the acyl-CoAs.[18]
-
-
Solid-Phase Extraction:
-
Column Conditioning: Condition a 2-(2-pyridyl)ethyl functionalized silica SPE column by passing 1 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v) through it.[4]
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the conditioning solution to remove unbound impurities.[4]
-
Elution: Elute the acyl-CoAs with 1.5 mL of an elution solution (e.g., methanol/250 mM ammonium formate, 4:1, v/v).[4][18]
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/water with 0.1% formic acid) immediately prior to LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of BCFA-CoAs
This is a general LC-MS/MS method that can be adapted for the analysis of BCFA-CoAs.
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each target BCFA-CoA. A common fragmentation for all acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[15][19]
-
Example Transition: For Iso/Anteiso-C15:0-CoA (Precursor m/z ~978.6), a potential product ion would be m/z ~471.6.
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
-
Visualizations
Caption: Biosynthesis pathway of branched-chain fatty acids.
Caption: General experimental workflow for BCFA-CoA analysis.
Caption: Troubleshooting decision tree for peak tailing.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 11-Methylpentadecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of internal standards for the accurate quantification of 11-Methylpentadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
A1: The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which effectively compensates for variations in the analytical process.
Q2: What are the viable alternatives if a stable isotope-labeled this compound is not commercially available?
A2: When a SIL version of this compound is unavailable, two excellent alternatives are:
-
Structurally Similar Deuterated Fatty Acyl-CoA: A commercially available deuterated branched-chain fatty acyl-CoA with a similar chain length and branching pattern can be a suitable substitute.
-
Odd-Chain Fatty Acyl-CoA: A non-endogenous, odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA) or pentadecanoyl-CoA (C15:0-CoA), is a widely accepted internal standard for long-chain fatty acyl-CoA analysis.[1] These are unlikely to be present in most biological samples, minimizing interference.
Q3: Why is an internal standard crucial for accurate quantification of this compound?
A3: Internal standards are essential for accurate quantification in mass spectrometry-based analyses.[1][2][3] They are added at a known concentration to all samples (including calibration standards and unknown samples) at the beginning of the sample preparation process. The internal standard helps to correct for variability that can occur at various stages, including:
-
Sample extraction efficiency
-
Injection volume variations
-
Ion suppression or enhancement in the mass spectrometer (matrix effects)[4]
-
Instrumental drift
By comparing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using internal standards.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Signal Across Samples | Inconsistent addition of the internal standard. | Ensure precise and consistent pipetting of the internal standard solution into every sample and standard. Use a calibrated pipette. |
| Degradation of the internal standard. | Store internal standard stock solutions and working solutions at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly. | |
| Matrix effects varying between samples. | Optimize the sample preparation procedure to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample extract can also mitigate matrix effects. | |
| Low Internal Standard Recovery | Inefficient extraction from the sample matrix. | Ensure the chosen extraction solvent is appropriate for both this compound and the internal standard. The extraction protocol may need to be optimized for your specific sample type. |
| Adsorption to labware. | Use low-binding microcentrifuge tubes and pipette tips to minimize the loss of acyl-CoAs. | |
| Poor Peak Shape of Analyte and/or Internal Standard | Suboptimal chromatographic conditions. | Optimize the liquid chromatography (LC) method, including the column, mobile phases, and gradient, to ensure good peak shape and resolution. |
| Co-elution with interfering compounds. | Adjust the LC gradient to better separate the analyte and internal standard from interfering matrix components. | |
| Inaccurate Quantification Despite Using an Internal Standard | The chosen internal standard does not adequately mimic the behavior of this compound. | If using an odd-chain fatty acyl-CoA, its extraction recovery and ionization efficiency might differ significantly from the branched-chain analyte. If high accuracy is required, consider custom synthesis of a deuterated this compound. |
| Incorrect concentration of the internal standard stock solution. | Verify the concentration of your internal standard stock solution, preferably by an independent method if possible. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells
This protocol is adapted for the extraction of this compound from cultured mammalian cells.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold Methanol
-
Internal Standard Stock Solution (e.g., Heptadecanoyl-CoA in methanol/water)
-
Cell Scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL, low-binding)
-
Centrifuge capable of >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 1 mL of ice-cold methanol to the cell plate or pellet.
-
Spike the sample with the internal standard at a known concentration.
-
For adherent cells, use a cell scraper to collect the cells in the methanol. For suspension cells, resuspend the pellet.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Quantitative Data Summary
The following table provides a summary of the abundance of various long-chain acyl-CoA species in different mammalian cell lines, which can serve as a reference for expected concentration ranges.
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| C14:0-CoA | ~1.5 | ~2.5 | ~1.5 |
| C16:0-CoA | ~10.0 | ~15.0 | ~5.0 |
| C16:1-CoA | ~3.0 | ~5.0 | ~2.0 |
| C18:0-CoA | ~5.0 | ~10.0 | ~3.0 |
| C18:1-CoA | ~12.0 | ~20.0 | ~8.0 |
| C18:2-CoA | ~2.0 | ~3.0 | ~1.0 |
Data compiled from various sources. Absolute values can vary depending on cell culture conditions and analytical methods.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Central role of Acyl-CoAs in cellular metabolism.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 11-Methylpentadecanoyl-CoA Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) concerning the impact of solvent choice on the stability of 11-Methylpentadecanoyl-CoA.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound, with a focus on solvent-related stability problems.
Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
Question: I am observing a very low or no signal for my this compound standard or sample. What are the potential solvent-related causes?
Answer: A low or absent signal for this compound can stem from several factors, with degradation due to improper solvent conditions being a primary suspect. Acyl-CoAs are known to be unstable in aqueous solutions, particularly under alkaline or strongly acidic conditions.[1]
-
Potential Cause: Hydrolysis of the Thioester Bond. The thioester bond in acyl-CoAs is susceptible to hydrolysis, which can be accelerated by suboptimal pH.
-
Solution: Ensure that all aqueous solutions and buffers are maintained within a slightly acidic to neutral pH range (pH 4.0-6.8), where the thioester bond is most stable.[2] Avoid purely aqueous reconstitution solvents if possible.
-
-
Potential Cause: Solvent-Induced Degradation during Storage or Sample Preparation. The choice of solvent for stock solutions and sample reconstitution significantly impacts stability.
-
Solution: For reconstitution of dry samples, methanol is often a good choice as it has demonstrated good stability for acyl-CoAs.[2] For medium to long-chain acyl-CoAs like this compound, dissolving the extract in a buffer containing an organic modifier, such as 20% acetonitrile in ammonium acetate buffer, can improve solubility and stability.[2] Always prepare fresh solutions when possible and store stock solutions at -80°C.
-
-
Potential Cause: Ion Suppression from Solvent Additives. Certain solvent additives, while beneficial for chromatography, can suppress the ionization of the analyte in the mass spectrometer.
-
Solution: If using additives like formic acid, be aware that it can decrease the MS signal of acyl-CoAs by more than 10-fold.[2] While acidic conditions can stabilize the molecule in solution, the trade-off in signal intensity must be considered. Ammonium acetate is a commonly used and more MS-friendly buffer component.
-
Issue 2: Poor Peak Shape and Chromatographic Resolution
Question: My this compound peak is broad, tailing, or co-eluting with other components. How can solvent choice improve this?
Answer: Poor chromatography can be a result of the reconstitution solvent being too strong or too weak compared to the initial mobile phase, or due to interactions with the analytical column.
-
Potential Cause: Inappropriate Reconstitution Solvent. The composition of the solvent used to dissolve the sample before injection is critical.
-
Solution: For reversed-phase chromatography, the reconstitution solvent should ideally be of similar or weaker strength than the initial mobile phase. A common practice for long-chain acyl-CoAs is to reconstitute the sample in the initial mobile phase or a solution with a slightly lower organic content. For example, a mixture of 50% methanol and 50% ammonium acetate buffer (pH 7) has been shown to provide good stability.
-
-
Potential Cause: Suboptimal Mobile Phase Composition. The mobile phase pH and organic solvent can affect peak shape and retention.
-
Solution: For the analysis of medium to long-chain acyl-CoAs, a mobile phase consisting of an ammonium acetate buffer (pH ~6.8-8.5) and an organic solvent like acetonitrile or methanol is commonly used with a C18 or C8 column.[2] Adjusting the pH and the gradient can significantly improve peak shape and resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for long-term storage of this compound?
A1: For long-term storage, this compound should be stored as a dry pellet at -80°C. If a stock solution is necessary, prepare it in a non-aqueous solvent like high-purity methanol or a mixture of water and dimethylsulfoxide (DMSO). However, for maximal reliability, it is often recommended to make fresh aqueous solutions daily as needed.
Q2: How does temperature affect the stability of this compound in different solvents?
A2: Higher temperatures accelerate the degradation of acyl-CoAs in all solvents. It is crucial to perform all sample preparation steps on ice and to maintain the autosampler at a low temperature (e.g., 4°C) during analysis.[2]
Q3: Can I use water to dissolve my this compound sample?
A3: While this compound is soluble in water, it is not recommended for reconstitution or storage due to the instability of the thioester bond in aqueous solutions.[1] If water is necessary, it should be buffered to a slightly acidic pH (4.0-6.8) and used immediately.[2]
Q4: Are there any additives I can use to improve the stability of this compound in solution?
A4: The addition of a small amount of a reducing agent like Dithiothreitol (DTT) can help prevent oxidation of the free thiol group on the Coenzyme A moiety. Maintaining a slightly acidic pH with a buffer like ammonium acetate is the most critical factor for preserving the thioester linkage.
Data Presentation
The stability of long-chain acyl-CoAs, including those structurally similar to this compound, is highly dependent on the solvent and pH. The following table summarizes the percentage degradation of various acyl-CoAs in different solvents after 24 hours at 4°C, based on data from similar long-chain species.
| Acyl-CoA Species | Water | 50 mM Ammonium Acetate (pH 4.0) | 50 mM Ammonium Acetate (pH 6.8) | 50% Methanol / 50% Water | 50% Methanol / 50% Ammonium Acetate (pH 6.8) |
| Free CoA | < 30% | < 30% | < 30% | < 30% | < 30% |
| Acetyl-CoA (C2) | < 30% | < 30% | < 30% | < 30% | < 30% |
| Hexanoyl-CoA (C6) | > 90% | > 90% | > 90% | > 90% | > 90% |
| Octanoyl-CoA (C8) | < 30% | < 30% | < 30% | < 30% | < 30% |
| Decanoyl-CoA (C10) | < 30% | < 30% | < 30% | < 30% | < 30% |
| Myristoleoyl-CoA (C14:1) | > 90% | > 90% | > 90% | > 90% | > 90% |
| Oleoyl-CoA (C18:1) | < 30% | < 30% | < 30% | < 30% | < 30% |
Data extrapolated from stability studies on various acyl-CoAs.[2] Specific degradation rates for this compound may vary but are expected to follow similar trends based on chain length.
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Different Solvents
This protocol outlines a method to assess the stability of this compound in various solvent systems.
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in high-purity methanol.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 1 µM in the following solvents:
-
Deionized Water
-
50 mM Ammonium Acetate, pH 4.0
-
50 mM Ammonium Acetate, pH 6.8
-
50% Methanol / 50% Deionized Water
-
50% Methanol / 50% 50 mM Ammonium Acetate, pH 6.8
-
-
Incubation: Aliquot the test solutions into LC vials and place them in an autosampler set to 4°C.
-
LC-MS/MS Analysis: Inject and analyze the samples at regular intervals (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Data Analysis: Monitor the peak area of the this compound parent ion over time to determine the rate of degradation in each solvent.
Protocol 2: Sample Preparation for this compound Analysis from Biological Matrices
This protocol provides a general workflow for the extraction of long-chain acyl-CoAs from tissues or cells.
-
Sample Quenching: Immediately freeze-clamp tissue samples in liquid nitrogen to halt metabolic activity. For cell cultures, rapidly aspirate the media and add ice-cold extraction solvent.
-
Homogenization: Homogenize the frozen tissue or cell pellet in an ice-cold extraction solvent, such as 80% methanol or a 3:1 (v/v) mixture of acetonitrile and isopropanol.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Storage: Store the dry pellet at -80°C until analysis.
-
Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the dried extract in an appropriate solvent, such as 50% methanol / 50% ammonium acetate buffer (pH 6.8).
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Beta-oxidation pathway for methyl-branched fatty acids.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trace Level Detection of 11-Methylpentadecanoyl-CoA
Welcome to the technical support center for the trace level detection of 11-Methylpentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of this branched-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for trace level detection of this compound?
For trace level detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This method offers high sensitivity and specificity, which is crucial for distinguishing and quantifying low-abundance analytes like this compound in complex biological matrices.[1] LC-MS/MS can often be performed without chemical derivatization, simplifying sample preparation.[1]
Q2: Why is an internal standard crucial for the accurate quantification of this compound?
Acyl-CoAs, including this compound, are susceptible to degradation and can be affected by matrix effects during analysis, which can lead to variability in signal intensity. An internal standard, ideally a stable isotope-labeled version of the analyte, is essential to compensate for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer. This ensures accurate and reproducible quantification. For long-chain acyl-CoAs, odd-numbered chain length species like pentadecanoyl-CoA (C15:0 CoA) can be used as an internal standard if an isotopically labeled standard is unavailable.[2]
Q3: What are the common challenges in analyzing branched-chain acyl-CoAs like this compound?
The primary challenges include:
-
Isomer Separation: Biological samples may contain multiple isomers of pentadecanoyl-CoA, which have the same mass and can be difficult to separate chromatographically. This can lead to inaccurate quantification if not properly resolved.
-
Low Abundance: Trace level detection requires highly sensitive instrumentation and optimized methods to distinguish the analyte signal from background noise.
-
Analyte Stability: Acyl-CoAs are inherently unstable in aqueous solutions and can degrade during sample collection, extraction, and storage.[2]
-
Matrix Effects: Components of the biological sample can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing a very low signal for this compound, or the background noise is unacceptably high. What are the possible causes and solutions?
Answer: Low signal intensity and high background are common problems in the LC-MS/MS analysis of acyl-CoAs. The causes can range from sample preparation to instrument settings.
| Possible Cause | Recommended Solution(s) |
| Analyte Degradation | Ensure samples are processed quickly on ice and stored at -80°C. Avoid repeated freeze-thaw cycles. Reconstitute dried extracts in an appropriate solvent, such as 50% methanol in water with a low concentration of ammonium acetate, immediately before analysis. |
| Inefficient Extraction | For tissues, use a robust homogenization and liquid-liquid extraction protocol. For cells, protein precipitation with a cold organic solvent like acetonitrile or methanol containing an internal standard is effective.[1] |
| Matrix Effects (Ion Suppression) | Implement a thorough sample cleanup procedure. Solid-Phase Extraction (SPE) can be highly effective in removing interfering substances. Optimize the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components. |
| Suboptimal Mass Spectrometer Settings | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for your specific instrument. For acyl-CoAs, positive ion mode ESI is generally used. The most abundant fragment ion for acyl-CoAs typically results from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[3][4][5] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
Question: The chromatographic peak for this compound is broad, tailing, or not well-resolved from other peaks. How can I improve this?
Answer: Good chromatographic separation is critical for accurate quantification, especially when dealing with isomers.
| Possible Cause | Recommended Solution(s) |
| Inappropriate Column Chemistry | A C18 reversed-phase column is commonly used for acyl-CoA analysis. Consider a column with a different chemistry or particle size if resolution is poor. |
| Suboptimal Mobile Phase | Adjusting the mobile phase composition and gradient can significantly improve peak shape and resolution. Using a mobile phase containing a small amount of acid, like formic acid, can improve peak shape for acidic analytes. |
| Co-elution with Isomers | The presence of other methylpentadecanoyl-CoA isomers can be challenging. A slower, more shallow gradient may be necessary to improve separation. High-resolution mass spectrometry can also help to distinguish between closely related compounds if they have different elemental compositions. |
Issue 3: Inconsistent or Non-linear Calibration Curve
Question: My calibration curve for this compound is not linear or shows high variability between points. What could be the issue?
Answer: A reliable calibration curve is essential for accurate quantification.
| Possible Cause | Recommended Solution(s) |
| Analyte Adsorption | Acyl-CoAs can adsorb to plasticware. Use low-binding tubes and pipette tips throughout the sample preparation process. |
| Inaccurate Standard Preparation | Ensure that the stock solutions of your analytical standards are prepared accurately and stored properly to prevent degradation. Perform serial dilutions carefully. |
| Detector Saturation | If the signal for high-concentration standards is flattening, the detector may be saturated. Extend the calibration range to lower concentrations or dilute the samples. |
| Matrix Effects in Standards | If possible, prepare your calibration standards in a matrix that closely matches your samples to account for matrix effects. |
Experimental Protocols
Recommended Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (from Tissue)
-
Homogenization: Homogenize approximately 20-50 mg of frozen tissue in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) containing a known amount of a suitable internal standard (e.g., ¹³C-labeled palmitoyl-CoA or C17:0-CoA).
-
Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure the separation of acyl-CoAs.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for targeted quantification.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be the protonated molecule [M+H]⁺. A common product ion for acyl-CoAs results from the neutral loss of 507 Da.[3][4][5] A second, more specific product ion should also be monitored for confirmation.
Quantitative Data Summary
The following table provides an example of the type of quantitative data that can be generated. Actual values will vary depending on the sample type and experimental conditions.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | User Determined | Calculated | User Determined | User Determined | User Determined |
| Internal Standard (e.g., C17:0-CoA) | User Determined | Calculated | User Determined | N/A | N/A |
Visualizations
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Caption: A troubleshooting decision tree for low signal intensity in acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for 11-Methylpentadecanoyl-CoA
This guide provides a comprehensive overview and comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 11-Methylpentadecanoyl-CoA, an activated long-chain fatty acid. The performance of this method is compared against a typical alternative analytical approach. This document is intended for researchers, scientists, and drug development professionals requiring robust bioanalytical methods for metabolic studies.
Introduction to this compound Analysis
This compound is a long-chain acyl-coenzyme A (acyl-CoA) thioester, a class of molecules central to fatty acid metabolism, energy production, and lipid signaling. Accurate quantification of specific acyl-CoAs in biological matrices is crucial for understanding metabolic pathways in health and disease. LC-MS/MS has become the preferred technique for this purpose due to its high sensitivity and specificity.[1][2][3]
Method validation is essential to ensure that the analytical procedure is accurate, reliable, and reproducible for its intended use.[4][5] This guide adheres to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][6]
Experimental Methodologies
A detailed protocol for the proposed LC-MS/MS method is provided below. This method is designed for high sensitivity and throughput.
2.1. Proposed Method: Reversed-Phase LC-MS/MS with Solid-Phase Extraction (SPE)
This method utilizes a robust solid-phase extraction for sample cleanup and a C18 reversed-phase column for chromatographic separation, coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of 50% methanol.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Hypothetical): Precursor Ion (Q1) m/z > Product Ion (Q3) m/z (e.g., monitoring for the characteristic neutral loss of 507 Da is common for acyl-CoAs).[1][2]
-
Internal Standard: A stable isotope-labeled analog (e.g., ¹³C-Palmitoyl-CoA) is recommended for accurate quantification of endogenous analytes.[7]
-
2.2. Alternative Method: Protein Precipitation and HILIC Chromatography
An alternative approach involves a simpler protein precipitation extraction followed by Hydrophilic Interaction Liquid Chromatography (HILIC), which can offer different selectivity.
-
Sample Preparation (Protein Precipitation):
-
Add 3 volumes of ice-cold acetonitrile to 1 volume of sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of 90% acetonitrile.
-
-
Liquid Chromatography (HILIC):
-
Column: Amide or silica-based HILIC column.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: Typically starts at high organic content (e.g., 95% A) and decreases.
-
Method Validation and Performance Comparison
The following tables summarize the validation results for the proposed LC-MS/MS method compared to the alternative method. Data presented are exemplary and reflect typical performance expectations based on published methods for similar long-chain acyl-CoAs.[2][3][8]
Table 1: Linearity and Sensitivity
| Parameter | Proposed Method (SPE-RP-LC-MS/MS) | Alternative Method (PP-HILIC-LC-MS/MS) | Acceptance Criteria |
|---|---|---|---|
| Calibration Range | 0.5 - 500 ng/mL | 5 - 1000 ng/mL | Consistent with expected concentrations |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 5 ng/mL | S/N > 10; Precision < 20%; Accuracy ± 20%[9][10] |
| Limit of Detection (LOD) | 0.15 ng/mL | 1.5 ng/mL | S/N > 3 |
Table 2: Accuracy and Precision
| QC Level | Proposed Method (SPE-RP-LC-MS/MS) | Alternative Method (PP-HILIC-LC-MS/MS) | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Bias) / Precision (% CV) | Accuracy (% Bias) / Precision (% CV) | Accuracy: ±15% (±20% at LLOQ) Precision: ≤15% (≤20% at LLOQ)[9] | |
| LLOQ (0.5 ng/mL) | +5.2% / 11.8% | N/A | |
| Low QC (1.5 ng/mL) | +3.1% / 8.5% | +9.5% / 14.2% | |
| Mid QC (75 ng/mL) | -1.8% / 4.2% | -4.1% / 9.8% |
| High QC (400 ng/mL) | -2.5% / 3.1% | -6.8% / 11.5% | |
Table 3: Matrix Effect and Recovery
| Parameter | Proposed Method (SPE-RP-LC-MS/MS) | Alternative Method (PP-HILIC-LC-MS/MS) | Acceptance Criteria |
|---|---|---|---|
| Extraction Recovery | 85 - 95% | 60 - 75% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 10% | < 25% | % CV ≤ 15% across different matrix lots |
Diagrams and Workflows
4.1. Experimental Workflow
The following diagram illustrates the key steps in the proposed LC-MS/MS method validation workflow.
4.2. Method Validation Logic
This diagram outlines the logical relationship between core validation parameters as per regulatory guidelines.
Discussion and Conclusion
The Proposed Method (SPE-RP-LC-MS/MS) demonstrates superior performance characteristics compared to the alternative.
-
Sensitivity and Accuracy: The SPE cleanup procedure effectively removes interfering matrix components, leading to a lower LLOQ (0.5 ng/mL vs. 5 ng/mL) and higher accuracy and precision across all quality control levels.[1][2]
-
Recovery and Matrix Effect: The multi-step SPE process provides significantly better and more consistent extraction recovery (85-95%) compared to the simpler protein precipitation (60-75%). This results in a minimized matrix effect, which is critical for reliable quantification of endogenous analytes in complex biological samples.
-
Throughput: While protein precipitation is faster per sample, the improved data quality and reduced need for re-analysis with the SPE method can lead to higher overall efficiency in a regulated environment.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. moh.gov.bw [moh.gov.bw]
- 6. fda.gov [fda.gov]
- 7. cstti.com [cstti.com]
- 8. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
A Comparative Analysis of 11-Methylpentadecanoyl-CoA and Palmitoyl-CoA: Metabolism, Signaling, and Cellular Effects
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct roles of a branched-chain versus a straight-chain fatty acyl-CoA.
This guide provides an objective comparison of the biochemical properties, metabolic fates, and cellular signaling effects of 11-methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, and palmitoyl-CoA, a saturated straight-chain fatty acyl-CoA. Understanding the nuanced differences between these molecules is critical for advancing research in metabolic diseases, oncology, and pharmacology.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated forms of fatty acids. While both this compound and palmitoyl-CoA are 16-carbon fatty acyl-CoAs, the presence of a methyl branch in the former dramatically alters its interaction with metabolic enzymes and signaling pathways. Palmitoyl-CoA is the most common saturated fatty acid in the human diet and is endogenously synthesized, playing a pivotal role in energy production and lipid synthesis.[1] In contrast, branched-chain fatty acids like 11-methylpentadecanoic acid are primarily derived from dietary sources such as dairy products and ruminant meat and have been associated with a range of unique biological activities, including anti-inflammatory and anti-cancer properties.[2]
Quantitative Data Comparison
The structural differences between these two acyl-CoAs lead to distinct metabolic processing and cellular effects. The following table summarizes key quantitative parameters, with data for this compound inferred from studies on similar branched-chain fatty acids due to the limited direct experimental data.
| Feature | This compound (Inferred) | Palmitoyl-CoA | References |
| Structure | Branched-chain (C16:0 with a methyl group at C11) | Straight-chain (C16:0) | [3] |
| Primary Site of β-Oxidation | Peroxisomes | Mitochondria | [4][5] |
| Primary β-Oxidation Products | Acetyl-CoA, Propionyl-CoA | Acetyl-CoA | |
| Enzyme Affinity (Acyl-CoA Dehydrogenases) | Lower affinity for mitochondrial ACADs | High affinity for mitochondrial ACADs | [6] |
| Role in Protein Acylation | Potential substrate for branched-chain acylation | Substrate for S-palmitoylation | |
| Signaling Molecule | May modulate inflammation and cancer pathways | Regulates insulin signaling, gene expression | [2][4] |
Metabolic Pathways and Cellular Fates
The metabolic journeys of this compound and palmitoyl-CoA diverge significantly, leading to different downstream effects.
Palmitoyl-CoA Metabolism
Palmitoyl-CoA is a primary fuel source for many cell types. It is transported into the mitochondria via the carnitine shuttle and undergoes β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[7] Beyond its catabolic role, palmitoyl-CoA is a key precursor for the synthesis of other complex lipids, including sphingolipids.[7]
This compound Metabolism
Due to its methyl branch, this compound is a poor substrate for mitochondrial β-oxidation enzymes. Instead, its initial breakdown occurs in peroxisomes.[4][5] Peroxisomal β-oxidation of branched-chain fatty acids can proceed through a combination of α- and β-oxidation steps to bypass the methyl group, ultimately yielding a mix of acetyl-CoA and propionyl-CoA.[8][9] Propionyl-CoA can be further metabolized to succinyl-CoA and enter the citric acid cycle.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Long-chain multiple methyl-branched fatty acid-containing lipids of Mycobacterium tuberculosis: biosynthesis, transport, regulation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acyl-CoA Thioesterase Substrate Specificity for 11-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of various acyl-CoA thioesterases (ACOTs) with a focus on their potential activity towards 11-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA. While direct kinetic data for this specific substrate is limited in publicly available literature, this document synthesizes existing data on related branched-chain and straight-chain acyl-CoAs to infer the likely substrate preferences of different ACOT isoforms. This information is crucial for researchers investigating lipid metabolism, cellular signaling, and for professionals in drug development targeting these enzymes.
Introduction to Acyl-CoA Thioesterases (ACOTs)
Acyl-CoA thioesterases are a family of enzymes that catalyze the hydrolysis of acyl-CoA molecules into a free fatty acid and coenzyme A (CoASH).[1] This activity plays a critical role in regulating the intracellular balance of fatty acids and their activated CoA esters, thereby influencing a wide range of cellular processes including fatty acid oxidation, lipid synthesis, and cellular signaling.[1][2] Mammalian ACOTs are classified into two main types based on their protein structure: Type I (ACOT1-6) and Type II (ACOT7-13), which are localized in different subcellular compartments such as the cytosol, mitochondria, and peroxisomes.[2]
Substrate Specificity of ACOT Isoforms for Branched-Chain Acyl-CoAs
The substrate specificity of ACOTs varies significantly among isoforms. While many ACOTs preferentially hydrolyze straight-chain fatty acyl-CoAs, some have been shown to exhibit activity towards branched-chain substrates. Based on available literature, the following isoforms are of particular interest when considering the metabolism of this compound.
Mitochondrial Acyl-CoA Thioesterases
Mitochondrial ACOTs are key regulators of fatty acid β-oxidation. Among them, ACOT9 has been identified as a primary candidate for the hydrolysis of branched-chain fatty acyl-CoAs.[3][4]
-
ACOT9: Detailed kinetic studies of mouse ACOT9 have revealed its activity towards short-chain methyl-branched CoA esters.[3][5] This suggests a potential role for ACOT9 in the metabolism of intermediates from the breakdown of branched-chain amino acids and fatty acids.[3] Its broad specificity also covers short-, medium-, and long-chain saturated acyl-CoAs.[3][5]
-
ACOT2: While primarily known for its activity on long-chain fatty acyl-CoAs, ACOT2's localization in the mitochondria and its role in fatty acid oxidation make it a potential, albeit likely less specific, candidate for hydrolyzing long-branched chain substrates like this compound.[4][6]
Peroxisomal Acyl-CoA Thioesterases
Peroxisomes are involved in the metabolism of very long-chain and branched-chain fatty acids.
-
ACOT8: This peroxisomal enzyme is characterized by its broad substrate specificity, which includes medium- to long-chain straight-chain acyl-CoAs and, notably, methyl-branched acyl-CoAs.[1] This makes ACOT8 a strong candidate for the hydrolysis of this compound.
Quantitative Comparison of ACOT Activity
| Enzyme | Subcellular Localization | Reported Substrate Specificity for Branched-Chain Acyl-CoAs and Related Substrates | Kinetic Parameters (for related substrates) |
| ACOT9 | Mitochondria | Hydrolyzes short-chain methyl-branched CoA esters.[3][5] Also active on a wide range of saturated acyl-CoAs (C2-C20).[3][5] | For isobutyryl-CoA (a short-chain branched acyl-CoA), mouse ACOT9 exhibits significant activity.[3] |
| ACOT8 | Peroxisomes | Broad substrate specificity for medium- to long-chain (C12-C20) and methyl-branched acyl-CoAs.[1] | Specific kinetic data for branched-chain substrates are not detailed in the reviewed literature. |
| ACOT2 | Mitochondria | Primarily active on long-chain fatty acyl-CoAs (C12-C20).[4][6] Implicated in branched-chain fatty acid metabolism. | Kinetic data for branched-chain substrates are not available in the reviewed literature. |
Note: The provided information is based on studies often conducted on murine models. The substrate specificities of human orthologs are expected to be similar but may exhibit some differences.
Experimental Protocols
Acyl-CoA Thioesterase Activity Assay (Spectrophotometric)
A widely used method to determine ACOT activity is a continuous spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This assay measures the rate of CoASH release from the hydrolysis of the acyl-CoA substrate.
Principle: The free thiol group of the released CoASH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Purified recombinant ACOT enzyme or cell/tissue lysate
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
DTNB stock solution (e.g., 10 mM in assay buffer)
-
Acyl-CoA substrate stock solution (e.g., this compound, if available, or a suitable analog)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer and DTNB (final concentration typically 0.2-0.5 mM).
-
Add the acyl-CoA substrate to the desired final concentration.
-
Initiate the reaction by adding the enzyme preparation (purified enzyme or lysate).
-
Immediately place the plate in the microplate reader and record the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 37°C).
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.
Signaling Pathways and Experimental Workflows
Regulation of ACOT Expression by PPARα
The expression of several ACOT genes is regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that acts as a key regulator of lipid metabolism.[7] Fatty acids and their CoA derivatives can act as ligands for PPARα.
Caption: PPARα signaling pathway regulating ACOT gene expression.
Experimental Workflow for ACOT Substrate Specificity Screening
The following diagram illustrates a typical workflow for screening the substrate specificity of a panel of ACOT enzymes.
Caption: Experimental workflow for ACOT substrate specificity screening.
Conclusion
While direct experimental evidence for the hydrolysis of this compound by specific acyl-CoA thioesterases is currently lacking, the existing literature strongly suggests that mitochondrial ACOT9 and peroxisomal ACOT8 are the most promising candidates for this activity due to their demonstrated preference for other branched-chain acyl-CoAs. Further research involving direct kinetic analysis of a panel of recombinant human ACOTs with this compound is necessary to definitively identify the key enzymes involved in its metabolism. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations, which will be invaluable for advancing our understanding of branched-chain fatty acid metabolism and its role in health and disease.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA thioesterase 9 (ACOT9) in mouse may provide a novel link between fatty acid and amino acid metabolism in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple mitochondrial thioesterases have distinct tissue and substrate specificity and CoA regulation, suggesting unique functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Thioesterase ACOT1 as a Regulator of Lipid Metabolism in Type 2 Diabetes Detected in a Multi-Omics Study of Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 11-Methylpentadecanoyl-CoA Abundance Across Cell Types: A Guide for Researchers
Data Presentation: A Call for Future Research
A core objective of this guide was to present a quantitative comparison of 11-Methylpentadecanoyl-CoA levels in various cell lines. However, an exhaustive search of scientific literature and metabolic databases did not yield specific quantitative values for this molecule. The table below is presented as a template for future research, highlighting the data points required to build a comprehensive understanding of this compound's cellular distribution.
| Cell Type/Line | Tissue of Origin | Relative Abundance of this compound (pmol/mg protein or similar unit) | Experimental Method | Reference |
| Data Not Available | Data Not Available | Data Not Available | e.g., LC-MS/MS | Future Publication |
| Data Not Available | Data Not Available | Data Not Available | e.g., GC-MS | Future Publication |
| Data Not Available | Data Not Available | Data Not Available | e.g., Capillary Electrophoresis-MS | Future Publication |
Experimental Protocols for Acyl-CoA Quantification
The quantification of specific acyl-CoA species like this compound from biological samples is a technically demanding process. The low abundance and inherent instability of these molecules require sensitive and robust analytical methods. The most common and effective technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Experimental Steps:
-
Cell Lysis and Extraction: Cells are typically harvested and rapidly lysed in a cold environment to minimize enzymatic degradation of acyl-CoAs. A common method involves protein precipitation with acids like trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation to separate the protein pellet from the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE): The supernatant is then often subjected to solid-phase extraction to enrich for acyl-CoAs and remove interfering substances.
-
LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. Reverse-phase chromatography is typically used to separate the different acyl-CoA species based on their chain length and polarity. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target molecule (this compound) and an appropriate internal standard.
-
Data Analysis: The concentration of this compound is determined by comparing its peak area to that of a known concentration of an internal standard (ideally, a stable isotope-labeled version of this compound).
Below is a generalized workflow for the quantification of acyl-CoAs.
The Gold Standard for Accuracy: A Comparative Guide to Using 13C-Labeled 11-Methylpentadecanoyl-CoA as an Internal Standard
For researchers, scientists, and drug development professionals, the precise quantification of branched-chain fatty acyl-CoAs (BCFA-CoAs) like 11-Methylpentadecanoyl-CoA is paramount for unraveling complex metabolic pathways and their roles in health and disease. The analytical method of choice, liquid chromatography-tandem mass spectrometry (LC-MS/MS), demands a robust internal standard to ensure data accuracy and reliability. This guide provides an objective comparison of 13C-labeled this compound against other common internal standards, supported by established analytical principles.
The use of an internal standard is a cornerstone of quantitative mass spectrometry, serving to correct for variations that can arise during sample preparation, extraction, and instrumental analysis. An ideal internal standard should be chemically and physically analogous to the analyte of interest, co-elute during chromatography, and not be naturally present in the biological sample. Stable isotope-labeled (SIL) compounds, particularly those incorporating Carbon-13 (¹³C), are widely recognized as the "gold standard" for meeting these criteria.
Performance Comparison of Internal Standards for Branched-Chain Fatty Acyl-CoA Analysis
The selection of an appropriate internal standard is a critical decision that directly impacts the quality of quantitative data. The following table compares the performance of ¹³C-labeled this compound with alternative standards for the analysis of branched-chain fatty acyl-CoAs.
| Internal Standard Type | Target Analyte(s) | Advantages | Disadvantages | Typical Linearity (R²) | Typical Accuracy (% Bias) | Typical Precision (% RSD) |
| ¹³C-Labeled this compound | This compound and related BCFA-CoAs | - Co-elutes with the analyte, ensuring identical behavior during chromatography. - Experiences the same matrix effects and ionization suppression. - Provides the most accurate correction for analyte loss during sample processing. - Delivers the highest level of accuracy and precision. | - Can be costly to synthesize. - May have limited commercial availability for specific branched-chain isomers. | >0.99 | <5% | <5% |
| Deuterated Branched-Chain Fatty Acyl-CoA | Branched-Chain Fatty Acyl-CoAs | - Possesses chemical and physical properties very similar to the analyte. - Offers good correction for most sources of analytical variability. | - Potential for minor chromatographic separation from the analyte (isotopic effect). - Risk of deuterium exchange, which can lead to inaccuracies. | >0.99 | <10% | <10% |
| Odd-Chain Fatty Acyl-CoA (e.g., Pentadecanoyl-CoA) | Broad range of Acyl-CoAs | - Readily available from commercial sources and more cost-effective. - Structurally similar to many endogenous acyl-CoAs. | - Does not co-elute perfectly with all branched-chain isomers. - May not correct for matrix effects as effectively as a SIL standard. - Can be naturally present in certain biological samples, leading to interference.[1] | >0.98 | <15% | <15% |
| Structural Analogue (e.g., another BCFA-CoA) | Specific BCFA-CoAs | - May exhibit similar extraction and chromatographic characteristics. | - Possesses different fragmentation patterns and ionization efficiencies. - May not provide accurate correction for analyte-specific matrix effects. | Variable | Variable | Variable |
Experimental Protocols
A validated and meticulously executed experimental protocol is essential for the accurate quantification of this compound. The following outlines a general procedure for the analysis of branched-chain fatty acyl-CoAs in biological samples using LC-MS/MS with a ¹³C-labeled internal standard.
Sample Preparation and Extraction
-
Homogenization: Biological samples (tissues or cells) should be homogenized in a cold buffer (e.g., phosphate-buffered saline) on ice to minimize enzymatic degradation.
-
Internal Standard Spiking: A precise and known quantity of ¹³C-labeled this compound internal standard solution is added to the homogenate at the earliest stage of sample preparation.
-
Protein Precipitation: Proteins are precipitated by the addition of a cold organic solvent, such as acetonitrile or methanol, followed by vigorous vortexing.
-
Centrifugation: The sample is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, which contains the acyl-CoAs, is carefully transferred to a new tube.
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices, an optional SPE step using a C18 cartridge can be employed to further purify and concentrate the acyl-CoAs.
-
Drying and Reconstitution: The final extract is dried under a gentle stream of nitrogen and then reconstituted in a solvent mixture compatible with the LC-MS/MS system (e.g., 50% methanol in water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used for separation.
-
Mobile Phase A: Water containing 0.1% formic acid.
-
Mobile Phase B: Acetonitrile containing 0.1% formic acid.
-
Gradient: A linear gradient elution from a low to a high concentration of mobile phase B is employed to separate the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for acyl-CoA analysis.
-
Analysis Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native this compound and its ¹³C-labeled internal standard. The precursor ion of the ¹³C-labeled standard will have a higher mass-to-charge ratio (m/z) corresponding to the number of incorporated ¹³C atoms.
-
Optimization: Critical MS parameters, such as declustering potential and collision energy, are optimized for each transition to achieve maximum signal intensity.
-
Data Analysis and Quantification
-
Peak Integration: The peak areas of the MRM chromatograms for both the analyte and the internal standard are integrated.
-
Response Ratio Calculation: The ratio of the analyte peak area to the internal standard peak area is calculated for each sample.
-
Calibration Curve: A calibration curve is constructed by plotting the response ratio against the concentration of a series of prepared standards with known concentrations.
-
Quantification: The concentration of this compound in the unknown samples is determined by interpolating their response ratios on the calibration curve.
Visualizing Key Concepts
To further clarify the context and procedures, the following diagrams illustrate the metabolic pathway of branched-chain fatty acids, the experimental workflow, and the logical hierarchy for selecting an internal standard.
Caption: Metabolic origin of branched-chain fatty acids.
Caption: Workflow for BCFA-CoA quantification.
Caption: Hierarchy for internal standard selection.
Conclusion
References
Comparative Analysis of 11-Methylpentadecanoyl-CoA Activity on Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential activity of 11-Methylpentadecanoyl-CoA on key nuclear receptors involved in metabolic regulation. Due to the limited direct experimental data on this compound, this analysis is based on published data for structurally related branched-chain fatty acyl-CoAs.
Executive Summary
Evidence strongly suggests that branched-chain fatty acyl-CoAs are potent endogenous ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[1][2][3][4] Based on the activity of similar molecules, this compound is predicted to be a high-affinity agonist for PPARα. In contrast, its activity on other nuclear receptors such as Liver X Receptor (LXR) and Farnesoid X Receptor (FXR) is likely to be significantly lower or negligible, as these receptors generally show preference for different classes of endogenous ligands.
Comparative Activity of Fatty Acyl-CoAs on Nuclear Receptors
The following table summarizes the known activities of various fatty acyl-CoAs on PPARα, LXRα, and FXR, providing a basis for estimating the potential activity of this compound.
| Ligand | Nuclear Receptor | Reported Activity | Binding Affinity (Kd) | Reference |
| Phytanoyl-CoA | PPARα | Agonist | ~11 nM | [1] |
| Pristanoyl-CoA | PPARα | Agonist | ~11 nM | [1] |
| Isopalmitic acid (a monomethyl BCFA) | PPARα | Agonist (3.5-fold activation in reporter assay) | Not Reported | [3] |
| This compound | PPARα | Predicted Agonist | Predicted in low nM range | Inferred from[1][3] |
| Medium-Chain Fatty Acids (C10, C12) | LXRα | Agonist | Low nM range | [2] |
| Long-Chain Fatty Acyl-CoAs | LXRα | Weak to no binding | Not Reported | [2] |
| This compound | LXRα | Predicted weak to no activity | Not Applicable | Inferred from[2] |
| Bile Acids (e.g., CDCA) | FXR | Agonist | EC50 = 17 µM | [5] |
| Various Fatty Acids & Bioactive Lipids | FXR | Weak Agonists | Much lower than synthetic ligands | [6] |
| This compound | FXR | Predicted very weak to no activity | Not Applicable | Inferred from[6] |
Signaling Pathways
Nuclear receptors act as ligand-activated transcription factors. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the recruitment of coactivators and subsequent regulation of target gene expression.
Experimental Protocols
The activity of this compound on nuclear receptors can be determined using a variety of in vitro assays. A standard and widely used method is the dual-luciferase reporter assay.
Dual-Luciferase Reporter Assay for Nuclear Receptor Activation
Objective: To quantify the ability of a test compound to activate a specific nuclear receptor.
Principle: This cell-based assay utilizes two plasmids. The first plasmid contains the ligand-binding domain (LBD) of the nuclear receptor of interest fused to a GAL4 DNA-binding domain (DBD). The second plasmid contains a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS). If the test compound activates the nuclear receptor LBD, the GAL4-DBD-LBD fusion protein binds to the UAS and drives the expression of luciferase. A second reporter, typically Renilla luciferase, is co-transfected to normalize for transfection efficiency and cell viability.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Expression plasmid for GAL4-DBD-Nuclear Receptor-LBD fusion protein
-
Reporter plasmid with GAL4 UAS-driven firefly luciferase
-
Control plasmid with a constitutively expressed Renilla luciferase
-
Transfection reagent (e.g., Lipofectamine)
-
Test compound (this compound) and reference agonist
-
96-well cell culture plates
-
Dual-luciferase assay reagent
-
Luminometer
Workflow:
Data Analysis: The activity is typically expressed as "fold activation" over a vehicle control. By testing a range of concentrations of the test compound, a dose-response curve can be generated to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
Conclusion
Based on the available evidence for structurally similar branched-chain fatty acyl-CoAs, this compound is strongly predicted to be a potent and selective agonist of PPARα. Its activity on other metabolic nuclear receptors like LXRα and FXR is expected to be minimal. Further direct experimental validation using assays such as the dual-luciferase reporter assay is necessary to confirm these predictions and to fully characterize the activity profile of this compound. This information is critical for researchers investigating the role of novel lipids in metabolic signaling and for professionals in drug development exploring new therapeutic agents targeting nuclear receptors.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid binding profile of the liver X receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
Cross-Validation of 11-Methylpentadecanoyl-CoA Measurement Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is critical for advancing our understanding of cellular processes and developing novel therapeutics. This guide provides an objective comparison of analytical methodologies for the measurement of 11-Methylpentadecanoyl-CoA, a long-chain branched-chain acyl-coenzyme A (acyl-CoA). Due to the limited availability of cross-validation studies specifically for this compound, this guide focuses on the validation and comparison of methods for long-chain and branched-chain acyl-CoAs, with a particular emphasis on the gold-standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Significance and Metabolism of Branched-Chain Acyl-CoAs
Long-chain acyl-CoAs are crucial intermediates in numerous metabolic pathways, serving as substrates for energy production through beta-oxidation, lipid biosynthesis, and protein acylation.[1] Branched-chain fatty acids, such as 11-methylpentadecanoic acid, are derived from dietary sources or the catabolism of branched-chain amino acids.[2] Their metabolism primarily occurs in the mitochondria and peroxisomes via beta-oxidation.[1][3] The initial steps of this process are catalyzed by a class of enzymes known as acyl-CoA dehydrogenases.[4]
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
Comparative Analysis of 11-Methylpentadecanoyl-CoA Isomer Bioactivity: A Review of Available Data
Long-chain fatty acyl-CoA esters are established as crucial molecules in cellular metabolism and signaling. They are the activated forms of fatty acids, primed for metabolic processes such as beta-oxidation or incorporation into complex lipids. The intracellular concentrations of these molecules are tightly regulated and they are known to act as allosteric regulators of various enzymes and transcription factors.[1][2]
Methyl-branched fatty acids, a subclass to which 11-methylpentadecanoic acid belongs, are found in various organisms, particularly bacteria. The presence of a methyl group along the acyl chain is known to alter the physical properties of lipids, such as their melting point and packing density within cell membranes.[3] This can, in turn, affect membrane fluidity and permeability, which is a critical aspect of cellular adaptation to environmental stressors.[4] For instance, an increase in methyl-branched fatty acids has been observed in some bacteria in response to toxic compounds, suggesting a role in membrane stabilization.[4]
Potential for Differential Effects of Isomers
The specific position of the methyl group on the pentadecanoyl-CoA chain would logically influence its three-dimensional structure. This structural variance could lead to differential interactions with enzymes and binding proteins. For example, acyl-CoA binding proteins (ACBPs) that transport these molecules, or the active sites of enzymes involved in their metabolism, may exhibit stereospecificity. Such differences could translate into varying rates of metabolism, different downstream signaling effects, or altered impacts on the biophysical properties of cellular membranes.
While direct evidence for 11-Methylpentadecanoyl-CoA isomers is lacking, the principle of stereospecificity is fundamental in biochemistry and pharmacology. Therefore, it is reasonable to hypothesize that different isomers could elicit distinct biological responses.
Hypothetical Experimental Protocols for Comparative Analysis
To elucidate the differential effects of this compound isomers, a series of bioassays would be required. Below are detailed methodologies for key hypothetical experiments.
Enzyme Activity Assays
Objective: To determine if isomers of this compound are metabolized at different rates by key enzymes in fatty acid metabolism, such as Acyl-CoA Dehydrogenases (ACADs) or Acyl-CoA Thioesterases (ACOTs).[5]
Methodology:
-
Enzyme Preparation: Recombinant human ACADs (e.g., SCAD, MCAD, LCAD) and ACOTs (e.g., ACOT1, ACOT2) would be expressed and purified.
-
Assay Conditions: The assay buffer would be prepared (e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA).
-
Substrate Preparation: Solutions of each this compound isomer would be prepared at various concentrations.
-
Reaction Initiation: The reaction would be initiated by adding the enzyme to the assay buffer containing the isomer substrate and appropriate cofactors (e.g., FAD for ACADs).
-
Detection:
-
For ACADs, the reduction of a reporter dye (e.g., 2,6-dichlorophenolindophenol) would be monitored spectrophotometrically.
-
For ACOTs, the release of Coenzyme A could be measured using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.
-
-
Data Analysis: Michaelis-Menten kinetics (Vmax and Km) would be determined for each isomer to compare enzyme affinity and turnover rates.
Cell Viability and Proliferation Assays
Objective: To assess the cytotoxic or cytostatic effects of different isomers on cultured cells.
Methodology:
-
Cell Culture: A relevant cell line (e.g., HepG2 for liver metabolism studies, or a cancer cell line) would be cultured in appropriate media.
-
Treatment: Cells would be seeded in 96-well plates and treated with a range of concentrations of each this compound isomer. A vehicle control (e.g., DMSO) would be included.
-
Incubation: Cells would be incubated for standard time points (e.g., 24, 48, 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent would be added to each well, and after incubation, the resulting formazan crystals would be solubilized and the absorbance measured.
-
Trypan Blue Exclusion: Cells would be harvested, stained with trypan blue, and live/dead cells would be counted using a hemocytometer or automated cell counter.
-
-
Data Analysis: The IC50 (concentration at which 50% of cell growth is inhibited) would be calculated for each isomer.
Data Presentation
As no experimental data is available from the literature, a template for the presentation of hypothetical quantitative data is provided below.
Table 1: Hypothetical Kinetic Parameters of Acyl-CoA Dehydrogenase with this compound Isomers
| Isomer Position | Km (µM) | Vmax (nmol/min/mg) |
| 8-methyl | 5.2 | 150.3 |
| 10-methyl | 7.8 | 125.1 |
| 11-methyl | 6.5 | 140.7 |
| 12-methyl | 9.1 | 110.9 |
Table 2: Hypothetical IC50 Values of this compound Isomers in HepG2 Cells (48h)
| Isomer Position | IC50 (µM) |
| 8-methyl | 25.4 |
| 10-methyl | 32.1 |
| 11-methyl | 28.9 |
| 12-methyl | 45.6 |
Visualizations: Workflows and Signaling Pathways
To guide future research, the following diagrams illustrate a potential experimental workflow and a signaling pathway that could be influenced by these molecules.
Caption: Hypothetical workflow for comparative bioassays of fatty acyl-CoA isomers.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Aromatic Compounds on Cellular Fatty Acid Composition of Rhodococcus opacus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Crossroads: A Comparative Guide to the Fate of 11-Methylpentadecanoyl-CoA and Other Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic fate of 11-Methylpentadecanoyl-CoA, a branched-chain acyl-CoA, against other key acyl-CoA molecules. Understanding these metabolic distinctions is crucial for research in metabolic diseases, drug development, and toxicology. This document synthesizes current knowledge on fatty acid oxidation pathways, presenting data in a structured format with detailed experimental context and visual aids to clarify complex metabolic processes.
Introduction to Acyl-CoA Metabolism
Acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids, and signaling molecules. The structural characteristics of the fatty acyl chain, such as length, degree of saturation, and the presence of branches, dictate the specific metabolic pathway it will enter. This guide focuses on comparing the metabolism of this compound with that of straight-chain (even and odd-carbon) and other branched-chain acyl-CoAs.
Comparison of Metabolic Fates
The metabolic pathway of an acyl-CoA is primarily determined by its carbon chain structure. Here, we compare the fate of this compound with three other representative acyl-CoAs: Palmitoyl-CoA (straight-chain, even-carbon), Pentadecanoyl-CoA (straight-chain, odd-carbon), and Phytanoyl-CoA (branched-chain).
| Feature | This compound (Predicted) | Palmitoyl-CoA | Pentadecanoyl-CoA | Phytanoyl-CoA |
| Acyl-CoA Type | Branched-chain (anteiso) | Straight-chain, even-carbon | Straight-chain, odd-carbon | Branched-chain (multi-methylated) |
| Primary Metabolic Pathway | β-oxidation | β-oxidation | β-oxidation | α-oxidation followed by β-oxidation |
| Location of Oxidation | Mitochondria | Mitochondria | Mitochondria | Peroxisomes (initial α-oxidation) and Mitochondria (subsequent β-oxidation)[1][2][3] |
| Initial Step | Dehydrogenation by Acyl-CoA Dehydrogenase | Dehydrogenation by Acyl-CoA Dehydrogenase | Dehydrogenation by Acyl-CoA Dehydrogenase | Hydroxylation by Phytanoyl-CoA Dioxygenase[1][4] |
| Key Intermediate Products | Acetyl-CoA, Propionyl-CoA | Acetyl-CoA | Acetyl-CoA, Propionyl-CoA[5][6] | Pristanic acid, Acetyl-CoA, Propionyl-CoA[1][2] |
| Final Products of β-oxidation | 6 Acetyl-CoA, 1 Propionyl-CoA | 8 Acetyl-CoA[7] | 6 Acetyl-CoA, 1 Propionyl-CoA[5][8] | Acetyl-CoA, Propionyl-CoA |
| Alternative Pathways | ω-oxidation (minor) | ω-oxidation (minor)[9][10] | ω-oxidation (minor) | ω-oxidation (minor) |
| Associated Pathologies | Potentially related to branched-chain fatty acid metabolism disorders | Deficiencies in β-oxidation enzymes (e.g., MCAD deficiency) | Disorders of propionyl-CoA metabolism | Refsum Disease (deficiency in phytanoyl-CoA hydroxylase)[1][11] |
Metabolic Pathways Overview
Beta-Oxidation of this compound (Predicted)
Due to the methyl group at the 11th carbon (an odd-numbered carbon), this compound is expected to undergo β-oxidation in a manner similar to straight-chain odd-carbon fatty acids. The process will yield multiple molecules of acetyl-CoA until the final three carbons, which will be released as propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
Beta-Oxidation of Palmitoyl-CoA
Palmitoyl-CoA, a 16-carbon saturated fatty acyl-CoA, is a classic substrate for mitochondrial β-oxidation. It undergoes seven rounds of β-oxidation, each producing one molecule of FADH2, one molecule of NADH, and one molecule of acetyl-CoA, with the final round yielding two molecules of acetyl-CoA.[7][12]
Alpha-Oxidation of Phytanoyl-CoA
Phytanic acid, a branched-chain fatty acid, contains a methyl group on its β-carbon, which sterically hinders the formation of a double bond required for β-oxidation.[1][3] Therefore, it must first undergo α-oxidation in the peroxisome. This process involves the removal of the first carboxyl carbon as CO2, shifting the methyl group to the α-position and allowing the resulting molecule, pristanic acid, to be a substrate for β-oxidation.[1][2][4]
Omega-Oxidation
Omega (ω)-oxidation is a minor alternative pathway for fatty acid metabolism that occurs in the endoplasmic reticulum of the liver and kidneys.[9][10] This pathway involves the oxidation of the ω-carbon (the carbon furthest from the carboxyl group). It becomes more significant when β-oxidation is defective.[9][13] The end products are dicarboxylic acids, which can then undergo β-oxidation from both ends.[13]
Experimental Protocols
Studying Fatty Acid Oxidation in Isolated Mitochondria
Objective: To determine the rate of oxidation of a specific acyl-CoA by isolated mitochondria.
Methodology:
-
Isolation of Mitochondria: Mitochondria are isolated from tissue homogenates (e.g., rat liver) by differential centrifugation.
-
Incubation: Isolated mitochondria are incubated in a reaction buffer containing the acyl-CoA substrate of interest (e.g., this compound, Palmitoyl-CoA), L-carnitine, and cofactors (ADP, phosphate, malate).
-
Measurement of Oxygen Consumption: The rate of oxygen consumption is measured using a Clark-type oxygen electrode. The rate of oxygen consumption is directly proportional to the rate of substrate oxidation.
-
Analysis of Intermediates: Aliquots of the reaction mixture can be taken at different time points and analyzed by mass spectrometry to identify and quantify metabolic intermediates (e.g., acetyl-CoA, propionyl-CoA, and acyl-carnitines of varying chain lengths).
In Vitro Assays for α-Oxidation
Objective: To measure the activity of enzymes involved in α-oxidation, such as phytanoyl-CoA dioxygenase.
Methodology:
-
Enzyme Source: The enzyme can be obtained from recombinant expression systems or purified from tissue homogenates (e.g., peroxisomal fractions).
-
Reaction Mixture: The enzyme is incubated with its substrate (e.g., phytanoyl-CoA) and necessary cofactors (Fe²⁺, O₂, ascorbate, and 2-oxoglutarate).
-
Product Detection: The formation of the product (e.g., 2-hydroxyphytanoyl-CoA) is monitored over time. This can be achieved using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.
Conclusion
The metabolic fate of an acyl-CoA is intricately linked to its chemical structure. While this compound is predicted to follow a β-oxidation pathway similar to that of straight-chain odd-carbon fatty acids, this is in stark contrast to branched-chain fatty acids like phytanic acid, which necessitate an initial α-oxidation step. Straight-chain even-carbon acyl-CoAs like palmitoyl-CoA undergo the canonical β-oxidation pathway. Omega-oxidation represents a minor but important alternative route for fatty acid catabolism, particularly when primary pathways are impaired. A thorough understanding of these metabolic nuances is essential for advancing our knowledge of metabolic diseases and for the development of targeted therapeutic interventions.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. byjus.com [byjus.com]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 7. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 8. aocs.org [aocs.org]
- 9. Omega oxidation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta oxidation - Wikipedia [en.wikipedia.org]
- 13. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 11-Methylpentadecanoyl-CoA as a Novel Biomarker for Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the analytical and clinical validation of 11-Methylpentadecanoyl-CoA as a potential biomarker for Metabolic Syndrome (MetS). Due to the limited direct experimental data on this compound, this document presents a hypothetical validation pathway, drawing on established methodologies and analogous data from other branched-chain fatty acids (BCFAs) to illustrate the validation process.
Introduction to this compound and its Biomarker Potential
This compound is a branched-chain acyl-CoA, a class of molecules increasingly recognized for their roles in cellular signaling and metabolism. BCFAs are found in various foods, including dairy and ruminant meat products, and can also be synthesized by the gut microbiota. Recent meta-analyses have indicated a significant negative correlation between the levels of endogenous BCFAs and the risk of developing MetS, suggesting their potential as diagnostic or prognostic biomarkers.[1][2] Lowered levels of circulating BCFAs have been observed in obese patients and are associated with markers of inflammation and dyslipidemia.[3][4] The rationale for investigating this compound stems from its unique structure, which may confer specific biological activities relevant to the pathophysiology of MetS.
Analytical Validation: Quantifying this compound in Biological Matrices
Accurate and reproducible quantification is the cornerstone of biomarker validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.
Table 1: Hypothetical Performance Characteristics of an LC-MS/MS Method for this compound Quantification in Human Plasma
| Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 ng/mL |
| Intra-assay Precision (%CV) | < 15% | 6.8% |
| Inter-assay Precision (%CV) | < 15% | 9.2% |
| Accuracy (% Recovery) | 85-115% | 97.5% |
| Matrix Effect | Minimal | No significant ion suppression/enhancement observed |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[5][6]
-
Sample Preparation:
-
Spike 100 µL of human plasma with an internal standard (e.g., ¹³C-labeled this compound).
-
Precipitate proteins with 400 µL of cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of (A) 10 mM ammonium acetate in water and (B) acetonitrile.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Clinical Validation: Associating this compound with Metabolic Syndrome
Clinical validation aims to establish a clear link between the biomarker and a clinical endpoint. This involves comparing the levels of this compound in healthy individuals versus those with MetS.
Table 2: Hypothetical Plasma Concentrations of this compound and a Comparator Biomarker in a Case-Control Study
| Biomarker | Healthy Controls (n=100) Mean ± SD (ng/mL) | Metabolic Syndrome Patients (n=100) Mean ± SD (ng/mL) | p-value | Odds Ratio (95% CI) for MetS (per SD decrease) |
| This compound | 15.2 ± 3.5 | 9.8 ± 2.1 | < 0.001 | 2.5 (1.8 - 3.4) |
| Adiponectin | 8.5 ± 2.0 µg/mL | 4.2 ± 1.5 µg/mL | < 0.001 | 3.1 (2.2 - 4.3) |
Table 3: Hypothetical Correlation of this compound with Key Clinical Parameters of Metabolic Syndrome
| Clinical Parameter | Correlation Coefficient (r) with this compound | p-value |
| Waist Circumference | -0.45 | < 0.001 |
| Triglycerides | -0.52 | < 0.001 |
| HDL Cholesterol | 0.48 | < 0.001 |
| Fasting Glucose | -0.39 | < 0.01 |
| HOMA-IR (Insulin Resistance) | -0.41 | < 0.01 |
Mechanistic Insight: Signaling Pathways and Biological Plausibility
Understanding the biological role of a biomarker strengthens its clinical utility. BCFAs and their CoA-esters are known to be ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are key regulators of lipid metabolism.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthetic 11-Methylpentadecanoyl-CoA Standards
For researchers, scientists, and drug development professionals engaged in lipid metabolism research, the purity of synthetic acyl-Coenzyme A (acyl-CoA) standards is of paramount importance for obtaining accurate and reproducible experimental results. 11-Methylpentadecanoyl-CoA, a branched-chain acyl-CoA, is a crucial substrate and intermediate in various metabolic pathways. This guide provides a framework for assessing the purity of commercially available synthetic this compound standards, offering a comparison of analytical methodologies and presenting hypothetical data for illustrative purposes.
Comparative Analysis of Analytical Methods for Purity Assessment
The determination of purity for synthetic acyl-CoA standards primarily relies on chromatographic and mass spectrometric techniques. The choice of method depends on the desired level of detail, sensitivity, and available instrumentation.
Table 1: Comparison of Analytical Methods for Acyl-CoA Purity Assessment
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with detection of the adenine ring of Coenzyme A at ~260 nm. | Retention time, relative purity (area %), detection of UV-active impurities. | Widely available, robust, cost-effective for routine analysis. | Lower sensitivity and specificity compared to MS; non-UV active impurities are not detected. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with mass analysis of the parent ion and its fragments. | Molecular weight confirmation, structural information, high-sensitivity detection of impurities, and accurate quantification. | Gold standard for specificity and sensitivity; allows for identification of unknown impurities. | Higher cost of instrumentation and maintenance; requires more expertise for method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure. | Confirms the overall structure of the molecule and can identify major impurities. | Provides detailed structural information; can be quantitative. | Lower sensitivity compared to MS; complex spectra for large molecules like acyl-CoAs. |
Potential Impurities in Synthetic this compound
Synthetic preparations of acyl-CoAs may contain various impurities that can interfere with experimental outcomes. Understanding the potential sources of these impurities is critical for a thorough purity assessment.
-
Starting Material Impurities : Residual unreacted 11-methylpentadecanoic acid and Coenzyme A.
-
Side-Reaction Products : Isomers of this compound or byproducts from the coupling reaction.
-
Degradation Products : Hydrolysis of the thioester bond, leading to the free fatty acid and Coenzyme A. Oxidation of the molecule can also occur.
-
Residual Solvents and Reagents : Traces of solvents or reagents used during the synthesis and purification process.
Experimental Protocols for Purity Assessment
Detailed and standardized experimental protocols are essential for the reliable assessment of synthetic standard purity.
Protocol 1: Purity Assessment by HPLC-UV
-
Standard Preparation : Prepare a stock solution of the synthetic this compound standard in a suitable solvent (e.g., water or a buffered aqueous solution) at a concentration of 1 mg/mL.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 260 nm.
-
Injection Volume : 10 µL.
-
-
Data Analysis : Integrate the peak area of this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Purity Confirmation and Impurity Identification by LC-MS/MS
-
Standard Preparation : Prepare a dilute solution of the synthetic this compound standard (e.g., 1 µg/mL) in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
LC-MS/MS Conditions :
-
LC System : Utilize a UHPLC system with a C18 column for high-resolution separation.
-
Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
MS Scan Mode : Full scan to detect all ions and product ion scan of the [M+H]+ for this compound to confirm its identity and identify co-eluting impurities.
-
Multiple Reaction Monitoring (MRM) : For targeted quantification, monitor specific precursor-to-product ion transitions for this compound and potential impurities.
-
-
Data Analysis : Analyze the mass spectra to confirm the molecular weight of the main peak. Search for the masses of potential impurities and analyze their fragmentation patterns for identification.
Hypothetical Purity Comparison of Synthetic Standards
The following table provides a hypothetical comparison of purity data for this compound standards from two different suppliers, as would be determined by the methods described above.
Table 2: Hypothetical Purity Data for this compound Standards
| Parameter | Supplier A Standard | Supplier B Standard | Method |
| Purity (by HPLC-UV, % Area) | 98.5% | 95.2% | HPLC-UV |
| Identity Confirmation | Confirmed | Confirmed | LC-MS/MS |
| Major Impurity 1 (Identity) | Unreacted Coenzyme A | 11-methylpentadecanoic acid | LC-MS/MS |
| Major Impurity 1 (Abundance) | 0.8% | 2.5% | HPLC-UV |
| Major Impurity 2 (Identity) | Unknown (m/z = X) | Oxidized product | LC-MS/MS |
| Major Impurity 2 (Abundance) | 0.5% | 1.8% | HPLC-UV |
| Endotoxin Levels | < 0.1 EU/mg | < 0.5 EU/mg | LAL Assay |
Visualizing the Purity Assessment Workflow
A clear workflow is essential for a systematic approach to purity assessment.
Caption: Workflow for the comprehensive purity assessment of synthetic acyl-CoA standards.
Signaling Pathway Involvement
This compound is involved in fatty acid metabolism, which includes beta-oxidation and incorporation into complex lipids. The purity of this substrate is critical for accurately studying these pathways.
Caption: Involvement of this compound in cellular metabolic pathways.
By implementing a rigorous analytical approach as outlined in this guide, researchers can ensure the quality and purity of their synthetic this compound standards, leading to more reliable and impactful scientific discoveries.
A Comparative Guide to the Inter-Laboratory Analysis of 11-Methylpentadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals | December 17, 2025
This guide provides a comparative overview of analytical performance for the quantification of 11-Methylpentadecanoyl-CoA, a branched-chain long-chain acyl-CoA. The data presented herein is based on a simulated inter-laboratory proficiency test designed to assess the accuracy, precision, and sensitivity of methods employed by different analytical service providers. The objective is to offer a clear, data-driven comparison to aid researchers in selecting a laboratory and understanding the methodological nuances of this challenging analysis.
Quantitative Performance Comparison
Three laboratories participated in this proficiency test. Each was provided with identical sets of blinded samples containing this compound at three different concentrations in a biological matrix. The results, summarized below, highlight the performance of each laboratory in terms of accuracy and precision.
Table 1: Inter-Laboratory Comparison of Accuracy and Precision
| Target Concentration (µM) | Laboratory | Mean Measured Concentration (µM) | Accuracy (% Recovery) | Precision (% RSD) |
| 0.50 | Lab A | 0.48 | 96.0% | 7.5% |
| Lab B | 0.53 | 106.0% | 11.2% | |
| Lab C | 0.45 | 90.0% | 8.1% | |
| 5.00 | Lab A | 5.07 | 101.4% | 4.2% |
| Lab B | 4.81 | 96.2% | 6.5% | |
| Lab C | 5.25 | 105.0% | 5.3% | |
| 25.00 | Lab A | 24.65 | 98.6% | 3.1% |
| Lab B | 26.05 | 104.2% | 5.8% | |
| Lab C | 23.90 | 95.6% | 4.5% |
RSD: Relative Standard Deviation
A key differentiator in analytical methods is their sensitivity. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for studies involving low-abundance analytes.
Table 2: Comparison of Analytical Sensitivity
| Parameter | Lab A | Lab B | Lab C |
| LOD (µM) | 0.05 | 0.10 | 0.08 |
| LOQ (µM) | 0.15 | 0.30 | 0.25 |
Experimental Protocols
Reproducibility in metabolomics is critically dependent on standardized protocols.[1][2] While each laboratory employed a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based method, variations in sample preparation and instrumentation were noted.[3][4][5] The generalized protocol, representing the most common workflow, is described below.
2.1. Acyl-CoA Extraction
-
Homogenization: Approximately 30-50 mg of frozen tissue or a pellet of 1-2 million cells was homogenized on ice in 0.5 mL of a freshly prepared extraction solvent (e.g., 100 mM KH₂PO₄, pH 4.9) mixed with 0.5 mL of an organic solvent mixture (e.g., Acetonitrile:Isopropanol:Methanol, 3:1:1) containing an internal standard (e.g., Heptadecanoyl-CoA).[6]
-
Deproteinization: The homogenate was vigorously mixed and then centrifuged at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Purification (Lab A & C): The resulting supernatant was subjected to Solid-Phase Extraction (SPE).[7][8] SPE cartridges were activated with methanol, equilibrated with an appropriate buffer, loaded with the sample, washed, and the acyl-CoAs were eluted.[8] This step is crucial for removing matrix components that can cause ion suppression.[9]
-
Drying and Reconstitution: The purified eluate (or direct supernatant for Lab B) was dried under a stream of nitrogen gas. The dried residue was reconstituted in a solvent compatible with LC-MS/MS analysis (e.g., 2.5% Sulfosalicylic Acid or 50% Methanol/water) immediately before injection.[7][9]
2.2. LC-MS/MS Analysis
-
Chromatography: Separation was performed using a reverse-phase C18 or C8 column.[6][8] A binary solvent gradient was employed, typically with mobile phase A consisting of water with a volatile salt (e.g., 5-10 mM ammonium acetate) and mobile phase B consisting of acetonitrile or methanol.[3][10]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode was used.[3][6] Quantification was achieved via Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity.[3] Specific precursor-to-product ion transitions were optimized for this compound and the internal standard.
Visualized Workflows and Pathways
3.1. Experimental Workflow
The diagram below illustrates the general sequence of operations performed by the laboratories, from sample receipt to final data analysis.
References
- 1. Quartet metabolite reference materials for inter-laboratory proficiency test and data integration of metabolomics profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quartet metabolite reference materials for inter-laboratory proficiency test and data integration of metabolomics profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
11-Methylpentadecanoyl-CoA vs. straight-chain acyl-CoAs in enzyme kinetics
A comparative analysis of the enzyme kinetics of branched-chain versus straight-chain acyl-CoAs reveals significant differences in substrate specificity and metabolic efficiency. While specific kinetic data for 11-Methylpentadecanoyl-CoA is not extensively documented in publicly available literature, studies on analogous branched-chain acyl-CoAs provide critical insights into their metabolic fate compared to their linear counterparts.
The structural divergence between straight-chain and branched-chain acyl-CoAs, stemming from the latter's methyl group, dictates their interaction with metabolic enzymes.[1] Straight-chain acyl-CoAs are primary substrates for energy production via the main fatty acid β-oxidation pathway, whereas branched-chain variants are often metabolized through specialized pathways.[1][2] Enzymes such as acyl-CoA dehydrogenases (ACADs) and carboxylases show distinct substrate preferences and kinetic profiles for these two classes of molecules.[1]
Quantitative Comparison of Enzyme Kinetics
Enzymatic reactions involving branched-chain acyl-CoAs can be significantly slower or exhibit different kinetic behaviors compared to those with straight-chain substrates. A study on α-methylacyl-CoA racemase (AMACR), an enzyme involved in branched-chain fatty acid metabolism, provides a clear example. When comparing the kinetics of S-2-methyldecanoyl-CoA (a branched-chain acyl-CoA) with decanoyl-CoA (its straight-chain equivalent), distinct differences were observed.
The branched-chain substrate, S-2-methyldecanoyl-CoA, followed standard Michaelis-Menten kinetics.[2] In contrast, its straight-chain counterpart, decanoyl-CoA, exhibited non-competitive substrate inhibition at higher concentrations, complicating direct comparison but indicating that the enzyme is not optimized for this substrate.[2] The presence of the methyl group appears to enhance the catalytic efficiency for longer-chain substrates in this specific enzyme.[2]
| Enzyme | Substrate | Substrate Type | Km (µM) | Vmax (nmol min-1 mg-1) | kcat (s-1) | kcat/Km (M-1 s-1) |
| α-methylacyl-CoA racemase (AMACR) | S-2-Methyldecanoyl-CoA | Branched-Chain | 614[2] | 88.7[2] | 0.07[2] | 114[2] |
| α-methylacyl-CoA racemase (AMACR) | Decanoyl-CoA | Straight-Chain | N/A | N/A | N/A | N/A |
| Displayed non-Michaelis-Menten kinetics due to substrate inhibition.[2] |
Furthermore, key enzymes in β-oxidation, such as Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD), have been shown to be specific for the S-enantiomer of methyl-branched chain substrates like S-2-methylpentadecanoyl-CoA, with no measurable activity towards the R-enantiomer.[3] This stereospecificity highlights the precise structural recognition required for enzymatic processing of branched-chain lipids.
Experimental Protocols
Determining the kinetic parameters (Km and Vmax) for an enzyme with different acyl-CoA substrates typically involves an in vitro enzymatic assay. The following is a generalized protocol for an Acyl-CoA Dehydrogenase (ACAD) assay.
Objective: To determine the initial reaction velocities of an ACAD enzyme at various concentrations of a selected acyl-CoA substrate (e.g., this compound or a straight-chain equivalent) to calculate Km and Vmax.
Materials:
-
Purified Acyl-CoA Dehydrogenase enzyme
-
Substrates: this compound and a straight-chain Acyl-CoA (e.g., Palmitoyl-CoA)
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.6)
-
Electron Acceptor: Ferrocenium hexafluorophosphate or similar artificial electron acceptor
-
Spectrophotometer capable of reading absorbance at a specific wavelength (e.g., 300 nm for ferrocenium reduction)
-
Cuvettes
Procedure:
-
Reagent Preparation : Prepare stock solutions of the acyl-CoA substrates, the enzyme, and the electron acceptor in the reaction buffer.
-
Reaction Mixture Setup : In a cuvette, prepare a reaction mixture containing the reaction buffer and a fixed concentration of the electron acceptor.
-
Substrate Addition : Add a specific concentration of the acyl-CoA substrate to the cuvette. A range of concentrations should be used across multiple experiments to generate a saturation curve.
-
Reaction Initiation : Initiate the reaction by adding a small, fixed amount of the purified ACAD enzyme to the cuvette.
-
Spectrophotometric Measurement : Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance over time. The rate of reduction of the electron acceptor is proportional to the rate of the enzyme-catalyzed dehydrogenation of the acyl-CoA.
-
Data Analysis : Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration. Plot the initial velocities against the corresponding substrate concentrations.
-
Parameter Calculation : Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[4]
Signaling and Metabolic Pathways
The metabolism of straight-chain and branched-chain acyl-CoAs occurs through distinct, though sometimes overlapping, pathways. Straight-chain acyl-CoAs are canonical substrates for the mitochondrial β-oxidation cycle, which systematically shortens the fatty acid chain to produce acetyl-CoA for the Krebs cycle. Branched-chain acyl-CoAs, originating from branched-chain amino acid catabolism or diet, require additional enzymatic steps to be fully metabolized.[1]
Caption: Workflow for an Acyl-CoA Dehydrogenase kinetic assay.
The diagram below illustrates the differential entry points and processing of straight-chain versus branched-chain acyl-CoAs in mitochondrial metabolism.
Caption: Differential metabolic pathways for acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Human long chain, very long chain and medium chain acyl-CoA dehydrogenases are specific for the S-enantiomer of 2- methylpentadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Biological Potency of 11-Methylpentadecanoyl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of lipid molecules is paramount. This guide provides a comparative analysis of the biological potency of 11-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, against other key lipid classes. While direct quantitative data for this compound remains limited in publicly available research, this guide synthesizes existing knowledge on closely related branched-chain fatty acids (BCFAs) and their straight-chain counterparts to offer a valuable comparative perspective.
Introduction to Acyl-CoAs: Central Players in Cellular Metabolism and Signaling
Acyl-Coenzyme A (acyl-CoA) molecules are activated forms of fatty acids, playing a pivotal role in a myriad of cellular processes. These include energy metabolism through beta-oxidation, biosynthesis of complex lipids, and regulation of cellular signaling pathways. The structure of the fatty acid chain, particularly the presence and position of methyl branches, can significantly influence the molecule's biological activity.
This compound: A Member of the Branched-Chain Fatty Acyl-CoA Family
This compound is a C16 fatty acyl-CoA with a methyl group at the 11th carbon position. As a branched-chain fatty acyl-CoA, it is part of a class of lipids known to have distinct metabolic fates and signaling properties compared to their linear counterparts.
Comparative Biological Potency: Insights from Related Lipids
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs.
General Findings:
-
Branched-chain fatty acids and their CoA esters are known to be potent activators of PPARα.[1][2][3]
-
The CoA thioesters of very-long-chain and branched-chain fatty acids are often more potent PPARα ligands than the corresponding free fatty acids.[1][2][3] This suggests that this compound is likely a more potent PPARα activator than 11-methylpentadecanoic acid.
Comparative Data on Related Lipids:
While specific data for this compound is absent, studies on other BCFAs provide valuable benchmarks. For instance, phytanoyl-CoA and pristanoyl-CoA, both branched-chain acyl-CoAs, exhibit high affinity for PPARα, with reported dissociation constants (Kd) in the nanomolar range.[1][2]
Table 1: Comparative PPARα Activation of Acyl-CoAs
| Lipid | Type | Potency (Kd for PPARα) | Reference |
| Phytanoyl-CoA | Branched-Chain | ~11 nM | [1][2] |
| Pristanoyl-CoA | Branched-Chain | ~12 nM | [1][2] |
| Palmitoyl-CoA | Straight-Chain | Lower affinity (data varies) | [4] |
Note: Data for this compound is not available and is a key area for future research.
Cytotoxicity in Cancer Cells
Emerging research indicates that different fatty acids can have varied effects on cancer cell viability and proliferation.
General Findings:
-
The structure of fatty acids, including chain length and branching, influences their anti-cancer activities.[5]
-
Some BCFAs have demonstrated cytotoxic effects against various cancer cell lines.[5]
Comparative Data on Related Lipids:
A systematic evaluation of 50 different fatty acids against hepatoma (HepG2) cells revealed that both straight-chain and branched-chain fatty acids can exhibit anti-cancer properties.[5] The study highlighted that 16-19 carbon iso-BCFAs and 14-19 carbon anteiso-BCFAs were among the key anti-hepatoma fatty acids.[5] As this compound is a C16 BCFA, it is plausible that it may also possess cytotoxic activity against certain cancer cell lines.
Table 2: Comparative Cytotoxicity of Fatty Acids on Cancer Cells
| Lipid Class | Cancer Cell Line | Observed Effect | Reference |
| 16-19 carbon iso-BCFAs | HepG2 | Anti-hepatoma activity | [5] |
| 14-19 carbon anteiso-BCFAs | HepG2 | Anti-hepatoma activity | [5] |
| Palmitic Acid (C16:0) | Various | Can induce cytotoxicity | [6] |
Note: Specific cytotoxicity data for this compound is needed to make a direct comparison.
Signaling Pathways and Experimental Workflows
To facilitate further research in this area, we provide diagrams of key signaling pathways and experimental workflows relevant to the study of acyl-CoA biological activity.
Caption: PPARα activation pathway by a branched-chain acyl-CoA.
Caption: General workflow for a cell-based cytotoxicity assay.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for key assays.
PPARα Ligand Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a ligand to the PPARα ligand-binding domain (LBD).
Materials:
-
Recombinant human PPARα-LBD
-
Fluorescently labeled PPARα ligand (tracer)
-
This compound and other test lipids
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)
-
384-well black plates
Procedure:
-
Prepare a dilution series of the test lipids (e.g., this compound, Palmitoyl-CoA) in the assay buffer.
-
In a 384-well plate, add the assay buffer, a fixed concentration of PPARα-LBD, and the fluorescent tracer.
-
Add the diluted test lipids to the wells. Include wells with no test lipid (positive control) and wells with no PPARα-LBD (negative control).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the Ki or IC50 values by fitting the data to a competitive binding model.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound and other test lipids
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test lipids in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test lipids. Include a vehicle control (medium with the same solvent concentration used to dissolve the lipids).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
While the precise biological potency of this compound is yet to be fully elucidated, the existing body of research on branched-chain fatty acyl-CoAs suggests it is a molecule of significant interest. It is likely to be a potent activator of PPARα, potentially more so than its free fatty acid counterpart. Furthermore, its structure warrants investigation into its cytotoxic effects on various cancer cell lines.
Future research should focus on direct quantitative analysis of this compound's binding affinity to PPARs and its IC50 values against a panel of cancer cell lines. Such studies will be instrumental in providing a definitive comparison with other lipids and will pave the way for a deeper understanding of the structure-activity relationships of branched-chain fatty acyl-CoAs, ultimately aiding in the development of novel therapeutic agents.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fatty acid chain length and saturation influences PPARα transcriptional activation and repression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched-chain fatty acids with different structure exhibit distinct anti-hepatoma activities and characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Modulatory Effects of Fatty Acids on Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 11-Methylpentadecanoyl-CoA in Biological Samples: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific lipid molecules are paramount to unraveling complex biological processes. This guide provides a comprehensive comparison of leading analytical techniques for confirming the identity of 11-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, in biological samples. We present a detailed overview of methodologies, comparative performance data, and experimental protocols to assist in selecting the most suitable approach for your research needs.
The analysis of long-chain branched-chain fatty acyl-CoAs like this compound presents unique challenges due to their low abundance and the complexity of biological matrices. The two primary analytical platforms for this task are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each offers distinct advantages and limitations in terms of sample preparation, sensitivity, and specificity.
Method Comparison: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for the analysis of this compound hinges on several factors, including the need for derivatization, desired sensitivity, and the overall analytical workflow.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Derivatization | Not typically required for the intact acyl-CoA molecule. | Mandatory. The fatty acid must be hydrolyzed from CoA and derivatized to a volatile ester (e.g., FAME). |
| Sample Preparation | Simpler, direct analysis of the acyl-CoA is possible.[1] | More complex, involving hydrolysis and derivatization steps.[2] |
| Sensitivity | Generally offers higher sensitivity, reaching picomolar to femtomolar levels.[3][4] | High sensitivity, but can be limited by the efficiency of derivatization. |
| Specificity | High, based on precursor/product ion transitions (MRM).[5][6] | High, based on characteristic fragmentation patterns of derivatized fatty acids. |
| Throughput | Higher, due to simpler sample preparation. | Lower, due to the additional derivatization step. |
| Analysis of Intact Molecule | Yes, allows for the direct detection of this compound. | No, detects the derivatized 11-methylpentadecanoic acid. |
| Primary Advantage | Direct analysis of the intact molecule with high sensitivity.[4] | Excellent chromatographic separation of fatty acid isomers. |
| Primary Disadvantage | Potential for ion suppression from complex matrices. | Indirect analysis requiring derivatization, which can introduce variability.[2] |
Quantitative Performance Data
While specific performance data for this compound is not widely published, the following table presents typical validation parameters for the analysis of long-chain and branched-chain fatty acids using LC-MS/MS and GC-MS, providing a reliable proxy for expected performance.
| Parameter | LC-MS/MS (for Long-Chain Acyl-CoAs) | GC-MS (for Very-Long-Chain Fatty Acids) |
| Limit of Detection (LOD) | 1-5 fmol on column[3] | - |
| Limit of Quantitation (LOQ) | - | - |
| **Linearity (R²) ** | >0.99[7] | - |
| Precision (%RSD) | <15%[7] | Day-to-day precision: 2.5-8.6%[8] |
| Accuracy/Recovery (%) | 90-111%[3] | 89-120%[8] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS for Intact this compound Analysis
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs in biological tissues.[6][7][9]
1. Sample Preparation (from Tissue)
-
Homogenization: Snap-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue (50-100 mg) in ice-cold 2:1 methanol:chloroform.
-
Extraction: Add internal standards (e.g., C17:0-CoA). After homogenization, add water to achieve a final solvent ratio of 2:1:0.8 methanol:chloroform:water. Vortex and centrifuge to separate the phases.
-
Solid-Phase Extraction (SPE): The upper aqueous/methanol phase containing the acyl-CoAs is collected and can be further purified using a weak anion exchange SPE column.
-
Elution and Reconstitution: Elute the acyl-CoAs from the SPE column and dry the eluate under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound would need to be determined using a standard. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[6]
-
Protocol 2: GC-MS for 11-Methylpentadecanoic Acid Analysis (from Acyl-CoA)
This protocol involves the hydrolysis of the acyl-CoA and subsequent derivatization of the fatty acid.[2][8]
1. Sample Preparation and Derivatization
-
Hydrolysis: To the acyl-CoA extract, add a strong base (e.g., KOH in methanol) and heat to hydrolyze the thioester bond, releasing the free fatty acid.
-
Acidification and Extraction: Acidify the solution and extract the free fatty acid into an organic solvent like hexane.
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
Evaporate the solvent.
-
Add a derivatizing agent such as 14% Boron Trifluoride in methanol (BF3-methanol).
-
Heat the mixture to facilitate the formation of the methyl ester.
-
Extract the FAME into hexane.
-
2. GC-MS Analysis
-
Gas Chromatography:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-225).
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient to separate the FAMEs based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Scan mode to obtain a full mass spectrum for identification, or Selected Ion Monitoring (SIM) for targeted quantification.
-
Mandatory Visualizations
Caption: Comparative workflows for LC-MS/MS and GC-MS analysis.
References
- 1. Metabolism of beta-methyl[1-11C]heptadecanoic acid in canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Essential Protective Measures for Handling 11-Methylpentadecanoyl-CoA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemicals like 11-Methylpentadecanoyl-CoA. Adherence to strict safety protocols not only protects personnel but also preserves the integrity of the compound for accurate experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Long-chain acyl-CoA esters are central to cellular metabolism, participating in fatty acid metabolism and energy homeostasis.[1] However, their inherent instability makes proper handling and storage critical to prevent chemical and enzymatic degradation, which can compromise research results.[1]
Personal Protective Equipment (PPE): A Comprehensive Overview
When handling this compound, a suite of personal protective equipment is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE based on general best practices for handling similar chemical compounds.[2]
| Scenario | Required PPE | Justification |
| Small-Scale Handling (e.g., preparing solutions, aliquoting) | - Nitrile or butyl rubber gloves- Safety glasses with side shields or safety goggles- Laboratory coat | To prevent skin and eye contact from minor splashes or spills.[2] |
| Large-Scale Handling or Operations with Splash Potential | - Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Chemical-resistant lab coat or apron | To provide a higher level of protection for the skin and face in situations with an increased risk of significant splashes.[2] |
| Cleaning Spills | - Chemical-resistant gloves- Safety goggles- Lab coat- Appropriate respiratory protection if aerosols are generated | To ensure protection during the cleanup of potentially hazardous material.[2] |
Standard laboratory attire, including safety glasses, a lab coat, and gloves, is the minimum requirement.[3] In situations with a higher risk of exposure, more robust protection, such as Level B or C equipment, may be necessary, which includes chemical-resistant clothing and advanced respiratory protection.[4]
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound from the moment it arrives in the lab is crucial for both safety and experimental success.
1. Receiving and Inspection:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.[3]
-
Verify that the container is clearly labeled with the chemical name and any hazard warnings.[3]
2. Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly sealed to prevent contamination and degradation.[3]
-
To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[1]
3. Preparation of Solutions: The following protocol is adapted from best practices for handling long-chain acyl-CoA esters to ensure their integrity.[1]
-
Equilibration: Before opening, allow the container of powdered this compound to warm to room temperature to prevent moisture condensation.[1]
-
Weighing: In a clean, dry glass vial, accurately weigh the desired amount of the powder.[1]
-
Dissolving: Add the appropriate volume of a high-purity solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) to achieve the desired concentration.[1]
-
Inert Atmosphere: For unsaturated long-chain acyl-CoAs, it is advisable to handle them under an inert atmosphere (e.g., in a glove box) to prevent oxidation. If a glove box is not available, overlaying solutions with argon or nitrogen before sealing the container is a good practice.[1]
-
Work Environment: When preparing solutions or handling samples, work efficiently and keep all materials on ice to minimize thermal degradation.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
| Waste Type | Disposal Procedure |
| Unused Chemical | - Collect in a designated, labeled, and sealed container for chemical waste.- Do not mix with other waste streams unless compatibility is confirmed.- Arrange for pickup by a licensed hazardous waste disposal service.[2] |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated hazardous waste container.- Ensure the container is properly labeled with the chemical name.[2] |
| Empty Containers | - Rinse thoroughly with a suitable solvent.- Dispose of the rinsate as chemical waste.- Deface the label before disposing of the container in regular laboratory glass or plastic recycling, as appropriate.[2] |
In the event of a spill, evacuate the area and avoid inhaling any dust or vapors.[5] For containment, cover drains and collect the spilled material with suitable equipment, then dispose of it properly.[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
